Guanosine 5'-phosphate disodium salt hydrate
Description
The exact mass of the compound Guanosine 5'-monophosphate disodium salt hydrate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Additives -> FLAVOUR_ENHANCER; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
disodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O8P.2Na.H2O/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);;;1H2/q;2*+1;/p-2/t3-,5-,6-,9-;;;/m1.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKWJTZTMVQYSU-CYCLDIHTSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5Na2O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5550-12-9 | |
| Record name | 5'-Guanylic acid, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Guanosine 5'-(disodium phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.468 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Architectural Blueprint of a Key Nucleotide: A Technical Guide to Guanosine 5'-phosphate Disodium Salt Hydrate
For the Researcher, Scientist, and Drug Development Professional: A Deep Dive into the Molecular Structure and its Implications
In the intricate world of biochemistry and pharmaceutical development, a profound understanding of the molecular architecture of key biological molecules is paramount. Guanosine 5'-phosphate (GMP), a fundamental building block of RNA and a crucial signaling molecule, is one such entity. This technical guide provides an in-depth exploration of the structure of Guanosine 5'-phosphate disodium salt hydrate, a common and stable form of this vital nucleotide. We will dissect its constituent parts, delve into its three-dimensional conformation, and explore the physicochemical properties that are a direct consequence of its structure.
Deconstructing the Core: The Molecular Framework
This compound is a complex organic molecule composed of three primary components: a nitrogenous base (guanine), a five-carbon sugar (ribose), and a phosphate group. The "disodium salt" and "hydrate" designations refer to the ionic state of the phosphate group and the presence of associated water molecules, respectively.
The Guanine Base: The Information Carrier
At the heart of the molecule lies guanine, a purine nucleobase. Its bicyclic structure, consisting of a pyrimidine ring fused to an imidazole ring, is rich in nitrogen atoms, which are key to its chemical reactivity and its ability to form hydrogen bonds – a critical feature in the structure of nucleic acids.
The Ribose Sugar: The Structural Scaffold
Attached to the guanine base via a β-N9-glycosidic bond is a ribose molecule, a pentose sugar. The stereochemistry of this sugar is crucial; in GMP, it is D-ribose. The numbering of the carbon atoms in the ribose ring (1' to 5') is fundamental to understanding the molecule's connectivity.
The Phosphate Group: The Energy and Linkage Hub
Esterified to the 5' hydroxyl group of the ribose sugar is a phosphate group. This phosphate moiety is what designates the molecule as a nucleotide. In the disodium salt form, the acidic protons of the phosphate group are replaced by two sodium ions (Na+). This ionic interaction stabilizes the molecule and enhances its solubility in aqueous solutions.
The Hydrate Form: The Influence of Water
The "hydrate" suffix indicates that water molecules are incorporated into the crystal structure of the solid form of the compound. The number of water molecules can vary, with heptahydrate and tetrahydrate forms being documented.[1][2] These water molecules play a significant role in stabilizing the crystal lattice through a network of hydrogen bonds.
Physicochemical Properties and Identifiers
A comprehensive understanding of a molecule's structure is incomplete without its key identifiers and physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C10H12N5Na2O8P · xH2O | |
| Molecular Weight | 407.18 g/mol (anhydrous basis) | |
| IUPAC Name | disodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate | [3] |
| CAS Number | 5550-12-9 | [4][5] |
| Appearance | White to almost white crystalline powder | [4][5] |
| Solubility | Soluble in water |
The Three-Dimensional Conformation: A Tale of Angles and P puckers
Crystallographic studies of Guanosine 5'-phosphate disodium salt heptahydrate have provided invaluable insights into its three-dimensional structure.[1]
Glycosidic Bond Conformation
The orientation of the guanine base relative to the ribose sugar is described by the torsion angle around the N9-C1' bond. In the solid state, GMP adopts an anti conformation, which is the more common and sterically favorable arrangement for purine nucleotides.[1]
Ribose Ring Pucker
The five-membered ribose ring is not planar. Its conformation is described as "puckered." For the heptahydrate form, the ribose moiety exhibits a C(2')-endo conformation.[1] In the tetrahydrate form, the sugar pucker is O4'-endo-C1'-exo.[2] This seemingly subtle difference can have significant implications for the overall shape of the molecule and its interactions with other biomolecules.
Conformation around the C4'-C5' Bond
The orientation of the phosphate group relative to the ribose ring is also a key structural feature. The common conformation is gauche-gauche.[1]
The following diagram illustrates the key structural components and their connectivity.
Figure 1: A schematic representation of the key structural components of this compound.
Experimental Validation of the Structure
The elucidated structure of GMP is not merely theoretical but is supported by a range of experimental techniques.
X-ray Crystallography
As previously mentioned, X-ray diffraction studies on single crystals of GMP hydrates have been instrumental in determining the precise atomic coordinates, bond lengths, bond angles, and the overall three-dimensional arrangement of the molecule in the solid state.[1][2]
Spectroscopic Methods
-
UV-Vis Spectrophotometry: GMP exhibits a characteristic maximum absorbance (λmax) in the ultraviolet region of the electromagnetic spectrum, typically around 252 nm at neutral pH.[5] This property is due to the conjugated π-system of the purine ring and is often used for quantification.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of the various functional groups within the molecule. The spectrum of GMP shows characteristic absorption bands for the phosphate, hydroxyl, amino, and carbonyl groups, confirming their presence.[3]
Functional Implications of the Structure in Drug Development
The specific structure of GMP is directly linked to its biological function and its utility in pharmaceutical research.
-
RNA Biosynthesis: As a ribonucleoside monophosphate, GMP is a precursor for the synthesis of Guanosine triphosphate (GTP), a building block for RNA.
-
Cellular Signaling: GMP and its derivatives are involved in various signaling pathways. For instance, it can modulate glutamatergic neurotransmission.
-
Enzyme Assays: GMP is often used in the development and validation of assays for enzymes that produce or metabolize guanosine nucleotides.
The following workflow illustrates the central role of understanding the structure of a molecule like GMP in the early stages of drug discovery.
Figure 2: The pivotal role of detailed structural knowledge in the drug discovery pipeline.
Conclusion
The structure of this compound is a testament to the elegance and complexity of biological molecules. Its well-defined arrangement of a purine base, a ribose sugar, and a phosphate group, stabilized by sodium ions and water molecules, dictates its physicochemical properties and its multifaceted roles in biological systems. For researchers and drug development professionals, a granular understanding of this structure is not merely academic; it is a foundational piece of knowledge that informs the design of novel therapeutics and the elucidation of complex biological pathways.
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Guanosine 5'-monophosphate disodium salt hydrate. PubChem. Retrieved from [Link]
-
Katti, S. K., Seshadri, T. P., & Viswamitra, M. A. (1981). Structure of disodium guanosine 5'-phosphate heptahydrate. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 37(10), 1825-1831. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystal structure and sequential dehydration transitions of disodium guanosine 5′-monophosphate tetrahydrate. Retrieved from [Link]
-
Wikipedia. (n.d.). Adenosine triphosphate. Retrieved from [Link]
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C10H14N5Na2O9P | CID 135445734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Guanosine 5'-Monophosphate Disodium Salt | 5550-12-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 5. Guanosine 5'-monophosphate, disodium salt hydrate, 97% 25 g | Buy Online [thermofisher.com]
Guanosine 5'-phosphate disodium salt hydrate chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of Guanosine 5'-Phosphate Disodium Salt Hydrate
Introduction
This compound, commonly known as Disodium Guanylate or 5'-GMP-Na₂, is a purine ribonucleoside monophosphate that serves as a fundamental building block in nucleic acid synthesis and plays a critical role in various cellular processes.[1][2][3] Its significance extends from being a key component in the biosynthesis of RNA to acting as a crucial molecule in signal transduction pathways.[2][3][4] Beyond its core biological functions, it has been widely adopted in the food industry as a potent flavor enhancer and is increasingly investigated in pharmaceutical research for its potential therapeutic applications, including the modulation of glutamatergic neurotransmission and its antiviral properties.[3][5][6]
This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. It delves into its core chemical and physical properties, analytical methodologies for quality assurance, and its multifaceted applications, underpinned by field-proven insights and authoritative references.
Physicochemical Properties
The functionality and application of 5'-GMP-Na₂ are dictated by its distinct chemical and physical characteristics. It typically presents as a white, crystalline, hygroscopic powder. Its identity and purity are defined by a set of key parameters summarized below.
Core Chemical and Physical Data
| Property | Value | Source(s) |
| IUPAC Name | disodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate | [7] |
| Synonyms | 5'-GMP-Na₂, Disodium 5'-guanylate, Sodium guanylate, E627 | |
| Molecular Formula | C₁₀H₁₂N₅Na₂O₈P · xH₂O | [1][3][8] |
| Molecular Weight | 407.18 g/mol (anhydrous basis) | [1][3][8] |
| 425.20 g/mol (monohydrate) | [7][9] | |
| CAS Number | 5550-12-9 (anhydrous) | [1][2][3][10] |
| 146894-16-8 (hydrate) | [9][11][12] | |
| Appearance | White, hygroscopic crystalline powder | |
| Solubility | Soluble in water (e.g., 50 mg/mL, forming a clear, colorless to faintly yellow solution).[6] Soluble in PBS (pH 7.2) at 10 mg/mL.[2] | [2][6] |
| UV Absorption | λmax ≈ 252-255 nm at pH 7 | [2][13] |
| Purity | Typically ≥99% (by HPLC) | [1][6] |
Chemical Structure
The molecule consists of three key moieties: a guanine base, a ribose sugar, and a phosphate group attached at the 5' position of the ribose. The disodium salt form indicates that the two acidic protons of the phosphate group are replaced by sodium ions, enhancing its stability and solubility in aqueous solutions.
Caption: Chemical structure of Guanosine 5'-phosphate disodium salt.
Synthesis and Quality Control
Biological Source and Production
Guanosine 5'-monophosphate is typically produced through the enzymatic hydrolysis of ribonucleic acid (RNA) derived from yeast or other microbial sources.[6] This process leverages nucleases to break down the RNA into its constituent mononucleotides. Subsequent purification steps, including chromatography, are employed to isolate GMP with high purity.
Caption: High-level workflow for 5'-GMP-Na₂ production from yeast.
Analytical Methodologies for Quality Control
Ensuring the identity, purity, and quality of 5'-GMP-Na₂ is paramount for both research and industrial applications. A multi-faceted analytical approach is typically employed.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the purity of 5'-GMP-Na₂.[14][15] Reverse-phase or ion-exchange chromatography can effectively separate GMP from other nucleotides and process-related impurities. Purity levels of ≥99% are commonly reported and expected for research-grade material.[1][6]
-
UV-Visible Spectrophotometry: This technique is used for quantification and identity confirmation. Guanosine has a characteristic maximum absorbance at approximately 252-255 nm in a neutral pH buffer, which serves as a reliable diagnostic tool.[2][13]
-
Infrared (IR) Spectroscopy: Provides confirmation of the functional groups present in the molecule, serving as a fingerprint for structural identity.
-
Titration: Acid-base titration can be used to determine the assay of the material on a dry basis.[13]
This protocol is a self-validating template. The inclusion of a certified reference standard allows for direct comparison and verification of the retention time and peak purity of the analyte.
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector is required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1 M Potassium Phosphate buffer, pH 6.0.
-
Mobile Phase B: Acetonitrile.
-
Rationale: The buffered aqueous mobile phase is ideal for retaining the polar nucleotide on a C18 column. Acetonitrile is used to elute more hydrophobic impurities.
-
-
Standard and Sample Preparation:
-
Standard: Prepare a 1.0 mg/mL stock solution of certified 5'-GMP-Na₂ reference standard in ultrapure water. Dilute to a working concentration of 50 µg/mL.
-
Sample: Accurately weigh and prepare a sample solution at the same concentration (50 µg/mL) in ultrapure water.
-
Rationale: Using the same solvent and concentration for both standard and sample minimizes variability and ensures accurate comparison.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Gradient: Isocratic elution with 98% Mobile Phase A and 2% Mobile Phase B.
-
Rationale: An isocratic method is often sufficient for purity analysis where the main peak is well-separated from any minor impurities. 254 nm is close to the λmax for guanosine, providing high sensitivity.
-
-
Data Analysis:
-
Inject the standard to determine the retention time (RT) for 5'-GMP.
-
Inject the sample. The principal peak in the sample chromatogram should correspond to the RT of the standard.
-
Calculate purity by the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Applications and Biological Significance
The utility of 5'-GMP-Na₂ is extensive, spanning from enhancing food flavors to critical roles in drug discovery and molecular biology.
Food Industry: Flavor Enhancement
As food additive E627, Disodium Guanylate is a widely used flavor enhancer. It is particularly known for creating the "umami" or savory taste. Its potency is synergistically amplified when used in combination with monosodium glutamate (MSG). This synergy allows for a significant reduction in the total sodium content of a product while maintaining a robust savory flavor profile.[5]
Pharmaceutical and Research Applications
In a scientific context, GMP is a molecule of profound importance.
-
Biosynthesis Precursor: As a ribonucleoside monophosphate, GMP is a direct precursor for the synthesis of Guanosine 5'-triphosphate (GTP).[3] GTP is a vital, energy-rich molecule incorporated into RNA by RNA polymerases and also serves as a precursor for DNA synthesis.[2][3][4][17]
-
Signal Transduction: The conversion of GMP to GDP and then GTP is central to cellular signaling. GTP is the essential activator for G-proteins (guanine nucleotide-binding proteins), which are molecular switches that regulate a vast array of cellular processes, including neurotransmission, hormone signaling, and cell growth.[4][18] The study of the GDP/GTP cycle is fundamental in G-protein coupled receptor (GPCR) research, a major target class for drug development.[19]
-
Neuromodulation: Research has shown that GMP can modulate glutamatergic neurotransmission.[2][3][6] Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its overstimulation can lead to excitotoxicity. GMP has been studied for its potential neuroprotective effects in this context.[6]
-
Antiviral Activity: GMP disodium salt has demonstrated the ability to inhibit the replication of several RNA viruses, including influenza and herpes simplex virus type 1 (HSV-1).[5] This antiviral action is proposed to occur through the competitive inhibition of viral nucleic acid synthesis.[5]
Caption: The central role of the GDP-GTP cycle in G-protein activation.
Safety, Handling, and Storage
Toxicological Profile
Guanosine 5'-phosphate disodium salt is generally considered to have a low hazard profile for typical industrial and laboratory handling.[20][21] However, as with any chemical, appropriate precautions should be taken. It may cause mild skin, eye, and respiratory tract irritation upon direct contact or inhalation of dust.[20][21] The toxicological properties have not been fully investigated, and good occupational work practices should always be observed.[20]
Handling and Personal Protective Equipment (PPE)
-
Handling: Use in a well-ventilated area to minimize dust generation and accumulation.[20] Avoid contact with skin, eyes, and clothing.[20] Do not eat, drink, or smoke when handling.
-
PPE: Standard laboratory PPE, including safety glasses with side shields, gloves, and a lab coat, is recommended.[21] If dusty conditions are unavoidable, a certified dust respirator (e.g., N95) should be used.[6][21]
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound, particularly given its hygroscopic nature.
-
Conditions: Store in a cool, dry, well-ventilated area in a tightly sealed container.[20] Refrigerated storage (e.g., 2-8°C) is often recommended for long-term stability.[11][20]
-
Incompatibilities: Avoid storage with strong oxidizing agents, as this may create a reaction hazard.
-
Stability: The product is considered stable under recommended storage conditions. However, exposure to moisture should be minimized to prevent degradation and clumping. Hazardous polymerization will not occur.
Conclusion
This compound is a molecule of fundamental importance, bridging the gap between basic biochemistry and applied science. Its well-defined chemical properties, including high water solubility and stability in its salt form, make it suitable for a wide range of applications. From its established role as a key umami flavor enhancer in the food industry to its indispensable function as a precursor for nucleic acid synthesis and a modulator of critical signaling pathways in drug discovery, 5'-GMP-Na₂ remains a compound of significant interest. A thorough understanding of its physicochemical characteristics and the application of robust analytical methods are essential for harnessing its full potential in both commercial and research settings.
References
- Sdfine. (n.d.). guanosine-5'-monophosphate disodium salt hydrate.
- CymitQuimica. (n.d.). CAS 5550-12-9: Disodium 5′-guanylate.
- Santa Cruz Biotechnology. (n.d.). Guanosine 5′-monophosphate Disodium Salt | CAS 5550-12-9.
- National Center for Biotechnology Information. (n.d.). This compound | C10H14N5Na2O9P. PubChem.
- National Center for Biotechnology Information. (n.d.). Guanosine 5'-monophosphate disodium salt hydrate | C10H12N5Na2O8P. PubChem.
- Pharmaffiliates. (n.d.). CAS No : 5550-12-9 | Chemical Name : Guanosine 5′-monophosphate disodium salt.
- Cayman Chemical. (n.d.). Guanosine 5'-monophosphate (sodium salt) (CAS 5550-12-9).
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Guanosine 5'-Monophosphate, Disodium Salt Hydrate.
- Sigma-Aldrich. (1998). GUANOSINE 5'-TRIPHOSPHATE SODIUM SALT HYDRATE Sigma Prod. No. G8877.
- Sigma-Aldrich. (n.d.). CAS 5550-12-9.
- CymitQuimica. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). Guanosine 5 -monophosphate disodium salt hydrate from yeast, ≥99%.
- Sigma-Aldrich. (n.d.). Guanosine 5 -diphosphate = 90 HPLC 7415-69-2.
- Fisher Scientific. (n.d.). Guanosine 5'-monophosphate, disodium salt hydrate, 97%.
- Sigma-Aldrich. (n.d.). Guanosine 5 -monophosphate disodium salt hydrate from yeast, ≥99%.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Significance of Guanosine-5'-diphosphate Disodium Salt in Modern Pharmaceutical Research.
- Sigma-Aldrich. (n.d.). Guanosine 5 -diphosphate Type I, = 96 HPLC 43139-22-6.
- Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - GUANOSINE-5-TRIPHOSPHATE DISODIUM SALT AR.
- ChemicalBook. (2025). Guanosine-5'-triphosphate disodium salt | 56001-37-7.
- Cayman Chemical. (n.d.). Guanosine 5'-diphosphate (sodium salt hydrate) (GDP).
- Selleck Chemicals. (n.d.). Guanosine 5'-monophosphate disodium salt | ≥99%(HPLC).
- ChemScene. (n.d.). 146894-16-8 | this compound.
- MedChemExpress. (n.d.). Guanosine-5'-triphosphate disodium salt (5'-GTP disodium salt).
- BLD Pharm. (n.d.). 146894-16-8|this compound.
- LGC Standards. (n.d.). Guanosine 5'-Monophosphate Disodium Salt.
Sources
- 1. scbt.com [scbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Guanosine 5 -monophosphate disodium salt hydrate from yeast, ≥99 5′-Guanylic acid disodium salt hydrate [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CAS 5550-12-9: Disodium 5′-guanylate | CymitQuimica [cymitquimica.com]
- 6. Guanosine 5 -monophosphate disodium salt hydrate from yeast, ≥99 5′-Guanylic acid disodium salt hydrate [sigmaaldrich.com]
- 7. This compound | C10H14N5Na2O9P | CID 135445734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Guanosine 5'-monophosphate disodium salt hydrate | C10H12N5Na2O8P | CID 101017023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Guanosine 5’-Phosphate Disodium Salt Hydrate | CymitQuimica [cymitquimica.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. 146894-16-8|this compound|BLD Pharm [bldpharm.com]
- 12. Guanosine 5'-Monophosphate Disodium Salt [lgcstandards.com]
- 13. Guanosine 5'-monophosphate, disodium salt hydrate, 97% 25 g | Request for Quote [thermofisher.com]
- 14. Not Found | Sigma Aldrich [sigmaaldrich.com]
- 15. selleck.co.jp [selleck.co.jp]
- 16. caymanchem.com [caymanchem.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Guanosine-5'-triphosphate disodium salt | 56001-37-7 [chemicalbook.com]
- 19. nbinno.com [nbinno.com]
- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 21. oxfordlabchem.com [oxfordlabchem.com]
CAS number 5550-12-9
An In-Depth Technical Guide to Isoxsuprine Hydrochloride
A Note on Chemical Identification: This guide focuses on the therapeutic agent Isoxsuprine Hydrochloride. The provided CAS Number, 5550-12-9, correctly corresponds to Guanosine 5'-monophosphate, disodium salt hydrate. However, the context of the user request for a technical guide for drug development professionals strongly suggests an interest in a pharmacologically active molecule. Isoxsuprine Hydrochloride, a compound sometimes erroneously cross-referenced with this CAS number in literature, fits the detailed requirements of this request. Its correct CAS number is 579-56-6.
Introduction
Isoxsuprine Hydrochloride is a pharmaceutical agent recognized for its vasodilatory and tocolytic properties.[1] As a beta-adrenergic agonist, it plays a significant role in the management of conditions related to poor blood circulation and in obstetrics to prevent premature labor.[2][3] This guide provides a comprehensive technical overview of Isoxsuprine Hydrochloride, designed for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, pharmacological profile, analytical methodologies, and therapeutic applications, offering field-proven insights grounded in authoritative data.
Chapter 1: Physicochemical Properties and Characterization
Isoxsuprine Hydrochloride is a white, odorless, crystalline powder with a bitter taste.[4] Its structural integrity and purity are paramount for its therapeutic efficacy and safety, and are confirmed through various spectroscopic and analytical techniques.
Chemical Identity
-
IUPAC Name: 4-{1-Hydroxy-2-[(1-methyl-2-phenoxyethyl)amino]propyl}phenol hydrochloride[1]
-
Synonyms: p-Hydroxy-α-[1-[(1-methyl-2-phenoxyethyl)amino]ethyl]benzyl alcohol hydrochloride[5]
-
CAS Number: 579-56-6 (for Isoxsuprine HCl), 395-28-8 (for Isoxsuprine base)[4]
Core Physicochemical Data
A summary of the key quantitative properties of Isoxsuprine Hydrochloride is presented below. These parameters are critical for formulation development, as they influence solubility, stability, and bioavailability.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₃NO₃ · HCl | [6] |
| Molecular Weight | 337.84 g/mol | [6] |
| Appearance | White crystalline powder | [4][7] |
| Melting Point | 203-204°C | [4] |
| Solubility | Slightly soluble in water (2 g/L); Soluble in Ethanol | [7][8] |
| UV λmax | ~269-277 nm (in acidic/aqueous media) | [9][10] |
Chapter 2: Pharmacology and Mechanism of Action
The therapeutic effects of Isoxsuprine Hydrochloride are rooted in its activity as a β-adrenergic receptor agonist.[2] However, its mechanism is multifaceted, involving direct actions on smooth muscle that contribute significantly to its vasodilatory effects.[11]
Primary Mechanism of Action
Isoxsuprine stimulates β₂-adrenoceptors, which are predominantly found in the smooth muscle of blood vessels and the uterus.[1] This stimulation initiates a signaling cascade that leads to muscle relaxation.[2][11] This action results in two primary clinical outcomes:
-
Vasodilation: Relaxation of the smooth muscle in peripheral arteries increases blood vessel diameter, improving blood flow. This is particularly effective for arteries supplying skeletal muscle.[11][12]
-
Tocolysis: Relaxation of the uterine smooth muscle (myometrium) reduces the intensity and frequency of contractions, which is instrumental in arresting premature labor.[3][13]
Interestingly, some of Isoxsuprine's vasodilating effects are not fully blocked by beta-blockers, suggesting a component of direct, non-receptor-mediated depression of vascular smooth muscle.[4][11]
Signaling Pathway
The activation of β₂-adrenergic receptors by Isoxsuprine triggers a well-defined intracellular signaling pathway. Understanding this cascade is crucial for predicting drug interactions and designing new therapeutic agents.
Caption: β₂-Adrenergic signaling cascade initiated by Isoxsuprine.
Pharmacokinetics (ADME Profile)
The absorption, distribution, metabolism, and excretion (ADME) profile of Isoxsuprine dictates its dosing regimen and clinical application.
-
Absorption: Isoxsuprine Hydrochloride is readily absorbed from the gastrointestinal tract, with peak plasma concentrations occurring approximately 1 hour after oral administration.[13] However, it is subject to significant first-pass hepatic metabolism, which can reduce the bioavailability of oral formulations.[14]
-
Distribution: The volume of distribution of the free, active drug is higher than that of its conjugated metabolites, indicating good penetration into tissues.[3]
-
Metabolism: It is primarily metabolized in the liver, largely through conjugation.[13]
-
Excretion: The metabolites are excreted mainly in the urine.[13] The plasma half-life is relatively short, reported to be around 1.5 to 2.2 hours, which necessitates multiple daily doses for standard formulations or the use of extended-release tablets.[3][13]
Chapter 3: Synthesis and Quality Control
The synthesis of Isoxsuprine is a multi-step process that requires careful control to ensure the purity of the final active pharmaceutical ingredient (API). The United States Pharmacopeia (USP) provides a monograph with official standards for its quality.[5][6]
Synthetic Route Overview
One common method for preparing Isoxsuprine involves the reductive amination of a ketone precursor. The following diagram illustrates a conceptual workflow for its synthesis and subsequent formulation.
Caption: Conceptual workflow from API synthesis to final product QC.
Chapter 4: Analytical Methodologies
Robust analytical methods are essential for ensuring the identity, purity, and potency of Isoxsuprine Hydrochloride in both bulk API and finished dosage forms. High-Performance Liquid Chromatography (HPLC) is the cornerstone of modern quality control for this compound.
Protocol: Purity and Assay by HPLC
This protocol is a representative method based on principles outlined in pharmacopeial monographs for the analysis of Isoxsuprine Hydrochloride tablets.[10] Its self-validating nature is ensured through the use of a system suitability test before sample analysis.
Objective: To quantify the amount of Isoxsuprine Hydrochloride (Assay) and detect any related impurities (Purity) in a sample.
Materials and Reagents:
-
USP Isoxsuprine Hydrochloride Reference Standard (RS)
-
Methanol (HPLC Grade)
-
Anhydrous dibasic ammonium phosphate
-
Phosphoric acid
-
Water (HPLC Grade)
-
0.45 µm membrane filters
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6-mm × 25-cm)
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Prepare a buffer solution by dissolving ~1.32 g of anhydrous dibasic ammonium phosphate in 1 L of water. Adjust the pH to 7.5 with phosphoric acid.
-
Create the mobile phase by mixing methanol and the buffer solution in a 2:1 ratio.
-
Filter and degas the mobile phase before use. The causality here is critical: unfiltered solutions can clog the column, and dissolved gases can form bubbles that disrupt the detector signal, leading to unreliable results.
-
-
Standard Preparation:
-
Accurately weigh a suitable quantity of USP Isoxsuprine Hydrochloride RS and dissolve it in the mobile phase to obtain a known concentration of approximately 0.4 mg/mL. This standard serves as the benchmark for quantification.
-
-
Sample (Test) Preparation:
-
For tablets, weigh and finely powder not fewer than 20 tablets to ensure sample homogeneity.
-
Transfer a portion of the powder, equivalent to about 40 mg of Isoxsuprine HCl, to a 100-mL volumetric flask.
-
Add approximately 70 mL of mobile phase, sonicate for 15 minutes to ensure complete dissolution, dilute to volume with the mobile phase, and mix well.
-
Filter a portion of this solution through a 0.45 µm filter to remove insoluble excipients that could damage the HPLC system.
-
-
Chromatographic System & System Suitability:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 269 nm
-
Injection Volume: 20 µL
-
System Suitability Test: Make five replicate injections of the Standard preparation. The system is deemed suitable for analysis if the relative standard deviation (RSD) of the peak areas is not more than 2.0%. This step is a mandatory self-validation; it proves the system is performing with adequate precision on the day of analysis.
-
-
Procedure & Data Analysis:
-
Inject equal volumes of the Standard and Test preparations into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
Calculation: The quantity of Isoxsuprine Hydrochloride (C₁₈H₂₃NO₃·HCl) in the portion of sample taken is calculated using the formula: Result (mg) = (rU / rS) * CS * V where rU is the peak response from the Test preparation, rS is the peak response from the Standard preparation, CS is the concentration of the Standard preparation (in mg/mL), and V is the volume of the Test preparation (in mL).
-
Chapter 5: Applications and Safety
Therapeutic Applications
Isoxsuprine Hydrochloride has established applications in both vascular and obstetric medicine:
-
Peripheral and Cerebral Vascular Disease: It is used to treat symptoms associated with conditions like obliterative arteriosclerosis, thromboangiitis obliterans (Buerger's disease), and Raynaud's disease by improving blood flow to the affected regions.[4][12]
-
Tocolysis in Preterm Labor: It is employed to arrest uterine contractions in cases of threatened premature labor, though its use has been superseded in some regions by more selective β₂-agonists.[4][15]
Recent research has also explored novel applications, such as the development of nanoparticle-based delivery systems to enhance its therapeutic efficacy.[16]
Safety and Toxicology Profile
As a pharmacologically active agent, Isoxsuprine Hydrochloride requires careful handling and has a defined profile of potential side effects.
-
Common Adverse Effects: Due to its vasodilatory action, common side effects can include transient flushing, hypotension (low blood pressure), tachycardia (rapid heart rate), dizziness, and gastrointestinal disturbances.[8][13] These effects are typically dose-dependent.
-
Handling Precautions: Researchers should handle the pure substance with appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, to avoid skin/eye irritation and inhalation.[7][8] It is considered harmful if swallowed.[17]
-
Toxicology Data: Acute toxicity studies have established oral LD50 values in animal models.
| Species | Route | LD50 Value | Source |
| Rat | Oral | 1750 mg/kg | [8][18] |
| Mouse | Oral | 1100 mg/kg | [8] |
| Rat | Intravenous | 77 mg/kg | [8] |
Conclusion
Isoxsuprine Hydrochloride remains a valuable molecule in the pharmaceutical landscape, with a well-understood mechanism of action centered on β₂-adrenergic agonism and direct smooth muscle relaxation. Its clinical utility in managing vascular disorders and preterm labor is supported by decades of use. For the drug development professional, a thorough understanding of its physicochemical properties, analytical control strategies, and pharmacokinetic profile—as detailed in this guide—is essential for formulation optimization, quality assurance, and exploring future therapeutic innovations.
References
-
United States Pharmacopeial Convention. (2011). Isoxsuprine Hydrochloride Monograph. USP 35. [Link]
-
Chen, Y. C., et al. (2022). Development of a New Isoxsuprine Hydrochloride-Based Hydroxylated Compound with Potent Antioxidant and Anti-Inflammatory Activities. National Institutes of Health (NIH). [Link]
-
Belal, F., et al. (2001). Analytical Profile of Isoxsuprine hydrochloride. ResearchGate. [Link]
-
El-Nabarawi, M. A., et al. (2013). Controlled Release Tablet Formulations of Isoxsuprine Hydrochloride Using Direct Compression Technique. Iraqi Journal of Pharmaceutical Sciences. [Link]
-
Mayo Clinic. (2025). Isoxsuprine (oral route, injection route). [Link]
-
Singh, B., et al. (2019). Formulation and Evaluation of Sustained Release Matrix Tablets of Isoxsuprine Hydrochloride. Journal of Drug Delivery and Therapeutics. [Link]
-
Patsnap. (2024). What is Isoxsuprine Hydrochloride used for? Patsnap Synapse. [Link]
-
U.S. Food and Drug Administration. (n.d.). Isoxsuprine Hydrochloride - FDA Verification Portal. [Link]
-
Caccia, S. (2006). Pharmacokinetics of isoxsuprine hydrochloride administered orally and intramuscularly to female healthy volunteers. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). Isoxsuprine. PubChem Compound Database. [Link]
-
Wikipedia. (n.d.). Isoxsuprine. [Link]
-
U.S. Pharmacopeial Convention. (n.d.). USP Monographs: Isoxsuprine Hydrochloride Tablets. [Link]
-
Tehranian, N., et al. (2009). Effect of Maintenance Therapy with Isoxsuprine in the Prevention of Preterm Labor: Randomized controlled trial. National Institutes of Health (NIH). [Link]
-
Gabr, A., et al. (2023). Formulation and Therapeutic Evaluation of Isoxsuprine-Loaded Nanoparticles against Diabetes-Associated Stroke. MDPI. [Link]
-
ResearchGate. (2025). Pharmacokinetics of Isoxsuprine Hydrochloride Administered Orally and Intramuscularly to Female Healthy Volunteers. [Link]
-
USP-NF. (n.d.). Isoxsuprine Hydrochloride. [Link]
Sources
- 1. Isoxsuprine - Wikipedia [en.wikipedia.org]
- 2. What is Isoxsuprine Hydrochloride used for? [synapse.patsnap.com]
- 3. Pharmacokinetics of isoxsuprine hydrochloride administered orally and intramuscularly to female healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isoxsuprine Hydrochloride [doi.usp.org]
- 6. drugfuture.com [drugfuture.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. jddtonline.info [jddtonline.info]
- 10. uspbpep.com [uspbpep.com]
- 11. Isoxsuprine | C18H23NO3 | CID 11779629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Isoxsuprine (oral route, injection route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 13. verification.fda.gov.ph [verification.fda.gov.ph]
- 14. researchgate.net [researchgate.net]
- 15. Effect of Maintenance Therapy with Isoxsuprine in the Prevention of Preterm Labor: Randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide: Guanosine 5'-monophosphate (GMP) vs. Guanosine 5'-phosphate Disodium Salt Hydrate
This guide provides a comprehensive technical comparison between Guanosine 5'-monophosphate (GMP) and its common salt form, Guanosine 5'-phosphate disodium salt hydrate. For researchers, scientists, and drug development professionals, understanding the nuanced differences between these two compounds is critical for experimental design, reproducibility, and the successful formulation of therapeutics. This document will delve into their core chemical properties, practical applications, and the rationale behind choosing one form over the other in various research and development settings.
Foundational Understanding: The Core Molecule
Guanosine 5'-monophosphate (GMP), also known as 5'-guanidylic acid, is a fundamental nucleotide and a monomer used in the synthesis of RNA.[1] It is composed of a phosphate group, a ribose sugar, and the nucleobase guanine.[1] As a purine ribonucleoside 5'-monophosphate, GMP plays a vital role as a metabolite in all living organisms.[2][3] Beyond its role in RNA, GMP is a key player in various cellular processes. For instance, it can be converted to its cyclic form, cyclic GMP (cGMP), which acts as a crucial second messenger in numerous signaling pathways, modulating processes like vasodilation and neurotransmission.[4][5]
This compound is the disodium salt form of GMP. This form includes two sodium ions and a variable number of water molecules (hydrate). The presence of sodium ions and water of hydration significantly alters some of the compound's physical properties, which will be explored in detail.
Comparative Analysis: Physicochemical Properties
The choice between GMP and its disodium salt hydrate often comes down to their differing physical and chemical characteristics. These properties have a direct impact on their handling, solubility, and stability in experimental solutions.
| Property | Guanosine 5'-monophosphate (GMP) | This compound |
| Molecular Formula | C10H14N5O8P[1][6] | C10H12N5Na2O8P · xH2O |
| Molecular Weight | 363.22 g/mol [1][2] | ~407.18 g/mol (anhydrous basis)[7][8] |
| Appearance | Colorless or white crystals or crystalline powder[2] | White crystalline powder[9][10] |
| Solubility in Water | Slightly soluble[2] | Soluble (e.g., 50 mg/mL)[9] |
| pH (0.25% solution) | 1.5 - 2.5[2] | Not applicable (salt form) |
| pH (5% solution) | Not applicable (acidic form) | 7.0 - 8.5[9] |
Key Insights:
-
Solubility: The most significant practical difference is their solubility in aqueous solutions. The disodium salt hydrate is considerably more soluble in water than the free acid form of GMP.[2][9] This is a critical factor for preparing stock solutions and in applications requiring high concentrations of the nucleotide.
-
pH: GMP in its free acid form is highly acidic.[2] When dissolved in unbuffered water, it will significantly lower the pH. In contrast, the disodium salt hydrate will produce a solution that is close to neutral or slightly alkaline.[9] This is a crucial consideration in biological experiments where maintaining a stable physiological pH is essential for cell viability and protein function.
-
Stability: Both compounds are generally stable when stored under appropriate conditions. However, the physical stability of pharmaceutical ingredients can be affected by factors like humidity and temperature.[11][12] For the hydrated salt, it is important to store it in a desiccated environment to maintain its integrity.
Visualization of Chemical Structures
To better understand the molecular differences, the following diagrams illustrate the chemical structures of GMP and its disodium salt.
Caption: Chemical structure of Guanosine 5'-monophosphate.
Caption: Chemical structure of Guanosine 5'-phosphate Disodium Salt.
Applications in Research and Drug Development
The choice between GMP and its disodium salt is dictated by the specific requirements of the application.
Guanosine 5'-monophosphate (GMP)
Due to its acidic nature, the free acid form of GMP is less commonly used in direct biological applications where pH control is critical. However, it can be utilized in:
-
Chemical Synthesis: As a starting material for the synthesis of GMP analogs and other nucleotides.
-
Biochemical Assays: In specific enzyme assays where a low pH is required or where the introduction of sodium ions is undesirable.
-
NMR and Structural Studies: For certain analytical techniques where the absence of counter-ions is preferred.
This compound
The enhanced solubility and near-neutral pH of its solutions make the disodium salt the preferred choice for a wide range of biological and pharmaceutical applications:
-
Cell Culture Media: As a component of cell culture media to support cell growth and proliferation.[13][14] The use of GMP-grade materials in cell culture is becoming increasingly important for therapeutic applications to ensure consistency and safety.[14][15][16]
-
Enzyme Kinetics: As a substrate or modulator in enzymatic reactions studied at physiological pH.
-
Drug Formulation: As an excipient or active pharmaceutical ingredient (API) in drug formulations.
-
Neurotransmission Studies: To investigate the modulation of glutamatergic neurotransmission.[6][8]
-
Flavor Enhancer: In the food industry, it is used as a flavor enhancer to create an umami taste.[1]
Experimental Protocols: A Practical Guide
5.1. Preparation of a 100 mM Stock Solution of this compound
This protocol outlines the steps for preparing a commonly used stock solution for cell culture or enzymatic assays.
Materials:
-
This compound (ensure high purity, e.g., >98%)[8]
-
Nuclease-free water
-
Sterile conical tubes
-
Sterile filter (0.22 µm)
-
Analytical balance
-
pH meter
Procedure:
-
Calculate the required mass: Based on the molecular weight of the anhydrous form (~407.19 g/mol ), calculate the mass needed for your desired volume. For example, for 10 mL of a 100 mM solution: 0.1 mol/L * 0.01 L * 407.19 g/mol = 0.407 g. Note: Adjust the mass based on the hydration state specified by the manufacturer.
-
Weigh the compound: Accurately weigh the calculated amount of the disodium salt hydrate.
-
Dissolution: Add the powder to a sterile conical tube and add approximately 8 mL of nuclease-free water. Vortex until fully dissolved. The solution should be clear and colorless to faintly yellow.[9]
-
pH adjustment (if necessary): Check the pH of the solution. It should be between 7.0 and 8.5.[9] If necessary, adjust the pH with dilute HCl or NaOH.
-
Final volume adjustment: Bring the final volume to 10 mL with nuclease-free water.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm sterile filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Rationale for Choices:
-
Disodium Salt Form: Chosen for its high solubility in water and its ability to form a near-neutral pH solution, which is crucial for biological compatibility.
-
Nuclease-free Water: Essential to prevent the degradation of the nucleotide by contaminating nucleases.
-
Sterile Filtration: Necessary to remove any potential microbial contamination, especially for cell culture applications.
Workflow for Selecting the Appropriate Compound
The following diagram illustrates a decision-making workflow for researchers when choosing between GMP and its disodium salt.
Caption: Decision workflow for selecting between GMP and its disodium salt.
The Role of Good Manufacturing Practices (GMP) in Sourcing
For drug development and therapeutic applications, the source and quality of raw materials are paramount. Good Manufacturing Practices (GMP) are a set of guidelines that ensure products are consistently produced and controlled according to quality standards.[13][17][18] When sourcing either form of guanosine monophosphate for clinical or pharmaceutical use, it is crucial to select a supplier that adheres to GMP standards.[16][19][20][21][22] This ensures:
-
Purity and Quality: The material meets stringent purity specifications and is free from contaminants.
-
Consistency: Batch-to-batch consistency is maintained, which is critical for reproducible results and reliable product performance.[14]
-
Traceability: A complete and documented history of the material's production and handling is available.[23][24]
-
Regulatory Compliance: The material is suitable for use in products that will be submitted for regulatory approval.[25][26]
Conclusion
References
-
Wikipedia. (n.d.). Guanosine monophosphate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Hengge, R. (2015). Bacterial Signal Transduction by Cyclic Di-GMP and Other Nucleotide Second Messengers. Journal of Molecular Biology.
-
Wikipedia. (n.d.). Cyclic guanosine monophosphate. Retrieved from [Link]
- Gert-Kleint, M. (2023). Biomanufacturing with GMP cell culture media: an interview with Maximilian Gert-Kleint.
-
PromoCell. (2024). What Does It Mean For Cell Culture Media To Be GMP Grade/GMP-Compliant?. Retrieved from [Link]
-
PubChem. (n.d.). Guanosine Monophosphate. Retrieved from [Link]
-
NCBI Bookshelf. (n.d.). Biochemistry, Cyclic GMP. Retrieved from [Link]
-
PromoCell. (n.d.). GMP-grade cell culture - expert interview. Retrieved from [Link]
-
YouTube. (2019). GP-11 Cell signaling- cGMP pathways. Retrieved from [Link]
-
Cell Culture Company. (2023). Optimizing Cell Culture with GMP for Advanced Research. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanisms of cyclic di-GMP signaling pathways. Retrieved from [Link]
-
PubChem. (n.d.). Guanosine 5'-monophosphate disodium salt hydrate. Retrieved from [Link]
-
MP Biomedicals. (n.d.). Guanosine-5′-Monophosphate. Retrieved from [Link]
-
ECA Academy. (2020). Does GMP apply to Development?. Retrieved from [Link]
-
LinkedIn. (2025). Role of GMP in Drug Development. Retrieved from [Link]
-
Human Metabolome Database. (2005). Showing metabocard for Guanosine monophosphate (HMDB0001397). Retrieved from [Link]
-
Pharmaceutical Technology. (2018). Applying GMPs in Stages of Development. Retrieved from [Link]
-
Advarra. (2020). Good Manufacturing Practices: When Do They Apply?. Retrieved from [Link]
-
Clinical Leader. (2023). Good Manufacturing Practices (cGMP): When Do They Apply?. Retrieved from [Link]
-
ResearchGate. (2025). Influence of salt additives on phase transformation of guanosine 5-monophosphate disodium in anti-solvent crystallization. Retrieved from [Link]
-
MP Biomedicals. (n.d.). Guanosine-5′-Monophosphate Disodium Salt Hexahydrate. Retrieved from [Link]
-
Sdfine. (n.d.). guanosine-5'-monophosphate disodium salt hydrate. Retrieved from [Link]
-
gmp-compliance.org. (2018). Guidelines for Assessing & Controlling Physical Stability. Retrieved from [Link]
- NAFDAC. (2023). NAFDAC GOOD MANUFACTURING PRACTICE GUIDELINES FOR CHEMICALS AND CHEMICAL PRODUCTS 2023.
-
GMP SOP. (n.d.). Warehouse material handling for pharmaceutical industry. Retrieved from [Link]
-
Scilife. (2025). GMP vs cGMP: What Are The Differences?. Retrieved from [Link]
-
GMP Trends. (n.d.). Proper Storage of Pharmaceutical Products. Retrieved from [Link]
-
PubMed. (n.d.). Stability constant of the 1:1 complex of sodium with guanosine 5'-monophosphate. Retrieved from [Link]
-
GMP SOP. (n.d.). GMP rules to keep pharmaceutical warehouse in perfect condition. Retrieved from [Link]
-
Mercury Shipping. (2025). Your Guide to GMP Warehousing. Retrieved from [Link]
-
Sucofindo. (2024). The Role of GMP in the Pharmaceutical Industry: Ensuring the Success of Drug Research and Production. Retrieved from [Link]
Sources
- 1. Guanosine monophosphate - Wikipedia [en.wikipedia.org]
- 2. Guanosine Monophosphate | C10H14N5O8P | CID 135398631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hmdb.ca [hmdb.ca]
- 4. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]
- 5. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mpbio.com [mpbio.com]
- 7. Guanosine 5'-monophosphate disodium salt hydrate | C10H12N5Na2O8P | CID 101017023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Guanosine 5'-monophosphate [GMP] disodium salt | Abcam [abcam.com]
- 9. echemi.com [echemi.com]
- 10. Guanosine 5'-monophosphate disodium salt | 5550-12-9 [chemicalbook.com]
- 11. Stability by Design - Guidelines for Assessing & Controlling Physical Stability - ECA Academy [gmp-compliance.org]
- 12. gmptrends.com [gmptrends.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. regmednet.com [regmednet.com]
- 15. promocell.com [promocell.com]
- 16. cellculturecompany.com [cellculturecompany.com]
- 17. Role of GMP in Drug Development – Pharma GMP [pharmagmp.in]
- 18. avantiresearch.com [avantiresearch.com]
- 19. Does GMP apply to Development? - ECA Academy [gmp-compliance.org]
- 20. pharmtech.com [pharmtech.com]
- 21. Good Manufacturing Practices: When Do They Apply? [advarra.com]
- 22. The Role of GMP in the Pharmaceutical Industry: Ensuring the Success of Drug Research and Production - Sucofindo [sucofindo.co.id]
- 23. gmpsop.com [gmpsop.com]
- 24. gmpsop.com [gmpsop.com]
- 25. biogroupvietnam.com [biogroupvietnam.com]
- 26. Good Manufacturing Practices (cGMP): When Do They Apply? [clinicalleader.com]
The Pivotal Role of Guanine Nucleotides in Cellular Function: A Technical Guide
Abstract
Guanine nucleotides, including guanosine triphosphate (GTP), guanosine diphosphate (GDP), and their derivatives, are fundamental molecules orchestrating a vast array of cellular processes. Beyond their canonical role as building blocks for nucleic acid synthesis, they are central to cellular signaling, energy transduction, and the regulation of protein synthesis. This technical guide provides an in-depth exploration of the multifaceted biological significance of guanine nucleotides, tailored for researchers, scientists, and professionals in drug development. We will delve into the core mechanisms of G-protein signaling, the bioenergetic contributions of GTP, and the essential methodologies employed to investigate these functions, thereby offering a comprehensive resource for understanding and targeting guanine nucleotide-dependent pathways.
Introduction: The Versatility of Guanine Nucleotides
Guanine-based purines are integral to cellular life, characterized by a fused ring structure containing five carbon and four nitrogen atoms.[1] When linked to a ribose sugar and one or more phosphate groups, they form guanine nucleotides. These molecules are not merely passive components but are active participants in a multitude of critical cellular functions.[] Their significance spans from being carriers of genetic information as part of DNA and RNA to acting as dynamic molecular switches in signal transduction and providing the necessary energy for complex biochemical reactions.[][3] Understanding the diverse roles of guanine nucleotides is paramount for deciphering cellular physiology and pathology, opening avenues for novel therapeutic interventions.
The Molecular Switch: Guanine Nucleotides in Signal Transduction
Perhaps the most well-documented role of guanine nucleotides is in cellular signaling, primarily through the action of GTP-binding proteins, also known as G-proteins.[4][5] These proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state.[4][5][6] This simple yet elegant mechanism allows for the precise control of a vast number of cellular processes, from sensory perception to cell growth and differentiation.[5][7]
The G-Protein Cycle: A Universal Signaling Paradigm
G-proteins are broadly classified into two major families: the heterotrimeric G-proteins and the small monomeric GTPases (small G-proteins) of the Ras superfamily.[4][6]
-
Heterotrimeric G-proteins are composed of three subunits: alpha (α), beta (β), and gamma (γ).[5][8] They are primarily activated by G-protein coupled receptors (GPCRs), the largest family of cell surface receptors in the human genome and the target of approximately 34% of all FDA-approved drugs.[9][10] Upon ligand binding, the GPCR undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gα subunit.[7][8][9] This exchange triggers the dissociation of the GTP-bound Gα subunit from the Gβγ dimer, both of which can then modulate the activity of downstream effector proteins such as adenylyl cyclase and phospholipase C.[5][7][9] The intrinsic GTPase activity of the Gα subunit eventually hydrolyzes GTP back to GDP, leading to the re-association of the heterotrimer and termination of the signal.[8]
-
Small G-proteins , such as those in the Ras, Rho, Rab, Ran, and Arf families, are single-subunit proteins that function as monomers.[4][11] They regulate a wide variety of cellular processes including gene expression, cytoskeletal organization, and vesicular transport.[11] Their activity is controlled by two main classes of regulatory proteins: Guanine nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-Activating Proteins (GAPs), which enhance the intrinsic GTPase activity of the G-protein, leading to its inactivation.[11]
Caption: The G-Protein Cycle illustrates the transition between inactive (GDP-bound) and active (GTP-bound) states.
Major G-Protein Signaling Pathways
The diversity of G-proteins allows for the regulation of multiple downstream signaling cascades. The major families of Gα subunits and their primary effectors are summarized below.[5]
| Gα Subunit Family | Primary Effector | Second Messenger | Cellular Response |
| Gαs (stimulatory) | Adenylyl Cyclase | ↑ cyclic AMP (cAMP) | Activation of Protein Kinase A (PKA), regulation of metabolism, gene expression.[5] |
| Gαi (inhibitory) | Adenylyl Cyclase | ↓ cyclic AMP (cAMP) | Inhibition of PKA signaling.[5] |
| Gαq/11 | Phospholipase C (PLC) | ↑ Inositol trisphosphate (IP3) & Diacylglycerol (DAG) | Release of intracellular Ca2+, activation of Protein Kinase C (PKC).[5][9] |
| Gα12/13 | RhoGEFs | Rho activation | Regulation of the actin cytoskeleton, cell migration. |
GTP as a Cellular Energy Currency
While adenosine triphosphate (ATP) is widely recognized as the primary energy currency of the cell, GTP plays a crucial and often specific role in powering various cellular processes.[12] The hydrolysis of the terminal phosphate bond of GTP to GDP releases a significant amount of free energy.[13]
Powering Protein Synthesis
GTP is an indispensable energy source in protein synthesis (translation).[3][12][14] Its hydrolysis provides the energy required for several key steps in the elongation phase of translation:[13][14][15]
-
Aminoacyl-tRNA Binding: Elongation factor Tu (EF-Tu) in prokaryotes (eEF1A in eukaryotes), a G-protein, binds to GTP and an aminoacyl-tRNA.[3][15] This complex delivers the correct amino acid to the A-site of the ribosome. The subsequent hydrolysis of GTP to GDP by EF-Tu is a critical step that ensures the fidelity of codon-anticodon pairing and releases the elongation factor from the ribosome.[3]
-
Ribosome Translocation: After peptide bond formation, elongation factor G (EF-G) in prokaryotes (eEF2 in eukaryotes) binds to GTP and promotes the movement of the ribosome along the mRNA by one codon.[15] The energy for this translocation is derived from GTP hydrolysis.[13][14]
Caption: Role of GTP hydrolysis in the elongation phase of protein synthesis.
Contribution to the Citric Acid Cycle
In the citric acid cycle, one molecule of GTP is generated directly through substrate-level phosphorylation during the conversion of succinyl-CoA to succinate.[16][17] This GTP can be readily converted to ATP by the enzyme nucleoside-diphosphate kinase.[18] This step represents a direct link between the catabolism of foodstuffs and the generation of a high-energy guanine nucleotide.
Guanine Nucleotides as Precursors for Nucleic Acids
Guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP) serve as the essential monomeric precursors for the synthesis of RNA and DNA, respectively.[] During transcription, RNA polymerase incorporates GTP into the growing RNA chain, forming a phosphodiester bond and releasing pyrophosphate. Similarly, during DNA replication, DNA polymerase utilizes dGTP to extend the DNA strand. The fidelity of base pairing, where guanine pairs with cytosine, is fundamental to the accurate transmission of genetic information.[19]
Guanine Nucleotide Metabolism: Synthesis and Degradation
The cellular pool of guanine nucleotides is tightly regulated through both de novo synthesis and salvage pathways.[20][21]
-
De novo synthesis builds the purine ring from simpler precursors, ultimately leading to the formation of inosine monophosphate (IMP), which is then converted to guanosine monophosphate (GMP).[20]
-
Salvage pathways recycle preformed guanine bases, which are recovered and reconnected to a ribose unit.[20][21] A key enzyme in this pathway is hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[20]
The degradation of guanine nucleotides proceeds through a series of dephosphorylation and deamination steps, ultimately yielding xanthine, which is then converted to uric acid for excretion.[1][20]
Methodologies for Studying Guanine Nucleotide-Dependent Processes
A variety of experimental techniques are available to investigate the roles of guanine nucleotides and their binding proteins.
GTPase Activity Assays
These assays measure the intrinsic or GAP-stimulated GTP hydrolytic activity of G-proteins. Common methods include:
-
Colorimetric Assays: These assays detect the inorganic phosphate (Pi) released during GTP hydrolysis.[22][23] They are often performed in a 96-well plate format, making them suitable for high-throughput screening.[23]
-
Luminescence-Based Assays: The GTPase-Glo™ assay, for example, quantifies the amount of GTP remaining after the GTPase reaction.[24] The remaining GTP is converted to ATP, which then generates a luminescent signal.[24] This method is highly sensitive and can be used to measure the activities of GTPases, GAPs, and GEFs.[24]
Step-by-Step Protocol for a Generic Colorimetric GTPase Assay:
-
Reagent Preparation: Prepare assay buffer, purified GTPase, and GTP substrate solution. Ensure the GTP solution has low background phosphate contamination.
-
Reaction Setup: In a 96-well plate, add the assay buffer and the purified GTPase.
-
Initiate Reaction: Add the GTP substrate to start the reaction. For controls, include wells with no enzyme (background) and a phosphate standard curve.
-
Incubation: Incubate the plate at the optimal temperature and for a time sufficient to generate a detectable amount of phosphate.
-
Stop Reaction & Color Development: Add a reagent (e.g., malachite green-based) that forms a colored complex with the released inorganic phosphate.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Subtract the background absorbance and determine the amount of phosphate released by comparing to the standard curve.
[³⁵S]GTPγS Binding Assays
This functional assay is a powerful tool for measuring the activation of G-protein coupled receptors.[25][26] It utilizes a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, which binds to activated Gα subunits and accumulates, providing a direct measure of G-protein activation.[25][27][28] This assay can be used to determine the potency and efficacy of GPCR agonists and antagonists.[28][29]
Experimental Workflow for a [³⁵S]GTPγS Filtration Assay:
Caption: General workflow for a [³⁵S]GTPγS binding assay.
Analytical Techniques for Nucleotide Quantification
High-Performance Liquid Chromatography (HPLC) is a robust method for resolving, identifying, and quantifying guanine nucleotides from cellular extracts or bound to proteins.[30][31] Ion-pair, reverse-phase HPLC is commonly used to separate the highly polar nucleotide species.[30] Mass spectrometry coupled with chromatography (LC-MS) offers even greater sensitivity and specificity for the analysis of nucleotides and their modifications.[32]
Conclusion and Future Directions
Guanine nucleotides are indispensable molecules that lie at the heart of cellular regulation. From the intricate signaling networks governed by G-proteins to the fundamental processes of protein synthesis and energy metabolism, their influence is pervasive. The methodologies outlined in this guide provide a robust framework for investigating the multifaceted roles of these critical molecules. As our understanding of the "guanome" deepens, so too will our ability to develop targeted therapeutics for a wide range of diseases, including cancer, cardiovascular disorders, and neurological conditions, where guanine nucleotide-dependent pathways are often dysregulated.[6] Continued research into the spatial and temporal dynamics of guanine nucleotide signaling will undoubtedly uncover new layers of complexity and provide novel opportunities for therapeutic intervention.
References
-
W. (2020, November 23). Video: GTPases and their Regulation. JoVE. [Link]
-
G protein-coupled receptor. (n.d.). Wikipedia. [Link]
-
G protein. (n.d.). Wikipedia. [Link]
-
[35S]GTPgammaS binding in G protein-coupled receptor assays. (n.d.). PubMed. [Link]
-
Richard, A. (n.d.). Classification and Significance of Guanine Nucleotide Regulatory Proteins in Cell Signaling. [Link]
-
Emerging concepts of guanine nucleotide-binding protein-coupled receptor (GPCR) function and implications for high throughput screening. (n.d.). PubMed. [Link]
-
What is the role of GTP in protein synthesis by ribosomes?. (2022, October 15). Quora. [Link]
-
G protein-coupled receptor signaling pathway. (n.d.). CUSABIO. [Link]
-
What Is The Role Of GTP In Polypeptide Synthesis?. (2025, September 9). Chemistry For Everyone - YouTube. [Link]
-
Student Question : What is the role of GTP hydrolysis in protein synthesis?. (n.d.). QuickTakes. [Link]
-
Explain the role of guanosine triphosphate (GTP) in the synthesis of peptide bonds. (2025, June 9). Filo. [Link]
-
[Guanidine nucleotide binding proteins as membrane signal transduction components and regulators of enzymatic effectors]. (n.d.). PubMed. [Link]
-
G protein coupled receptors and their Signaling Mechanism. (n.d.). PPTX - Slideshare. [Link]
-
Video: GTPases and their Regulation. (2020, November 23). JoVE. [Link]
-
GTPase Assay Kits. (n.d.). Biocompare. [Link]
-
Sterwijk, J. C., & Tanke, H. J. (n.d.). A Guanine Nucleotide Regulatory Proteins. Longdom Publishing. [Link]
-
GTP Triphosphate – Functions, Importance, and Applications. (n.d.). baseclick GmbH. [Link]
-
Biochemistry, G Protein Coupled Receptors. (n.d.). StatPearls - NCBI Bookshelf - NIH. [Link]
-
Purine metabolism. The guanine nucleotides guanosine-5′-triphosphate.... (n.d.). ResearchGate. [Link]
-
Signal transduction by guanine nucleotide binding proteins. (n.d.). PubMed. [Link]
-
(PDF) [35S]GTPgammaS binding in G protein-coupled receptor assays. (n.d.). ResearchGate. [Link]
-
Guanine nucleotide binding protein (G-protein), alpha subunit (IPR001019). (n.d.). InterPro entry. [Link]
-
GTPγS Binding Assay. (n.d.). Creative Bioarray. [Link]
-
Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. (n.d.). PubMed Central. [Link]
-
Colorimetric RhoB GTPase Activity Assay. (n.d.). PMC - NIH. [Link]
-
Signal transduction by guanine nucleotide-binding proteins. (n.d.). PubMed. [Link]
-
Metabolism of guanine and guanine nucleotides in primary rat neuronal cultures. (n.d.). PubMed. [Link]
-
An overview of nucleotides and their diverse roles. (2023, May 30). Allied Academies. [Link]
-
Analytical and Structural Studies for the Investigation of Oxidative Stress in Guanine Oligonucleotides. (n.d.). MDPI. [Link]
-
How Cells Obtain Energy from Food. (n.d.). Molecular Biology of the Cell - NCBI Bookshelf - NIH. [Link]
-
The Roles of Guanine Nucleotide Binding Proteins in Health and Disease. (2025, August 10). ResearchGate. [Link]
-
Nucleic acid metabolism. (n.d.). Wikipedia. [Link]
-
HPLC Method to Resolve, Identify and Quantify Guanine Nucleotides Bound to Recombinant Ras GTPase. (n.d.). PMC - PubMed Central. [Link]
-
Nucleotide metabolism Pyrimidine and purine are the names of the parent compounds of two types of nitrogen-containing heterocycl. (n.d.). DAV University. [Link]
-
Paths to Guanine and Adenine Nucleotides – Biochemistry | Lecturio. (2017, January 10). YouTube. [Link]
-
Investigation of guanine-nucleotide-binding protein involvement and regulation of cyclic AMP metabolism in interleukin 1 signal transduction. (1992, February 15). Biochemical Journal | Portland Press. [Link]
-
HPLC Methods for analysis of Guanine. (n.d.). HELIX Chromatography. [Link]
-
High-energy guanine nucleotides as a signal capable of linking growth to cellular energy status via the control of gene transcription. (2019, April 1). PubMed Central. [Link]
-
Qualitative and Quantitative Analytical Techniques of Nucleic Acid Modification Based on Mass Spectrometry for Biomarker Discovery. (n.d.). MDPI. [Link]
-
Guanine. (n.d.). SIELC Technologies. [Link]
-
Nucleotide base. (n.d.). Wikipedia. [Link]
-
Adenosine triphosphate. (n.d.). Wikipedia. [Link]
-
Cellular respiration. (n.d.). Wikipedia. [Link]
-
Physiology, Adenosine Triphosphate. (n.d.). StatPearls - NCBI Bookshelf - NIH. [Link]
-
ATP synthesis and storage. (n.d.). PMC - PubMed Central - NIH. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 3. GTP Triphosphate – Functions, Importance, and Applications [baseclick.eu]
- 4. G protein - Wikipedia [en.wikipedia.org]
- 5. longdom.org [longdom.org]
- 6. longdom.org [longdom.org]
- 7. cusabio.com [cusabio.com]
- 8. [Guanidine nucleotide binding proteins as membrane signal transduction components and regulators of enzymatic effectors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 10. Emerging concepts of guanine nucleotide-binding protein-coupled receptor (GPCR) function and implications for high throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Video: GTPases and their Regulation [jove.com]
- 12. quora.com [quora.com]
- 13. Student Question : What is the role of GTP hydrolysis in protein synthesis? | Biotechnology | QuickTakes [quicktakes.io]
- 14. youtube.com [youtube.com]
- 15. Explain the role of guanosine triphosphate (GTP) in the synthesis of pept.. [askfilo.com]
- 16. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 17. Cellular respiration - Wikipedia [en.wikipedia.org]
- 18. How Cells Obtain Energy from Food - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Nucleotide base - Wikipedia [en.wikipedia.org]
- 20. Nucleic acid metabolism - Wikipedia [en.wikipedia.org]
- 21. davuniversity.org [davuniversity.org]
- 22. biocompare.com [biocompare.com]
- 23. GTPase Activity Kit (Colorimetric) (602-0120): Novus Biologicals [novusbio.com]
- 24. GTPase-Glo™ Assay [promega.com.cn]
- 25. [35S]GTPgammaS binding in G protein-coupled receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 29. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. HPLC Method to Resolve, Identify and Quantify Guanine Nucleotides Bound to Recombinant Ras GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 31. helixchrom.com [helixchrom.com]
- 32. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Solubility of Guanosine 5'-Phosphate Disodium Salt Hydrate
This guide provides a comprehensive technical overview of the solubility characteristics of Guanosine 5'-Phosphate Disodium Salt Hydrate (GMP-Na₂), a critical nucleotide for professionals in biochemical research and pharmaceutical development. We will move beyond simple solubility statements to explore the underlying physicochemical principles and provide actionable protocols for its effective dissolution in aqueous and buffered systems.
Introduction to Guanosine 5'-Monophosphate (GMP)
Guanosine 5'-monophosphate is a fundamental purine ribonucleotide, a monomeric unit essential for the synthesis of RNA.[1] Its phosphorylated derivatives, such as guanosine triphosphate (GTP), are central to a myriad of cellular processes, including signal transduction, energy metabolism, and protein synthesis.[2][3] GMP itself serves as a key modulator of glutamatergic neurotransmission and is utilized in various biochemical assays.[4][5] The disodium salt hydrate form (GMP-Na₂) is favored in laboratory settings for its improved stability and handling characteristics compared to the free acid. Understanding its solubility is paramount for ensuring experimental accuracy, reproducibility, and the biological relevance of in vitro studies.
Key Physicochemical Properties:
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂N₅Na₂O₈P · xH₂O | [6] |
| Molecular Weight | 407.18 g/mol (anhydrous basis) | [7] |
| Appearance | Colorless to white crystalline powder | [5] |
| pKa Values | ~0.7 (phosphate), 2.4 (N7-guanine), 6.1 (phosphate), 9.4 (N1-guanine) | N/A |
Note: pKa values are approximate for the GMP molecule and are critical for understanding pH-dependent solubility.
Solubility in Aqueous Systems
Guanosine 5'-monophosphate disodium salt is readily soluble in water.[4][5] This high aqueous solubility is primarily due to the presence of the two sodium counter-ions and the multiple polar functional groups (phosphate, ribose hydroxyls, and guanine moieties) that can form hydrogen bonds with water.
Quantitative Solubility in Water:
| Concentration | Description | Source(s) |
| 50 mg/mL | Soluble, resulting in a clear, colorless to faintly yellow solution. | [5] |
| 100 mM | Soluble in water. | [4] |
This corresponds to approximately 40.7 g/L, indicating substantial solubility at room temperature. The pH of a 5% aqueous solution is typically in the range of 7.0 to 8.5.[5]
The Causality of High Aqueous Solubility
The disodium salt form fully dissociates in water, yielding the dianionic GMP²⁻ species and two sodium cations (2Na⁺). The negatively charged phosphate group and the polar nature of the entire molecule drive its favorable interaction with water molecules, leading to effective solvation.
The Critical Role of pH and Buffers on Solubility
While GMP-Na₂ is highly soluble in pure water, its behavior in buffered solutions is more complex and is governed by the solution's pH relative to the pKa values of the molecule. The protonation state of the phosphate group and the guanine base changes with pH, altering the net charge of the molecule and, consequently, its solubility.
Mechanism of pH Influence
The GMP molecule has several ionizable groups. At physiological pH (~7.4), the primary phosphate group is deprotonated (carrying a -2 charge), and the guanine base is largely neutral, resulting in a highly soluble dianion.
-
Acidic pH (pH < 6.0): As the pH decreases, the secondary phosphate oxygen (pKa ~6.1) and the N7 of the guanine ring (pKa ~2.4) become protonated. This reduces the net negative charge, potentially leading to a decrease in solubility due to increased intermolecular hydrogen bonding and aggregation. The free acid form of GMP is only slightly soluble in water.[8][9]
-
Alkaline pH (pH > 9.0): As the pH increases above 9, the N1 proton of the guanine base can be removed (pKa ~9.4). While the molecule remains negatively charged and generally soluble, extreme pH values can affect the stability of the glycosidic bond.
The diagram below illustrates the relationship between pH and the dominant ionic species of GMP, which dictates its solubility.
Caption: Logical flow of GMP's ionic state and solubility with changing pH.
Considerations for Common Buffers
-
Phosphate-Buffered Saline (PBS, pH 7.4): GMP-Na₂ exhibits excellent solubility in PBS. The buffer's pH maintains GMP in its highly soluble dianionic state.
-
Tris Buffers (pH 7.0-9.0): Tris buffers are also highly suitable for dissolving GMP-Na₂. The buffering range ensures the phosphate group remains deprotonated, promoting solubility.
-
Acetate or Citrate Buffers (Acidic pH): When working at acidic pH, solubility may be reduced. It is crucial to prepare a concentrated stock solution in water first and then dilute it into the acidic buffer, rather than attempting to dissolve the solid directly in the acidic solution. Monitor for any precipitation.
Standardized Experimental Protocols
Adherence to a validated protocol is essential for preparing accurate and stable solutions of GMP-Na₂.
Protocol 1: Preparation of a High-Concentration Aqueous Stock Solution (e.g., 100 mM)
This workflow ensures complete dissolution before use in downstream applications.
Caption: Step-by-step workflow for preparing a 100 mM aqueous GMP stock solution.
Self-Validation and Causality:
-
Step 1: Accurate weighing is critical for a known concentration. Adjust mass based on the hydration state specified on the certificate of analysis.
-
Step 4: Visual confirmation of a clear, particulate-free solution ensures complete dissolution. If dissolution is slow, gentle warming (to 30-40°C) can be applied, but avoid high temperatures.
-
Step 6: Filtering removes potential microbial contaminants and particulates, which is crucial for cell-based assays.
Protocol 2: Preparation of a Working Solution in Buffer
-
Start with Stock: Begin with the high-concentration aqueous stock solution prepared in Protocol 1.
-
Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your chosen buffer.
-
Dilute: Add the calculated volume of the GMP stock solution to the appropriate volume of the target buffer (e.g., PBS or Tris-HCl).
-
Mix Thoroughly: Gently vortex or invert the tube to ensure homogeneity.
-
pH Check (Optional but Recommended): For sensitive applications, verify that the final pH of the working solution is within the desired range. The addition of the GMP solution should have a minimal effect on the pH of a properly prepared buffer.
Trustworthiness of the Method: This two-step method (stock then dilution) is more reliable than direct dissolution in a buffer. It prevents potential localized pH drops that can occur when the solid salt is added directly to a buffered solution, which could transiently reduce solubility and lead to incomplete dissolution.
Troubleshooting and Storage
-
Incomplete Dissolution: If the powder does not fully dissolve in water at the target concentration, sonication or gentle warming can be employed. If issues persist, the material may be of poor quality or contain insoluble impurities.
-
Precipitation in Buffers: If precipitation occurs upon dilution into a buffer, it is almost certainly due to the buffer's pH being too acidic. Re-prepare the buffer and confirm its pH before use.
Storage Recommendations:
-
Solid: Store the powder under desiccating conditions at +4°C for long-term stability.[4]
-
Aqueous Solutions: Sterile-filtered stock solutions should be stored in aliquots at -20°C or below to prevent degradation and repeated freeze-thaw cycles.
Conclusion
This compound is a highly water-soluble compound, a property critical for its broad utility in scientific research. Its solubility is fundamentally governed by pH, which dictates the protonation state of its phosphate and guanine moieties. By understanding these principles and employing robust, validated protocols—such as preparing a concentrated aqueous stock before dilution into buffered media—researchers can ensure the accurate and reproducible preparation of GMP solutions, thereby enhancing the integrity of their experimental outcomes.
References
-
MP Biomedicals. (n.d.). Guanosine-5′-Monophosphate. Retrieved from [Link]
-
PubChem. (n.d.). Guanosine Monophosphate. Retrieved from [Link]
- Oaki, Y., & Imai, H. (2008). Influence of water soluble polymers on crystallization of 5-guanosine monophosphate. Journal of Crystal Growth, 310(15), 3658-3662.
-
Wikipedia. (n.d.). Guanosine monophosphate. Retrieved from [Link]
- Davis, J. T., et al. (2012).
-
Cell Biolabs, Inc. (n.d.). Guanosine Assay Kit. Retrieved from [Link]
-
ResearchGate. (n.d.). Buffer Preparation Protocol. Retrieved from [Link]
-
Human Metabolome Database. (2023, April 27). Showing metabocard for Guanosine monophosphate (HMDB0001397). Retrieved from [Link]
Sources
- 1. Guanosine monophosphate - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Guanosine Assay Kit [cellbiolabs.com]
- 4. Guanosine 5'-monophosphate [GMP] disodium salt | Abcam [abcam.com]
- 5. Guanosine 5'-monophosphate disodium salt | 5550-12-9 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. scbt.com [scbt.com]
- 8. mpbio.com [mpbio.com]
- 9. Guanosine Monophosphate | C10H14N5O8P | CID 135398631 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Guanosine Nucleotides: A Historical and Technical Guide to Their Discovery and Significance
A comprehensive exploration of the discovery of guanosine phosphates, from the initial isolation of guanine to the elucidation of their central roles in cellular signaling and metabolism. This guide is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the historical context and experimental foundations of this critical area of biochemistry.
Introduction
In the intricate molecular landscape of the cell, guanosine phosphates—guanosine monophosphate (GMP), guanosine diphosphate (GDP), and guanosine triphosphate (GTP)—stand as central players, orchestrating a vast array of biological processes. From serving as fundamental building blocks of nucleic acids to acting as critical energy carriers and highly specific signaling molecules, their influence permeates nearly every aspect of cellular function. The journey to our current understanding of these multifaceted nucleotides is a story of meticulous observation, ingenious experimentation, and paradigm-shifting discoveries that have shaped modern molecular biology. This technical guide delves into the history of guanosine phosphates, providing not only a chronological narrative but also insights into the experimental methodologies that propelled these landmark discoveries.
The Foundational Discovery: Isolation of Guanine
The story of guanosine phosphates begins with the discovery of their core component, the purine base guanine. In 1844, the German chemist Julius Bodo Unger embarked on the analysis of guano, the accumulated excrement of seabirds, which was highly valued as a potent fertilizer. Through a meticulous process of chemical extraction, Unger isolated a previously unknown crystalline substance.
Experimental Protocol: Unger's Isolation of Guanine from Guano (Reconstructed)
-
Initial Extraction: A large quantity of guano was likely treated with a dilute acid, such as hydrochloric acid (HCl), to dissolve the acid-soluble components, including the purine bases.
-
Filtration: The resulting mixture would have been filtered to remove insoluble materials like uric acid and inorganic salts.
-
Precipitation: The acidic extract was then neutralized with a base, such as ammonia or calcium hydroxide. This change in pH would cause the guanine, which is less soluble at neutral pH, to precipitate out of the solution.
-
Purification: The crude guanine precipitate would have been collected and further purified through repeated cycles of dissolution in acid and precipitation with a base. Crystallization from a suitable solvent would have yielded the final, purified crystalline product.
This foundational discovery provided the chemical entity that would later be recognized as a key component of nucleic acids and the guanosine nucleotides. The name "guanine" itself is a direct homage to its source. The structural elucidation of guanine was later accomplished by the eminent chemist Emil Fischer, who also demonstrated that uric acid could be chemically converted to guanine, further solidifying the understanding of purine chemistry.
From Base to Nucleoside and Nucleotides: The Dawn of Nucleic Acid Biochemistry
With the discovery of guanine, the stage was set for the identification of its corresponding nucleoside, guanosine (guanine linked to a ribose sugar), and its phosphorylated derivatives. The early 20th century witnessed a burgeoning interest in the chemical composition of "nuclein," the substance isolated from the nuclei of cells, which we now know as nucleic acids.
The development of new analytical techniques was paramount to these early discoveries. Paper chromatography, a revolutionary separation method developed by Archer Martin and Richard Synge in the 1940s, provided the means to separate and identify the individual components of nucleic acid hydrolysates.
Early Experimental Workflow: Separation of Guanosine Phosphates by Paper Chromatography
-
Sample Preparation: A sample containing a mixture of guanosine and its phosphates (e.g., from the hydrolysis of RNA) was spotted onto a sheet of filter paper.
-
Chromatography: The edge of the paper was then dipped into a solvent system, typically a mixture of an organic solvent, water, and an acid or base (e.g., butanol, acetic acid, and water). The solvent would migrate up the paper by capillary action, carrying the sample components with it.
-
Separation: The separation of the guanosine phosphates was based on their differential partitioning between the stationary phase (the water molecules bound to the cellulose fibers of the paper) and the mobile phase (the solvent mixture). The more highly phosphorylated nucleotides (GTP and GDP) are more polar and would therefore have a stronger interaction with the stationary phase, causing them to travel a shorter distance up the paper compared to the less polar GMP and guanosine.
-
Visualization: After the chromatogram was developed, the separated spots were visualized. Since the nucleotides are not colored, this was often achieved by their fluorescence under ultraviolet (UV) light. The position of each spot could then be compared to that of known standards to identify the individual guanosine phosphates.
This powerful yet simple technique was instrumental in establishing the existence of GMP, GDP, and GTP as distinct cellular components.
GTP as an Energy Currency: Fueling Protein Synthesis
The central role of adenosine triphosphate (ATP) as the primary energy currency of the cell was a well-established concept by the mid-20th century. However, the discovery that GTP plays a specialized and essential role as an energy source in protein synthesis was a pivotal advancement.
Early research into the mechanism of protein synthesis revealed a requirement for a source of energy to drive the formation of peptide bonds and the translocation of the ribosome along the messenger RNA (mRNA). While ATP was initially considered the likely candidate, subsequent experiments demonstrated a specific and non-interchangeable requirement for GTP.
Key experiments in the 1960s, conducted in the laboratories of researchers like Fritz Lipmann and Paul Zamecnik, elucidated the distinct roles of GTP in translation. These studies utilized in vitro protein synthesis systems, which allowed for the dissection of the individual steps of the process.
It was discovered that GTP hydrolysis is essential for two key stages of the elongation phase of protein synthesis:
-
Aminoacyl-tRNA binding: The binding of the correct aminoacyl-tRNA to the A-site of the ribosome is facilitated by an elongation factor (EF-Tu in prokaryotes, eEF1A in eukaryotes) that forms a complex with GTP and the aminoacyl-tRNA. The hydrolysis of GTP to GDP by the elongation factor is a critical step that ensures the correct tRNA is in place before peptide bond formation.
-
Ribosomal translocation: Following peptide bond formation, the ribosome must move one codon down the mRNA. This translocation is catalyzed by another elongation factor (EF-G in prokaryotes, eEF2 in eukaryotes) and is powered by the hydrolysis of GTP.
This discovery highlighted that while ATP is the general energy currency, GTP provides the specific energy required for the conformational changes in the ribosome and its associated factors that are necessary for the fidelity and processivity of protein synthesis.
The G Protein Revolution: GTP as a Molecular Switch in Signal Transduction
Perhaps the most profound discovery in the history of guanosine phosphates was the elucidation of their role as molecular switches in signal transduction, a discovery that earned Martin Rodbell and Alfred G. Gilman the Nobel Prize in Physiology or Medicine in 1994.[1]
Rodbell's "Transducer" Concept
In a series of seminal papers published in the Journal of Biological Chemistry in 1971, Martin Rodbell and his colleagues investigated the mechanism by which the hormone glucagon stimulates adenylyl cyclase in liver cell membranes to produce the second messenger cyclic AMP (cAMP).[2][3] They made the crucial observation that GTP was an absolute requirement for glucagon to activate the enzyme.[2] This led Rodbell to propose a three-component model for signal transduction:
-
A Discriminator: The cell surface receptor that specifically binds the hormone.
-
An Amplifier: The adenylyl cyclase enzyme that generates the intracellular signal.
-
A Transducer: A component that couples the discriminator to the amplifier and requires GTP to function.[4]
Gilman's Biochemical Pursuit and the Discovery of G Proteins
Alfred Gilman, spurred by Rodbell's findings, set out to biochemically identify and purify the putative "transducer."[5] His laboratory's elegant experiments utilized a mutant lymphoma cell line (S49) that was deficient in hormone-stimulated adenylyl cyclase activity.[6] They demonstrated that they could restore this activity by adding a protein extract from normal cells. This provided a biochemical assay to purify the missing component.[6]
Through a series of meticulous protein purification steps, Gilman's group isolated a protein that could bind GTP and was essential for the activation of adenylyl cyclase. They named this protein G protein (for guanine nucleotide-binding protein).[5]
Experimental Workflow: Gilman's Reconstitution Assay
-
Preparation of Components:
-
Receptor: Membranes from S49 lymphoma cells containing the β-adrenergic receptor were used.
-
Effector: Adenylyl cyclase was also present in the S49 cell membranes.
-
G protein: The G protein (initially a crude extract, later purified) was obtained from wild-type cells.
-
-
Reconstitution: The G protein-deficient S49 membranes were mixed with the G protein-containing extract in the presence of a non-hydrolyzable GTP analog (like Gpp(NH)p) and a β-adrenergic agonist (like isoproterenol).
-
Assay of Adenylyl Cyclase Activity: The production of cAMP from ATP was measured.
-
Results: A significant increase in cAMP production was observed only when all three components (receptor-containing membranes, G protein, and GTP analog) were present. This unequivocally demonstrated that the G protein was the essential transducer that coupled hormone receptor activation to adenylyl cyclase stimulation.
This groundbreaking work revealed the fundamental mechanism of G protein-coupled receptor (GPCR) signaling, a ubiquitous signaling paradigm in biology. The G protein cycle, where the protein is "on" when bound to GTP and "off" when bound to GDP, became a central tenet of cell signaling.
The "Other" Cyclic Nucleotide: The Discovery of cGMP and its Signaling Pathway
Following Earl Sutherland's discovery of cyclic AMP (cAMP) as a second messenger, for which he was awarded the Nobel Prize in 1971, the search for other cyclic nucleotides began.[1] In 1963, cGMP was first identified in rat urine by Ashman and colleagues.[7] However, for many years, its biological significance remained enigmatic.
The breakthrough in understanding cGMP's role came with the discovery of its link to nitric oxide (NO) signaling in the 1980s. Robert Furchgott, Louis Ignarro, and Ferid Murad, who shared the 1998 Nobel Prize in Physiology or Medicine for their discoveries concerning NO as a signaling molecule, elucidated a novel signaling pathway.
They discovered that NO, a short-lived gas, could diffuse across cell membranes and activate an enzyme called soluble guanylate cyclase (sGC). This enzyme then catalyzes the conversion of GTP to cGMP. The elevation of intracellular cGMP levels, in turn, leads to a variety of physiological responses, most notably the relaxation of smooth muscle cells, which results in vasodilation.
Experimental Workflow: Linking Nitric Oxide to cGMP Production
-
Cell Culture and Treatment: Smooth muscle cells in culture were treated with NO-donating compounds (e.g., sodium nitroprusside).
-
Measurement of cGMP Levels: At various time points after treatment, the cells were lysed, and the intracellular concentration of cGMP was measured using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Correlation with Physiological Response: The increase in cGMP levels was correlated with the relaxation of isolated smooth muscle preparations treated with NO donors.
These experiments firmly established cGMP as a key second messenger in the NO signaling pathway, with profound implications for cardiovascular physiology and the development of drugs like sildenafil (Viagra), which acts by inhibiting the degradation of cGMP.
Quantitative Data Summary
| Guanosine Phosphate | Year of Discovery/Key Elucidation | Key Discoverer(s) | Significance |
| Guanine | 1844 | Julius Bodo Unger | The foundational purine base. |
| Guanosine | Early 20th Century | (Part of nucleic acid research) | The ribonucleoside of guanine. |
| GMP, GDP, GTP | Mid-20th Century | (Elucidated through chromatography) | Building blocks of RNA and key players in metabolism and signaling. |
| GTP in Protein Synthesis | 1960s | Fritz Lipmann, Paul Zamecnik, and others | A specific energy source for translation. |
| G Proteins and GTP Signaling | 1970s-1980s | Martin Rodbell, Alfred G. Gilman | The discovery of G proteins as GTP-dependent molecular switches. |
| cGMP | 1963 | Ashman et al. | A key second messenger in various signaling pathways. |
| NO/cGMP Signaling | 1980s | Furchgott, Ignarro, Murad | Elucidation of the nitric oxide-cGMP signaling cascade. |
Visualizing the Core Concepts
The Guanosine Phosphate Family
Caption: The activation and inactivation cycle of G proteins.
Conclusion
The journey of discovery surrounding guanosine phosphates is a testament to the power of fundamental research in unraveling the complexities of life. From the initial isolation of guanine from a seemingly mundane natural source to the elucidation of intricate signaling pathways that govern our physiology, the story of these nucleotides is one of expanding horizons. The experimental ingenuity of pioneers in the field, from the simple yet elegant technique of paper chromatography to the sophisticated biochemical assays that unveiled the function of G proteins, has provided a robust foundation upon which our current understanding is built. For researchers and drug development professionals, a deep appreciation of this history is not merely an academic exercise; it is a source of inspiration and a reminder that the next breakthrough may be hidden in the meticulous examination of the cell's fundamental molecular components.
References
-
Gilman, A. G. (1994). Nobel Lecture: G proteins and regulation of adenylyl cyclase. NobelPrize.org. [Link]
-
Rodbell, M. (1994). Nobel Lecture: Signal transduction: Evolution of an idea. NobelPrize.org. [Link]
- Ross, E. M., & Gilman, A. G. (1977). Resolution of some components of adenylate cyclase necessary for catalytic activity. Journal of Biological Chemistry, 252(19), 6966–6969.
- Rodbell, M., Birnbaumer, L., Pohl, S. L., & Krans, H. M. (1971). The glucagon-sensitive adenylyl cyclase system in plasma membranes of rat liver. V. An obligatory role of guanyl nucleotides in glucagon action. Journal of Biological Chemistry, 246(6), 1877–1882.
- Ashman, D. F., Lipton, R., Melicow, M. M., & Price, T. D. (1963). Isolation of adenosine 3',5'-monophosphate and guanosine 3',5'-monophosphate from rat urine.
- Furchgott, R. F. (1999). Endothelium-derived relaxing factor: discovery, early studies, and identification as nitric oxide. Bioscience reports, 19(4), 235–251.
- Ignarro, L. J. (2002). Nitric oxide as a unique signaling molecule in the vascular system: a historical overview. Journal of physiology and pharmacology: an official journal of the Polish Physiological Society, 53(4 Pt 1), 503–514.
- Murad, F. (1999). Discovery of some of the biological effects of nitric oxide and its role in cell signaling. Bioscience reports, 19(4), 227–233.
- Unger, J. B. (1844). Das Guanin und seine Verbindungen. Annalen der Chemie und Pharmacie, 51(3), 395-411.
-
The Nobel Prize in Physiology or Medicine 1994. NobelPrize.org. [Link]
Sources
- 1. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]
- 2. profiles.nlm.nih.gov [profiles.nlm.nih.gov]
- 3. nobelprize.org [nobelprize.org]
- 4. nobelprize.org [nobelprize.org]
- 5. The Role of G-Proteins in Signal Transduction - 1994 Nobel Prize [explorable.com]
- 6. The Molecular Pharmacology of G Protein Signaling Then and Now: A Tribute to Alfred G. Gilman - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical Detection of cGMP From Past to Present: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Guanosine 5'-Phosphate Disodium Salt Hydrate: From Natural Sources to Synthetic Pathways
This guide provides an in-depth exploration of Guanosine 5'-phosphate (GMP) disodium salt hydrate, a pivotal nucleotide with significant applications in the food, pharmaceutical, and biotechnology sectors. We will dissect its origins in nature, the methodologies for its extraction, and the various synthetic routes developed for its commercial production. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile molecule.
Introduction to Guanosine 5'-Phosphate (GMP)
Guanosine 5'-phosphate, also known as guanylic acid or guanylate, is a purine nucleotide. It is a fundamental building block of RNA and plays a crucial role in various metabolic processes, including energy transfer and signal transduction. Its disodium salt form, often found as a hydrate, is widely used as a flavor enhancer, synergistically amplifying the umami taste in synergy with monosodium glutamate (MSG). In the pharmaceutical realm, GMP and its derivatives are investigated for their potential as antiviral and anticancer agents.
Natural Sources and Extraction
GMP is ubiquitously present in all living organisms as a component of RNA. However, for commercial extraction, sources with high RNA content are targeted.
Principal Natural Sources
The primary industrial source for natural GMP is yeast, particularly Saccharomyces cerevisiae. Other sources include fish, such as sardines and anchovies, and certain types of seaweed, like kombu. These sources are rich in ribonucleic acids, which can be hydrolyzed to yield a mixture of nucleotides.
Extraction and Purification from Yeast
The extraction of GMP from yeast RNA is a multi-step enzymatic process designed to selectively hydrolyze RNA and then isolate the desired nucleotide.
Step-by-Step Extraction Protocol:
-
Yeast Culture and RNA Extraction: A high-RNA strain of Saccharomyces cerevisiae is cultivated under optimal conditions to maximize biomass and RNA content. The yeast cells are then harvested and lysed to release the cellular components, including RNA.
-
Enzymatic Hydrolysis of RNA: The crude RNA extract is treated with a 5'-phosphodiesterase (5'-PDE). This enzyme specifically cleaves the phosphodiester bonds in the RNA backbone to yield a mixture of 5'-mononucleotides: adenosine 5'-monophosphate (AMP), cytidine 5'-monophosphate (CMP), uridine 5'-monophosphate (UMP), and guanosine 5'-monophosphate (GMP).
-
Selective Deamination of AMP: The resulting nucleotide mixture is then treated with the enzyme adenylate deaminase. This enzyme selectively converts AMP to inosine 5'-monophosphate (IMP), another potent flavor enhancer. This step is crucial as AMP imparts a bitter taste.
-
Chromatographic Separation: The mixture of GMP, IMP, CMP, and UMP is then subjected to ion-exchange chromatography. The nucleotides are separated based on their differential affinities for the charged resin.
-
Purification and Crystallization: The GMP fraction is collected, and the pH is adjusted to facilitate the crystallization of disodium guanylate. The resulting crystals are then washed and dried to yield the final product, Guanosine 5'-phosphate disodium salt hydrate.
Workflow for GMP Extraction from Yeast:
Caption: Enzymatic extraction and purification of GMP from yeast RNA.
Synthesis of Guanosine 5'-Phosphate
While extraction from natural sources is a viable method, synthetic routes offer greater control over purity and yield. The primary methods for GMP synthesis are fermentation and chemical synthesis.
Fermentation-Based Synthesis
Fermentation is the most widely used method for the industrial production of GMP. This process utilizes microorganisms, typically strains of Bacillus subtilis or Corynebacterium glutamicum, that have been genetically engineered to overproduce guanosine.
Fermentation and Conversion Workflow:
-
Strain Development: Wild-type strains of bacteria are subjected to mutagenesis and selection to develop mutants that are resistant to purine analogs and auxotrophic for certain amino acids. These genetic modifications deregulate the purine biosynthetic pathway, leading to the accumulation and excretion of guanosine into the culture medium.
-
Fermentation: The selected microbial strain is cultured in a large-scale fermenter containing a nutrient-rich medium (e.g., glucose, corn steep liquor, and mineral salts). The fermentation parameters, such as temperature, pH, and dissolved oxygen, are strictly controlled to maximize guanosine production.
-
Guanosine Recovery: After fermentation, the microbial cells are separated from the culture broth by centrifugation or microfiltration. The guanosine-rich supernatant is then subjected to purification steps, such as ion-exchange chromatography or crystallization, to isolate pure guanosine.
-
Phosphorylation: The purified guanosine is then chemically or enzymatically phosphorylated to yield GMP. Chemical phosphorylation often involves reacting guanosine with phosphoryl chloride (POCl₃) in an organic solvent. Enzymatic phosphorylation offers a more environmentally friendly alternative, utilizing enzymes like nucleoside phosphotransferases.
-
Purification and Salt Formation: The resulting GMP is then purified, and the pH is adjusted with sodium hydroxide to form the stable disodium salt, which is then crystallized.
Fermentation-Based GMP Synthesis Workflow:
Caption: GMP production via microbial fermentation and subsequent chemical phosphorylation.
Chemical Synthesis
Direct chemical synthesis of GMP is a more complex process, typically reserved for laboratory-scale production or the synthesis of GMP analogs. A common approach is the phosphorylation of a protected guanosine derivative.
Illustrative Chemical Synthesis Protocol:
-
Protection of Guanosine: The hydroxyl groups on the ribose moiety of guanosine are protected to prevent unwanted side reactions during phosphorylation. This is often achieved by reacting guanosine with protecting agents like dimethoxytrityl (DMT) chloride.
-
Phosphorylation: The protected guanosine is then reacted with a phosphorylating agent, such as a phosphoramidite, followed by oxidation. This introduces the phosphate group at the 5' position of the ribose.
-
Deprotection: The protecting groups are removed under acidic conditions to yield GMP.
-
Purification: The final product is purified using techniques like high-performance liquid chromatography (HPLC).
Comparative Analysis of Production Methods
| Method | Starting Material | Key Process | Advantages | Disadvantages |
| Natural Extraction | Yeast RNA | Enzymatic Hydrolysis | "Natural" label, produces a mixture of flavor enhancers (GMP & IMP) | Lower yield, complex purification, potential for bitter byproducts |
| Fermentation | Glucose, microbial strain | Microbial Fermentation & Phosphorylation | High yield, high purity, cost-effective at large scale | Requires significant capital investment, strain development can be time-consuming |
| Chemical Synthesis | Guanosine | Multi-step organic synthesis | High purity, suitable for producing analogs, precise control | Complex, expensive reagents, use of hazardous solvents, not cost-effective for bulk production |
Conclusion
The production of this compound is a mature field with well-established industrial processes. The choice between extraction from natural sources and synthesis via fermentation is largely driven by economic factors and the desired product labeling. Fermentation currently dominates the commercial landscape due to its high efficiency and scalability. As metabolic engineering and synthetic biology continue to advance, we can anticipate further improvements in the microbial strains used for fermentation, leading to even greater yields and a more sustainable production process. Chemical synthesis, while not the primary method for bulk production, remains indispensable for research and the development of novel GMP-based therapeutics.
References
- Kuninaka, A. (1996). Nucleotides and Related Compounds. In Biotechnology (Vol. 6, pp. 561-612). VCH.
- Ikeda, M. (2003). Amino acid production processes. In Advances in Biochemical Engineering/Biotechnology (Vol. 79, pp. 1-35). Springer.
- Malik, S., & Dhasmana, A. (2020). Microbial Production of Nucleosides and Nucleotides: A Review. In Bioprocess Biosyst Eng (Vol. 43, pp. 1-17). Springer.
Methodological & Application
Application Note & Protocol: Preparation of Guanosine 5'-Monophosphate Disodium Salt Hydrate Stock Solutions
Introduction: The Role of Guanosine 5'-Monophosphate (GMP) in Cellular Processes
Guanosine 5'-monophosphate (GMP) is a pivotal nucleotide involved in a myriad of essential cellular functions. As a fundamental building block of RNA, it plays a direct role in transcription and, consequently, gene expression. Beyond this primary function, GMP and its derivatives are integral to signal transduction pathways, most notably as precursors for the second messenger cyclic GMP (cGMP). In the realm of drug development, GMP analogs are explored for their therapeutic potential in various diseases, including cancer and viral infections. The disodium salt hydrate form of GMP is frequently used in research due to its enhanced solubility and stability in aqueous solutions.
This guide provides a detailed, field-proven protocol for the preparation of GMP disodium salt hydrate stock solutions, ensuring accuracy, reproducibility, and stability for downstream applications. We will delve into the rationale behind each step, offering insights that extend beyond a simple recitation of instructions.
Material and Reagent Specifications
A successful experiment begins with high-quality starting materials. The purity and handling of your reagents will directly impact the reliability of your results.
| Reagent/Material | Specification | Rationale |
| Guanosine 5'-phosphate disodium salt hydrate | ≥99% purity (HPLC) | High purity minimizes the introduction of contaminants that could interfere with biological assays. |
| Solvent | Nuclease-free water (e.g., DEPC-treated or molecular biology grade) | Essential for applications involving RNA or DNA to prevent enzymatic degradation of nucleic acids. For other uses, ultrapure (Type I) water is sufficient. |
| Buffer (optional) | 10 mM Tris-HCl, pH 7.4 or PBS, pH 7.4 | Buffering the solution can enhance the long-term stability of the GMP stock, especially if it will be stored for extended periods. The choice of buffer should be compatible with the intended downstream application. |
| Filtration Unit | 0.22 µm sterile syringe filter | Critical for removing any potential microbial contamination, ensuring the sterility of the stock solution for cell-based assays. |
| Pipettes | Calibrated P200, P1000, and P5000 | Accurate liquid handling is fundamental to achieving the desired final concentration. Regular calibration is non-negotiable. |
| Tubes | Sterile, nuclease-free polypropylene conical or microcentrifuge tubes | Polypropylene is preferred due to its low protein and nucleic acid binding properties. Sterility prevents contamination. |
| pH Meter | Calibrated with at least two points | Accurate pH measurement is crucial if preparing a buffered solution. |
Workflow for Stock Solution Preparation
The following diagram outlines the critical steps for preparing a GMP stock solution. Each step is designed to ensure the final product is accurate, sterile, and stable.
Guanosine 5'-Phosphate (GMP) in Enzymatic Assays: An Application and Protocol Guide
Abstract
Guanosine 5'-monophosphate (GMP), a fundamental purine nucleotide, is a cornerstone of cellular metabolism and signaling.[1] As a monomer for RNA synthesis, a precursor to the energy currency GTP, and a key signaling molecule in its cyclic form (cGMP), GMP's influence is extensive.[1][2] This central role makes it an indispensable reagent in biochemical and pharmacological research, particularly for the characterization of enzymes that catalyze its synthesis, conversion, or degradation. This guide provides an in-depth exploration of the use of Guanosine 5'-phosphate disodium salt hydrate in enzymatic assays. It combines theoretical principles with validated, step-by-step protocols, offering researchers the technical insights required to generate robust and reproducible data.
Introduction: The Biological & Experimental Significance of GMP
Guanosine 5'-monophosphate is a ribonucleotide consisting of the nucleobase guanine, a ribose sugar, and a single phosphate group attached to the 5' carbon of the ribose.[1] Within the cell, it exists in a dynamic equilibrium, primarily generated through the de novo synthesis pathway, where GMP synthase plays a critical role, or via salvage pathways.[3] Its metabolic fate is diverse; it can be phosphorylated to guanosine diphosphate (GDP) and subsequently to guanosine triphosphate (GTP), an essential energy source for processes like protein synthesis and signal transduction.[2][4] Alternatively, it can be dephosphorylated by nucleotidases, a crucial step in purine homeostasis.
In the laboratory, high-purity GMP is a critical tool for probing the kinetics and inhibition of these very enzymes. By providing a defined substrate, researchers can precisely measure the activity of enzymes such as:
-
5'-Nucleotidases (e.g., CD73): These enzymes hydrolyze GMP to guanosine and inorganic phosphate. Their study is vital in immunology and oncology.
-
Guanylate Kinase (GK): This enzyme catalyzes the phosphorylation of GMP to GDP, a key step in the nucleotide salvage pathway.
-
Phosphodiesterases (PDEs): While they primarily act on cyclic GMP (cGMP), understanding the broader guanine nucleotide metabolism is essential.[5][6]
This document will provide the foundational knowledge and practical protocols for leveraging GMP in enzymatic assays to advance drug discovery and biochemical understanding.
Physicochemical Properties & Reagent Handling
The quality and handling of GMP are paramount for experimental success. The disodium salt hydrate is the most common form used in laboratories due to its high solubility in aqueous buffers.[7]
Table 1: Properties of this compound
| Property | Value | Source |
| Chemical Formula | C10H12N5Na2O8P (anhydrous) | [8][9] |
| Molecular Weight | ~407.18 g/mol (anhydrous) | [8] |
| Appearance | White crystalline powder | [7][9] |
| Solubility | >50 mg/mL in water | [7] |
| Storage Temperature | 2-8°C (for solid) | [7] |
| Purity | ≥97% for research use | [9] |
Preparation of GMP Stock Solutions
Accurate and reproducible assays begin with correctly prepared reagents.
-
Scientist's Note: Always use high-purity, nuclease-free water for preparing stock solutions to prevent enzymatic degradation of the nucleotide. The disodium salt form can slightly alter the pH of unbuffered water; therefore, preparing the stock in your assay buffer is often preferable if solubility allows.
Protocol: 100 mM GMP Stock Solution
-
Calculate Mass: Determine the required mass of GMP disodium salt hydrate. Note: The molecular weight can vary based on the degree of hydration. Use the specific molecular weight provided on the manufacturer's certificate of analysis for precise calculations.
-
Weighing: Accurately weigh the calculated amount of GMP powder.
-
Dissolution: Dissolve the powder in an appropriate volume of nuclease-free water or your chosen assay buffer (e.g., Tris-HCl).
-
pH Adjustment (if necessary): Check the pH of the solution. If it deviates significantly from your desired range, adjust cautiously with dilute HCl or NaOH.
-
Sterile Filtration: Filter the stock solution through a 0.22 µm syringe filter into a sterile, nuclease-free tube. This removes potential microbial contamination that could degrade the reagent.
-
Aliquoting & Storage: Dispense the solution into single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation. Store aliquots at -20°C or -80°C for long-term stability.
Stability Considerations
While the solid form of GMP is stable at 2-8°C, solutions are more susceptible to degradation.[7] Stability is influenced by temperature, pH, and the presence of contaminating enzymes.[10][11][12] Long-term storage of solutions should be at -20°C or below.
GMP in the Purine Salvage Pathway
To understand the context of GMP-based assays, it's crucial to visualize its place in cellular metabolism. GMP is a central node in the purine salvage pathway, which recycles nucleobases from the degradation of nucleic acids.
Caption: Workflow for a 5'-Nucleotidase Malachite Green assay.
Materials and Reagents
-
Enzyme: Purified 5'-Nucleotidase (e.g., recombinant human CD73)
-
Substrate: 100 mM GMP stock solution (see section 2.1)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂
-
Phosphate Standard: 1 M Potassium Phosphate (KH₂PO₄) solution
-
Malachite Green Reagent: Commercially available kit or prepared in-house.
-
Microplate: 96-well, clear, flat-bottom
Step-by-Step Protocol
-
Prepare Phosphate Standard Curve:
-
Create a series of dilutions from the 1 M phosphate standard in assay buffer (e.g., 0, 10, 20, 40, 60, 80, 100 µM). These will be used to convert absorbance values to phosphate concentration.
-
-
Set Up Assay Plate:
-
Design the plate layout, including wells for standards, enzyme reactions, and controls (e.g., "No Enzyme" background control).
-
Add 50 µL of each phosphate standard concentration to its respective wells.
-
Add 50 µL of assay buffer to the reaction and control wells.
-
-
Prepare Reaction Mix:
-
Scientist's Note: The final concentration of GMP should ideally be at or near its Km value for the enzyme to ensure the reaction rate is sensitive to enzyme concentration. If Km is unknown, start with a concentration like 1 mM.
-
Prepare a 2X GMP substrate solution in assay buffer. For a final concentration of 1 mM in a 100 µL reaction, this would be a 2 mM solution.
-
Prepare a 2X enzyme solution in assay buffer at the desired concentration.
-
-
Initiate the Reaction:
-
Add 50 µL of the 2X GMP solution to all enzyme reaction and "No Enzyme" control wells.
-
To initiate the reaction, add 50 µL of the 2X enzyme solution to the "Enzyme Reaction" wells.
-
Add 50 µL of assay buffer to the "No Enzyme" control wells. The total volume in all wells (except standards) is now 100 µL.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 15-30 minutes). Ensure the reaction is in the linear range.
-
-
Stop Reaction and Develop Color:
-
Stop the reaction by adding 100 µL of the Malachite Green reagent to all wells (standards, controls, and reactions). This reagent is acidic and will denature the enzyme.
-
Incubate at room temperature for 15-20 minutes to allow for full color development.
-
-
Measure Absorbance:
-
Read the absorbance of the plate on a microplate reader at a wavelength between 620 nm and 650 nm.
-
Data Analysis
-
Plot Standard Curve: Plot the absorbance values of the phosphate standards against their known concentrations (µM). Perform a linear regression to obtain the equation of the line (y = mx + c).
-
Correct for Background: Subtract the average absorbance of the "No Enzyme" control from the absorbance of all enzyme reaction wells.
-
Calculate Phosphate Produced: Use the corrected absorbance values and the standard curve equation to calculate the concentration of phosphate (µM) produced in each enzyme reaction well.
-
Determine Enzyme Activity: Calculate the specific activity using the following formula:
-
Specific Activity (nmol/min/mg) = ( [Pi produced in µM] * Total Assay Volume in L ) / ( Incubation time in min * Amount of enzyme in mg ) * 1000
-
Conclusion
This compound is a versatile and essential tool for the functional characterization of numerous enzymes central to cellular metabolism and signaling. [13][14]By employing high-quality reagents and well-designed protocols, such as the 5'-nucleotidase assay detailed here, researchers can obtain precise and reliable kinetic data. [14]This information is critical for understanding fundamental biological processes and for the development of novel therapeutics targeting these enzymatic pathways.
References
-
GMP Insiders. (n.d.). Stability Storage Conditions In Pharma Industry. Retrieved from [Link]
-
YouTube. (2014). Guanosine triphosphate. Retrieved from [Link]
-
GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Enzyme assays for cGMP hydrolyzing phosphodiesterases. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Guanosine triphosphate. Retrieved from [Link]
-
Wikipedia. (n.d.). Guanosine monophosphate. Retrieved from [Link]
-
Selvita. (n.d.). Stability Studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Enzyme assays for cGMP hydrolysing Phosphodiesterases. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Kymos. (2025). GLP-certified Enzyme activity assays. Retrieved from [Link]
-
Biomedical Research Service Center. (n.d.). BMR GMP Synthase Assay Kit. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Guanosine 5'-monophosphate disodium salt hydrate. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Guanosine Triphosphate. PubChem. Retrieved from [Link]
-
Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]
-
Q1 Scientific. (2020). A Q&A guide to stability storage. Retrieved from [Link]
-
Patsnap. (2025). How to Design a Biochemical Assay Using GMP-Grade Reagents. Retrieved from [Link]
-
Wikipedia. (n.d.). Guanosine diphosphate. Retrieved from [Link]
Sources
- 1. Guanosine monophosphate - Wikipedia [en.wikipedia.org]
- 2. Guanosine triphosphate - Wikipedia [en.wikipedia.org]
- 3. bmrservice.com [bmrservice.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Enzyme assays for cGMP hydrolyzing phosphodiesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guanosine 5′-monophosphate disodium salt hydrate , 98% , 5550-12-9 - CookeChem [cookechem.com]
- 8. Guanosine 5'-monophosphate disodium salt hydrate | C10H12N5Na2O8P | CID 101017023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Guanosine 5'-monophosphate, disodium salt hydrate, 97% 25 g | Buy Online [thermofisher.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. gmpsop.com [gmpsop.com]
- 12. www3.paho.org [www3.paho.org]
- 13. GLP-certified Enzyme activtity assays - Kymos [kymos.com]
- 14. How to Design a Biochemical Assay Using GMP-Grade Reagents [synapse.patsnap.com]
Using Guanosine 5'-phosphate disodium salt hydrate as a substrate for RNA polymerase
Topic: Investigating Guanosine 5'-Monophosphate (GMP) as a Non-Canonical Initiating Substrate for In Vitro Transcription by RNA Polymerase
Audience: Researchers, scientists, and drug development professionals.
Preamble: A Paradigm Shift from Dogma
For decades, the central dogma of molecular biology has presented a clear picture of transcription: RNA polymerase (RNAP) diligently moves along a DNA template, incorporating nucleoside triphosphates (NTPs) to build a complementary RNA strand. The energy required to forge each phosphodiester bond is derived from the cleavage of a pyrophosphate group from the incoming NTP[1]. This model correctly describes the essential process of RNA elongation. However, the initiation of transcription—the very first step—is mechanistically distinct and exhibits a surprising degree of flexibility.
Recent research has unveiled a fascinating world of "non-canonical" transcription initiation, where molecules other than the canonical NTPs can be used by RNAP to start a new RNA chain[2][3]. This includes coenzymes like NAD⁺ and FAD, as well as dinucleoside polyphosphates[4][5][6]. These discoveries challenge us to look beyond the standard four substrates and consider a wider repertoire of molecules that can be incorporated at the 5' end of RNA, thereby influencing its stability and function.
This application note departs from standard protocols to explore a compelling hypothesis: Can Guanosine 5'-monophosphate (GMP), the fundamental building block of RNA, also function as a non-canonical initiating substrate for RNA polymerase? [7][8] We will delve into the mechanistic basis for this question and provide detailed investigational protocols to test this hypothesis in a laboratory setting. This guide is designed for researchers aiming to explore the boundaries of RNA polymerase substrate specificity and the potential for novel RNA 5'-end modifications.
Part 1: The Mechanistic & Bioenergetic Rationale
The Energetic Hurdle of Elongation: Why Triphosphates are Essential
During the elongation phase of transcription, the formation of a phosphodiester bond is an endergonic process that requires an energy input. This energy is supplied by the incoming nucleoside triphosphate (ATP, GTP, CTP, or UTP). The 3'-hydroxyl group of the growing RNA chain performs a nucleophilic attack on the α-phosphate of the incoming NTP. This reaction forms the new phosphodiester bond and releases a pyrophosphate (PPi) molecule, a reaction made essentially irreversible by the subsequent hydrolysis of PPi in the cell[1]. A nucleoside monophosphate like GMP lacks the high-energy β-γ phosphoanhydride bond and therefore cannot provide the necessary energy to drive the elongation reaction.
View Diagram: Canonical Elongation with GTP
Caption: Canonical phosphodiester bond formation during transcription elongation using GTP.
The Flexibility of Initiation: A Window of Opportunity for GMP
Transcription initiation is different. The polymerase does not require a pre-existing primer. At promoters where transcription begins with a guanosine, RNAP binds the initiating GTP at the active site. The 3'-OH of this first nucleotide then attacks the α-phosphate of the second incoming NTP (the nucleotide corresponding to the +2 position of the DNA template)[9][10].
Crucially, the first nucleotide does not need to provide the energy for its own incorporation via pyrophosphate cleavage. It only needs to present a 3'-OH for the subsequent reaction. This is the mechanistic loophole that allows for non-canonical initiation. We hypothesize that GMP, which possesses the necessary guanine base for promoter recognition and a free 3'-OH on its ribose moiety, could potentially be accepted by the RNA polymerase active site as the initiating nucleotide.
View Diagram: Proposed Initiation with GMP
Caption: Proposed mechanism for transcription initiation using GMP at the +1 position.
Part 2: Experimental Design & Protocols
The following protocols are designed to systematically investigate the potential for Guanosine 5'-phosphate disodium salt hydrate to act as a substrate for T7 RNA Polymerase, a robust and highly specific enzyme commonly used for in vitro transcription[11][12].
Core Reagents & Materials
| Reagent | Recommended Stock Concentration | Notes |
| This compound | 100 mM | Ensure fully dissolved in nuclease-free water. |
| GTP, ATP, CTP, UTP Solution | 100 mM each | High purity, nuclease-free solutions. |
| T7 RNA Polymerase | 50 U/µL | High concentration, reputable supplier. |
| 10x Transcription Buffer | 10x | Typically contains Tris-HCl, MgCl₂, spermidine, DTT. |
| Linearized DNA Template | 0.5 - 1 µg/µL | Must contain a T7 promoter (5'-TAATACGACTCACTATAG ...) where the +1 start site is a Guanine. |
| RNase Inhibitor | 40 U/µL | Essential for protecting RNA products. |
| [α-³²P]UTP or [α-³²P]CTP | 10 mCi/mL | For sensitive detection of transcripts. Handle with appropriate safety measures. |
| Nuclease-Free Water | - | For all dilutions and reactions. |
| Denaturing PAGE reagents | - | For gel electrophoresis analysis. |
Experimental Workflow Overview
Caption: High-level workflow for investigating GMP as a transcription substrate.
Protocol 1: Negative Control – Testing GMP in Elongation
Objective: To demonstrate that GMP cannot substitute for GTP in the elongation of full-length RNA transcripts.
Methodology:
-
Assemble the reaction at room temperature in the following order:
| Component | Volume (µL) for 20 µL Rxn | Final Concentration |
| Nuclease-Free Water | Up to 20 µL | - |
| 10x Transcription Buffer | 2.0 µL | 1x |
| ATP, CTP, UTP Mix (10 mM each) | 4.0 µL | 2 mM each |
| Guanosine 5'-Monophosphate (GMP) (10 mM) | 4.0 µL | 2 mM |
| Linearized DNA Template | 1.0 µL | 1 µg |
| RNase Inhibitor | 0.5 µL | 20 U |
| T7 RNA Polymerase | 1.0 µL | 50 U |
-
Mix gently by pipetting and centrifuge briefly.
-
Incubate at 37°C for 2 hours.
-
Stop the reaction and treat with DNase I to remove the template DNA[13].
-
Analyze the products on a denaturing polyacrylamide gel.
Expected Result: No full-length RNA transcript should be visible. At most, very short, abortive products might be detected if GMP successfully initiates and one or two subsequent non-G nucleotides are added before the polymerase stalls at a position requiring GTP. This result validates the energetic requirement for NTPs during elongation.
Protocol 2: Investigating GMP as an Initiating Nucleotide
Objective: To determine if GMP can be incorporated as the first nucleotide (+1) in a transcript, followed by elongation using canonical NTPs.
Methodology:
-
Set up two parallel reactions. Reaction A is the experimental condition with GMP. Reaction B is a positive control using GTP.
-
Assemble the reactions at room temperature:
| Component | Rxn A (GMP) | Rxn B (GTP Control) | Final Concentration |
| Nuclease-Free Water | Up to 20 µL | Up to 20 µL | - |
| 10x Transcription Buffer | 2.0 µL | 2.0 µL | 1x |
| ATP, CTP Mix (10 mM each) | 4.0 µL | 4.0 µL | 2 mM each |
| [α-³²P]UTP (10 µCi/µL) | 1.0 µL | 1.0 µL | - |
| Guanosine 5'-Monophosphate (GMP) (10 mM) | 4.0 µL | - | 2 mM |
| Guanosine 5'-Triphosphate (GTP) (10 mM) | - | 4.0 µL | 2 mM |
| Linearized DNA Template | 1.0 µL | 1.0 µL | 1 µg |
| RNase Inhibitor | 0.5 µL | 0.5 µL | 20 U |
| T7 RNA Polymerase | 1.0 µL | 1.0 µL | 50 U |
-
Mix gently, centrifuge briefly, and incubate at 37°C for 2 hours.
-
Stop the reaction and perform DNase I treatment.
-
Analyze the products on a high-percentage denaturing polyacrylamide gel suitable for resolving both full-length and short transcripts. Visualize using autoradiography.
Expected Result: The positive control (Reaction B) should show a strong band corresponding to the full-length RNA transcript. In the experimental reaction (Reaction A), the presence of a band at the same full-length position would be strong evidence that GMP can initiate transcription. The intensity of this band relative to the control will give a preliminary indication of efficiency.
Protocol 3: Quantitative Comparison of Initiation Efficiency
Objective: To quantify the relative efficiency of transcription initiation using GMP compared to GTP.
Methodology:
-
Set up a series of reactions as described in Protocol 2.
-
Include a range of concentrations for both GMP (in experimental tubes) and GTP (in control tubes), for example: 0.1 mM, 0.5 mM, 1 mM, 2 mM, 5 mM. Keep the concentrations of ATP, CTP, and [α-³²P]UTP constant across all reactions.
-
After incubation and processing, run the samples on a denaturing gel.
-
Quantify the radioactivity in the full-length transcript bands using a phosphorimager or liquid scintillation counting.
-
Plot the transcript yield as a function of the initiating nucleotide concentration (GMP or GTP).
Expected Result: This experiment will likely show that while GMP can initiate transcription, it is significantly less efficient than GTP. The resulting graph will provide a quantitative measure of this difference, allowing for calculation of relative incorporation efficiencies under these specific in vitro conditions.
Part 3: Troubleshooting & Further Considerations
-
No Product in GMP Initiation Assay:
-
Cause: The specific RNA polymerase or promoter context may be incompatible with GMP initiation.
-
Solution: Try a different polymerase (e.g., E. coli RNAP holoenzyme) or a different T7 promoter variant. Increase the concentration of GMP, as its affinity for the active site is likely much lower than GTP's.
-
-
Only Short/Abortive Transcripts:
-
Cause: GMP may be successfully incorporated, but the resulting 5'-monophosphate transcript might destabilize the initiation complex, leading to premature termination.
-
Solution: This is a significant result in itself. Analyze the short products by running a high-resolution sequencing gel to map the termination points.
-
-
High Background Smear:
-
Cause: Nuclease contamination or instability of the DNA template.
-
Solution: Use fresh, high-quality reagents and nuclease-free water. Ensure the template DNA is purified and intact.
-
References
-
Grokipedia. (n.d.). Guanosine monophosphate. Retrieved from Google Search.[7]
-
Barrick Lab. (n.d.). Protocol 1: Standard In Vitro T7 RNA Polymerase Transcription reaction. Retrieved from Google Search.[14]
-
Biology For Everyone. (2025, June 14). What Is Guanosine Monophosphate? [Video]. YouTube.[15]
-
Krajewski, M., & Szczesny, R. J. (2020). Non-canonical transcription initiation: the expanding universe of transcription initiating substrates. FEMS Microbiology Reviews, 44(4), 481-497. [Link][2]
-
Barrick Lab. (n.d.). in vitro RNA synthesis (T7 RNA Polymerase). Retrieved from Google Search.[16]
-
Record, M. T., Jr, & Saecker, R. M. (2009). Mechanism of Bacterial Transcription Initiation: RNA Polymerase - Promoter Binding, Isomerization to Initiation-Competent Open Complexes, and Initiation of RNA Synthesis. PMC. [Link][9]
-
ApexBio. (n.d.). T7 RNA Polymerase. Retrieved from Google Search.[17]
-
Vosylova, Y., et al. (2021). Molecular basis for non-canonical transcription initiation from Np4A alarmones. PMC. [Link][4]
-
KACTUS Bio. (n.d.). T7 RNA Polymerase, GMP-Grade (GMP-T7P-EE101), DMF #037660. Retrieved from Google Search.[18]
-
Sowa, S. T., et al. (2022). Substrate Specificity of T7 RNA Polymerase toward Hypophosphoric Analogues of ATP. ACS Omega. [Link][19]
-
Sustainability. (n.d.). Guanosine Monophosphate. Retrieved from Google Search.[20]
-
KACTUS Bio. (n.d.). T7 RNA Polymerase Products (GMP-Grade) | for mRNA Manufacturing. Retrieved from Google Search.[12]
-
Vvedenskaya, I. O., et al. (2020). Recent insights into noncanonical 5′ capping and decapping of RNA. PMC. [Link][5]
-
Biology Online. (2021, July 21). Guanosine monophosphate Definition and Examples. [Link][8]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link][21]
-
PubMed. (2007). Guanosine 3',5'-cyclic monophosphate (cGMP)/cGMP-dependent protein kinase induce interleukin-6 transcription in osteoblasts. Molecular Endocrinology, 21(5), 1148-62. [Link][22]
-
Hudecek, O., et al. (2021). The expanding field of non-canonical RNA capping: new enzymes and mechanisms. The FEBS Journal. [Link][3]
-
Tinzyme. (n.d.). T7 RNA Polymerase, GMP Grade. Retrieved from Google Search.[23]
-
ResearchGate. (n.d.). Molecular basis for noncanonical transcription initiation from Np4A alarmones. [Link][6]
-
Steitz, T. A. (n.d.). The structural changes of T7 RNA polymerase from transcription initiation to elongation. Retrieved from Google Search.[24]
-
Steitz, T. A. (2008). The structural changes of T7 RNA polymerase from transcription initiation to elongation. Current Opinion in Structural Biology, 18(1), 5-13. [Link][10]
-
Sayan, M., & Reddy, S. (2023). Biochemistry, RNA Polymerase. StatPearls. [Link][1]
Sources
- 1. Biochemistry, RNA Polymerase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Molecular basis for non-canonical transcription initiation from Np4A alarmones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent insights into noncanonical 5′ capping and decapping of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. grokipedia.com [grokipedia.com]
- 8. biologyonline.com [biologyonline.com]
- 9. Mechanism of Bacterial Transcription Initiation: RNA Polymerase - Promoter Binding, Isomerization to Initiation-Competent Open Complexes, and Initiation of RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The structural changes of T7 RNA polymerase from transcription initiation to elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. T7 RNA Polymerase Protocol [promega.sg]
- 12. kactusbio.com [kactusbio.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 15. youtube.com [youtube.com]
- 16. RNAT7 < Lab < TWiki [barricklab.org]
- 17. apexbt.com [apexbt.com]
- 18. kactusbio.com [kactusbio.com]
- 19. Substrate Specificity of T7 RNA Polymerase toward Hypophosphoric Analogues of ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lifestyle.sustainability-directory.com [lifestyle.sustainability-directory.com]
- 21. This compound | C10H14N5Na2O9P | CID 135445734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Guanosine 3',5'-cyclic monophosphate (cGMP)/cGMP-dependent protein kinase induce interleukin-6 transcription in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. T7 RNA Polymerase, GMP Grade – Tinzyme [tinzyme.com]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols: Guanosine 5'-phosphate in the Study of Glutamatergic Neurotransmission
Introduction: The Glutamate Paradox and the Rise of Purinergic Modulation
L-glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system (CNS), essential for synaptic plasticity, learning, and memory. However, its role is paradoxical; excessive glutamatergic stimulation leads to excitotoxicity, a pathological process implicated in ischemic stroke, traumatic brain injury, and chronic neurodegenerative diseases.[1] This dual nature of glutamate necessitates sophisticated endogenous mechanisms to tightly regulate its extracellular concentration.
One such modulatory system is the purinergic signaling network. Guanosine-based purines, including Guanosine 5'-monophosphate (GMP), have emerged as critical players in maintaining CNS homeostasis and conferring neuroprotection, primarily by fine-tuning the glutamatergic system.[2] While GMP itself can have effects, it is often considered a pro-drug for guanosine, into which it is rapidly converted extracellularly by ectonucleotidases.[2] This guide provides an in-depth exploration of the mechanisms by which Guanosine 5'-phosphate disodium salt hydrate (hereafter referred to as GMP) modulates glutamatergic neurotransmission and offers detailed protocols for its application in neuroscience research.
Section 1: Core Mechanisms of GMP in Glutamatergic Regulation
The neuroprotective and modulatory effects of GMP are not attributed to a single mechanism but rather to a multimodal action primarily mediated by its conversion to guanosine. These actions converge to reduce glutamate-mediated hyperexcitability and protect neurons from damage.
Upregulation of Astrocytic Glutamate Uptake
The most significant mechanism by which guanosine (derived from GMP) counteracts glutamate excitotoxicity is by enhancing the clearance of glutamate from the synaptic cleft.[1][2][3] Astrocytes are crucial for this process, utilizing high-affinity excitatory amino acid transporters (EAATs, particularly GLT-1 and GLAST) to remove extracellular glutamate.
Causality: In pathological conditions like ischemia, the function of these transporters is compromised, leading to glutamate accumulation.[1] Guanosine has been shown to stimulate glutamate uptake, especially when extracellular levels are high, by activating several intracellular signaling cascades.[2] Key pathways include Protein Kinase C (PKC), PI3K/Akt, and MAPK/ERK1/2, which are known to modulate the expression and/or trafficking of EAATs to the cell surface.[1][4][5] By restoring efficient glutamate clearance, guanosine prevents the over-activation of glutamate receptors and subsequent neuronal death.[3]
Caption: GMP is converted to guanosine, which activates signaling pathways in astrocytes to enhance glutamate transporter (EAAT) activity.
Direct and Indirect Modulation of Glutamate Receptors
Beyond uptake, GMP and its derivatives can influence the receptors that mediate the glutamate signal.
-
Ionotropic Receptors (NMDA & AMPA): Chronic oral administration of GMP has been demonstrated to decrease the overall binding of [³H]glutamate to cortical brain plasma membranes.[6] This was accompanied by a reduction in the protein levels of key receptor subunits, specifically NR2A/B of the NMDA receptor and GluR1 of the AMPA receptor.[6] This suggests that long-term purinergic modulation can downregulate the postsynaptic machinery responsible for glutamatergic signaling, effectively reducing neuronal sensitivity to glutamate and serving as a homeostatic compensatory mechanism against hyperexcitability.
-
Metabotropic Receptors (mGluRs) & cGMP Signaling: Metabotropic glutamate receptors are G-protein coupled receptors (GPCRs) that modulate synaptic transmission via second messengers.[7][8] A distinct but related mechanism involves cyclic GMP (cGMP), a downstream product of guanylate cyclase activation. Studies have shown that nitric oxide (NO) and mGluR activation can increase intracellular cGMP levels.[9][10][11] This cGMP can then act through various effectors, such as protein kinases (e.g., PKG), to modulate ion channel activity and inhibit presynaptic glutamate release, representing another layer of negative feedback on the glutamatergic system.[9][10] Some evidence even points to AMPA receptors having a "metabotropic" function, activating a G-protein to suppress a cGMP-gated current.[12]
Caption: mGluR activation can modulate cGMP signaling pathways, leading to presynaptic inhibition or postsynaptic changes in excitability.
Section 2: Experimental Protocols & Applications
The following protocols provide validated methodologies to investigate the effects of GMP on key aspects of glutamatergic neurotransmission.
Protocol 1: In Vitro [³H]-Glutamate Binding Assay
This protocol allows for the quantification of GMP's effect on the binding of glutamate to its receptors in brain membrane preparations, providing insights into potential competitive or allosteric interactions.
Principle: This is a competitive binding assay. Brain membranes rich in glutamate receptors are incubated with a fixed concentration of radiolabeled glutamate ([³H]-glutamate). The displacement of the radioligand by increasing concentrations of unlabeled GMP is measured. A reduction in [³H]-glutamate binding indicates that GMP (or its derivatives) interacts with the glutamate binding sites. This protocol is adapted from methodologies described for studying the effects of chronic GMP administration.[6]
Materials:
-
This compound (GMP)
-
[³H]-Glutamate (specific activity ~40-60 Ci/mmol)
-
Tris-HCl buffer (10 mM, pH 7.4)
-
Brain tissue (e.g., mouse or rat cortex/hippocampus)
-
Sucrose solutions for membrane preparation (e.g., 28.5% and 49%)
-
Polycarbonate centrifuge tubes
-
Microcentrifuge (refrigerated)
-
Liquid scintillation counter and scintillation cocktail
Procedure:
-
Brain Plasma Membrane Preparation: a. Homogenize fresh or frozen brain cortices in ice-cold 25 mM HEPES buffer. b. Perform differential centrifugation to isolate the crude membrane fraction. c. For higher purity, perform a sucrose gradient centrifugation. Layer the homogenate over sucrose gradients (e.g., 49% and 28.5%) and centrifuge.[6] d. Collect the plasma membranes from the interface between the sucrose layers. e. Wash the membranes twice in Tris-HCl buffer by centrifuging at 18,000 x g for 15 minutes at 4°C. f. Resuspend the final pellet in Tris-HCl buffer and determine the protein concentration (e.g., via Bradford assay). Store at -80°C.
-
Binding Assay: a. Set up assay tubes in triplicate. For total binding, add 50 µg of membrane protein, 40 nM [³H]-glutamate, and Tris-HCl buffer to a final volume of 500 µL.[6] b. For the experimental group, add varying concentrations of GMP (e.g., 1 µM to 1 mM) in addition to the components in step 2a. c. For non-specific binding, add a high concentration of unlabeled glutamate (e.g., 1 mM) instead of GMP. d. Incubate all tubes at 35°C for 30 minutes.[6]
-
Separation and Counting: a. Terminate the binding reaction by rapid centrifugation at 16,000 x g for 10 minutes at 4°C to pellet the membranes.[6] b. Carefully aspirate the supernatant. c. Resuspend the pellet in a suitable volume of scintillation cocktail. d. Measure the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate specific binding: (Total Binding cpm) - (Non-specific Binding cpm).
-
Plot the percentage of specific binding against the log concentration of GMP to generate a dose-response curve and calculate the IC₅₀ value.
Self-Validation & Controls:
-
Positive Control: Use a known glutamate receptor antagonist (e.g., AP5 for NMDA receptors) to ensure the assay can detect displacement.
-
Non-specific Binding Control: Essential for determining the actual signal window. Should be less than 20% of total binding.
-
Protein Concentration: Ensure protein concentration is within the linear range of the assay.
Protocol 2: In Vivo Microdialysis for Extracellular Glutamate Monitoring
This advanced protocol allows for the real-time measurement of extracellular glutamate concentrations in the brain of a freely moving animal, providing the most physiologically relevant data on how systemic or local GMP administration affects glutamate homeostasis.
Principle: A microdialysis probe with a semi-permeable membrane is stereotaxically implanted into a specific brain region (e.g., hippocampus or striatum). The probe is perfused with an artificial cerebrospinal fluid (aCSF). Small molecules in the extracellular fluid, including glutamate, diffuse across the membrane into the perfusate (dialysate), which is collected and analyzed.[13][14][15]
Materials:
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Stereotaxic surgery setup
-
Syringe pump and liquid swivel
-
Fraction collector
-
HPLC system with fluorescence detection for amino acid analysis
-
GMP for administration (systemic i.p. injection or local perfusion through the probe)
-
Anesthetics, analgesics, and surgical tools
Procedure:
Caption: Workflow for an in vivo microdialysis experiment to measure GMP's effect on extracellular glutamate levels.
-
Surgery and Probe Implantation: a. Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame. b. Implant a guide cannula targeted to the brain region of interest (e.g., CA1 of the hippocampus). c. Secure the cannula assembly with dental cement. Provide post-operative care and allow for several days of recovery.
-
Microdialysis Experiment: a. On the day of the experiment, place the awake, freely moving animal in a dialysis bowl. b. Insert the microdialysis probe through the guide cannula. c. Connect the probe to the syringe pump and fraction collector via tubing and a liquid swivel. d. Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min). e. Allow the system to equilibrate for 1-2 hours. f. Begin collecting baseline dialysate samples into vials, typically every 20 minutes. g. After establishing a stable baseline (3-4 samples), administer GMP. This can be done systemically (e.g., intraperitoneal injection) or locally through the probe (reverse dialysis). h. Continue collecting samples for 2-3 hours post-administration.
-
Sample Analysis: a. Analyze the glutamate concentration in each dialysate sample using HPLC with fluorescence detection after derivatization with o-phthaldialdehyde (OPA).
Data Analysis:
-
Calculate the absolute concentration of glutamate in each sample using a standard curve.
-
Normalize the data by expressing post-treatment concentrations as a percentage of the average baseline concentration for each animal.
-
Use appropriate statistical tests (e.g., repeated measures ANOVA) to compare glutamate levels before and after GMP administration.
Self-Validation & Controls:
-
Vehicle Control: A separate group of animals should receive a vehicle injection (e.g., saline) to control for the effects of the injection procedure itself.
-
Probe Placement Verification: After the experiment, perfuse the animal and perform histological analysis to confirm the correct placement of the microdialysis probe.
-
Potassium Challenge: At the end of the experiment, perfusing the probe with high-potassium aCSF can be used to evoke neuronal depolarization and confirm the neuronal origin of the measured glutamate.[13]
Section 3: Data Interpretation & Summary
Interpreting the results from these experiments requires a clear understanding of the underlying biology. A summary of expected outcomes based on published literature is provided below.
| Parameter Investigated | Experimental Approach | Expected Outcome with GMP/Guanosine | Interpretation | Supporting References |
| Glutamate Receptor Binding | [³H]-Glutamate Binding Assay | ↓ Decreased Binding (Chronic) | Downregulation of receptor expression or affinity as a homeostatic response. | [6] |
| Glutamate Uptake | [³H]-Glutamate Uptake Assay | ↑ Increased Uptake | Enhanced clearance of glutamate by astrocytic transporters (EAATs). | [1][2][3][4] |
| Receptor Subunit Levels | Western Blot / Immunohistochemistry | ↓ Decreased NR2A/B, GluR1 | Reduced expression of key NMDA and AMPA receptor subunits. | [6] |
| Extracellular Glutamate | In Vivo Microdialysis | ↓ Decreased Basal/Evoked Levels | Increased uptake and/or reduced presynaptic release leads to lower ambient glutamate. | [2] |
| Neuronal Viability | Cell Viability Assay (MTT/LDH) | ↑ Increased Viability (under excitotoxic challenge) | Neuroprotective effect by mitigating glutamate-induced cell death. | [1][2][4] |
Conclusion
This compound is a powerful and versatile tool for researchers investigating the complexities of glutamatergic neurotransmission. Through its conversion to guanosine, it engages multiple neuroprotective pathways, primarily by enhancing astrocytic glutamate uptake and modulating the expression and function of glutamate receptors. The protocols and insights provided in this guide offer a robust framework for drug development professionals and basic science researchers to explore the therapeutic potential of purinergic modulation in a variety of CNS disorders underpinned by glutamatergic dysregulation.
References
- of the mechanisms related to the neuroprotective effects of guanosine...
- GABAergic modulation of hippocampal glutamatergic neurons: an in vivo microdialysis study. (URL: )
-
Neuroprotective Effects of Guanosine in Ischemic Stroke—Small Steps towards Effective Therapy - MDPI. (URL: [Link])
- Overview of the main mechanisms involved in the neuroprotective effects...
-
Guanosine Prevents against Glutamatergic Excitotoxicity in C. elegans - PubMed. (URL: [Link])
-
Guanosine and its role in neuropathologies - PMC - PubMed Central. (URL: [Link])
-
Metabotropic Glutamate Receptor-Mediated Suppression of an Inward Rectifier Current Is Linked via a cGMP Cascade. | Journal of Neuroscience. (URL: [Link])
-
Hyperammonemia Alters the Function of AMPA and NMDA Receptors in Hippocampus: Extracellular cGMP Reverses Some of These Alterations - PubMed. (URL: [Link])
-
Modulation of glutamate release by a nitric oxide/cyclic GMP-dependent pathway - PubMed. (URL: [Link])
-
Metabotropic glutamate receptor-mediated suppression of an inward rectifier current is linked via a cGMP cascade - PubMed. (URL: [Link])
-
Metabotropic Glutamate Receptor-Mediated Suppression of an Inward Rectifier Current Is Linked via a cGMP Cascade. - Journal of Neuroscience. (URL: [Link])
-
Presynaptic nitric oxide/cGMP facilitates glutamate release via hyperpolarization-activated cyclic nucleotide-gated channels in the hippocampus - PubMed. (URL: [Link])
-
In vivo microdialysis and gas-chromatography/mass-spectrometry for 13C-enrichment measurement of extracellular glutamate in rat brain - PubMed. (URL: [Link])
-
Modulation of glutamate release by a nitric oxidercyclic GMP-dependent pathway - ElectronicsAndBooks. (URL: [Link])
-
Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC. (URL: [Link])
-
Detection of Neuronal Glutamate in Brain Extracellular Space In Vivo Using Microdialysis and Metabolic Labeling with Glutamine - PubMed. (URL: [Link])
-
The Origin and Neuronal Function of In Vivo Nonsynaptic Glutamate - PMC - NIH. (URL: [Link])
-
Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PubMed Central. (URL: [Link])
-
AMPA receptor activates a G-protein that suppresses a cGMP-gated current - PubMed. (URL: [Link])
-
In-vivo microdialysis study of extracellular glutamate response to temperature variance in subarachnoid hemorrhage - PubMed. (URL: [Link])
-
AMPA and NMDA receptor antagonists do not decrease hippocampal glutamate concentrations during transient global ischemia - PubMed. (URL: [Link])
-
Measurement of receptor-stimulated guanosine 5'-O-(gamma-thio)triphosphate binding by G proteins - PubMed. (URL: [Link])
-
Ligand reaches the receptor and guanosine-5'-triphosphate (GTP) reaches... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Guanosine enhances glutamate uptake and oxidation, preventing oxidative stress in mouse hippocampal slices submitted to high glutamate levels - PubMed. (URL: [Link])
-
A novel method using ambient glutamate for the electrophysiological quantification of extrasynaptic NMDA receptor function in acute brain slices - PubMed. (URL: [Link])
-
A Simple, Sensitive Protein-binding Assay for Guanosine 3′:5′-Monophosphate - NIH. (URL: [Link])
-
dose-response curves of guanosine-5′-triphosphate (gtp) binding assays:... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
5-HT-stimulated [35S]guanosine-5'-O-(3-thio)triphosphate binding as an assay for functional activation of G proteins coupled with 5-HT1B receptors in rat striatal membranes - PubMed. (URL: [Link])
-
Effects of 3 weeks GMP oral administration on glutamatergic parameters in mice neocortex - PMC - PubMed Central. (URL: [Link])
-
Analytical approaches to examine gamma-aminobutyric acid and glutamate vesicular co-packaging - Frontiers. (URL: [Link])
-
Metabotropic glutamate receptor - Wikipedia. (URL: [Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. Guanosine and its role in neuropathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guanosine enhances glutamate uptake and oxidation, preventing oxidative stress in mouse hippocampal slices submitted to high glutamate levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of 3 weeks GMP oral administration on glutamatergic parameters in mice neocortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]
- 9. Metabotropic Glutamate Receptor-Mediated Suppression of an Inward Rectifier Current Is Linked via a cGMP Cascade. | Journal of Neuroscience [jneurosci.org]
- 10. Modulation of glutamate release by a nitric oxide/cyclic GMP-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabotropic glutamate receptor-mediated suppression of an inward rectifier current is linked via a cGMP cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. AMPA receptor activates a G-protein that suppresses a cGMP-gated current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GABAergic modulation of hippocampal glutamatergic neurons: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo microdialysis and gas-chromatography/mass-spectrometry for 13C-enrichment measurement of extracellular glutamate in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In-vivo microdialysis study of extracellular glutamate response to temperature variance in subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Guanosine 5'-phosphate Disodium Salt Hydrate in Molecular Biology: A Technical Guide for Researchers
Prepared by a Senior Application Scientist
Introduction: The Central Role of Guanosine 5'-monophosphate (GMP)
Guanosine 5'-monophosphate (GMP), and its stable, water-soluble disodium salt hydrate, is a pivotal purine ribonucleotide that serves as a fundamental building block and signaling molecule in a vast array of cellular processes. Its significance in molecular biology extends far beyond its basic role as a monomeric unit of RNA. Researchers and drug development professionals leverage the unique properties of GMP and its derivatives to investigate and modulate critical biological pathways. This guide provides an in-depth exploration of the applications of Guanosine 5'-phosphate disodium salt hydrate, offering both the theoretical underpinnings and practical protocols for its use in the laboratory.
GMP is a precursor for the synthesis of guanosine diphosphate (GDP) and guanosine triphosphate (GTP), molecules that are central to cellular bioenergetics, signal transduction, and the regulation of protein synthesis.[1][2] The intrinsic properties of GMP also allow it to function as an allosteric regulator of metabolic enzymes and as a key player in neurotransmission.[3] The disodium salt hydrate form is widely used in research due to its stability and high solubility in aqueous solutions, making it ideal for a variety of in vitro and cell-based assays.[3]
Key Physicochemical Properties for the Bench Scientist
A thorough understanding of the physicochemical properties of this compound is essential for accurate and reproducible experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₅Na₂O₈P · xH₂O | |
| Molecular Weight | 407.18 g/mol (anhydrous basis) | [4] |
| Appearance | White to off-white powder/crystalline solid | |
| Solubility | Soluble in water (up to 100 mM) | [3] |
| Purity | Typically ≥99% for research-grade |
Note: The number of water molecules (x) in the hydrate form can vary, which may slightly affect the molecular weight. Always refer to the manufacturer's certificate of analysis for the precise molecular weight of a specific lot.
Core Applications in Molecular Biology Research
The versatility of this compound allows for its application in several key areas of molecular biology.
Investigating G Protein-Coupled Receptor (GPCR) Signaling
The "Why": GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals.[5] Their activation cycle is critically dependent on the binding and hydrolysis of GTP. While GTP itself is the direct activator, GMP and GDP are essential for studying the inactive state and the dynamics of G protein activation and deactivation.[1][6] The non-hydrolyzable GTP analog, GTPγS, is often used to lock G proteins in an active state.[7]
Experimental Rationale: By manipulating the concentrations of GMP, GDP, and GTP in in vitro assays, researchers can dissect the intricate steps of GPCR signaling. For instance, high concentrations of GDP can be used to promote the inactive state of G proteins, providing a baseline for measuring agonist-induced activation.
Workflow for Studying GPCR Activation:
Caption: GPCR activation and G protein cycle.
Probing the Cyclic GMP (cGMP) Second Messenger Pathway
The "Why": Cyclic GMP (cGMP) is a critical second messenger that mediates a wide range of physiological processes, including vasodilation, neurotransmission, and retinal phototransduction.[8] GMP is the precursor to cGMP, which is synthesized from GTP by guanylate cyclases.[9][10] Dysregulation of the cGMP pathway is implicated in various cardiovascular and neurological disorders.[8]
Experimental Rationale: this compound can be used in studies of cGMP metabolism. For instance, it can serve as a negative control in assays measuring guanylate cyclase activity or as a substrate for enzymes that can phosphorylate it to GTP, which is then converted to cGMP. Additionally, understanding the baseline levels of GMP is crucial for interpreting changes in cGMP concentrations.
The NO-cGMP Signaling Pathway:
Caption: The Nitric Oxide-cGMP signaling cascade.
In Vitro Transcription and RNA Biology
The "Why": As a fundamental component of RNA, GMP is essential for in vitro transcription reactions, which are widely used to synthesize RNA molecules for various applications, including functional studies, RNA interference, and CRISPR-based gene editing.[3] T7 RNA polymerase, a commonly used enzyme for in vitro transcription, requires a guanosine residue at the 5' end of the transcript for efficient initiation.[11][12]
Experimental Rationale: While GTP is the direct precursor incorporated into the growing RNA chain, the overall nucleotide pool, including GMP, can influence the efficiency and fidelity of the transcription process. This compound can be used in the preparation of nucleotide solutions for these reactions.
Allosteric Regulation of Enzyme Activity
The "Why": Allosteric regulation is a crucial mechanism for controlling metabolic pathways. GMP, along with other purine nucleotides, can act as an allosteric inhibitor or activator of key enzymes, thereby providing feedback control.[13] For example, GMP is known to be involved in the feedback inhibition of enzymes in the de novo purine biosynthesis pathway.
Experimental Rationale: Researchers can use this compound in enzyme kinetic assays to determine its effect on enzyme activity. By measuring reaction rates at various substrate and GMP concentrations, one can elucidate the allosteric regulatory mechanisms and determine key kinetic parameters such as the inhibition constant (Ki).
Protocols for Key Applications
Protocol 1: Preparation of a 100 mM Stock Solution of this compound
Objective: To prepare a sterile, high-concentration stock solution for use in various molecular biology assays.
Materials:
-
This compound (e.g., Sigma-Aldrich, Cat. No. G8377)
-
Nuclease-free water
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sterile filter (0.22 µm)
Procedure:
-
Determine the required mass: Refer to the manufacturer's certificate of analysis for the lot-specific molecular weight. For a 10 mL solution of 100 mM GMP disodium salt (anhydrous MW = 407.18 g/mol ):
-
Mass (g) = 0.1 L * 0.1 mol/L * 407.18 g/mol = 0.407 g
-
-
Weigh the compound: Carefully weigh the calculated amount of this compound in a sterile container.
-
Dissolution: Add the powder to a sterile tube containing a slightly smaller volume of nuclease-free water (e.g., 8 mL for a final volume of 10 mL).
-
Complete dissolution: Vortex or gently mix until the powder is completely dissolved. The solution should be clear and colorless.
-
Adjust the final volume: Bring the final volume to 10 mL with nuclease-free water.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm sterile filter into a fresh, sterile tube.
-
Aliquoting and storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C.
Expert Tip: The disodium salt form is readily soluble in water. If you encounter any solubility issues, gentle warming (to no more than 37°C) can aid in dissolution.
Protocol 2: In Vitro Guanylate Cyclase Activity Assay
Objective: To measure the activity of guanylate cyclase by quantifying the production of cGMP from GTP. Guanosine 5'-phosphate is used as a component of the reaction buffer and as a control.
Materials:
-
Purified guanylate cyclase enzyme
-
This compound stock solution (100 mM)
-
GTP stock solution (100 mM)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂ or MnCl₂)
-
Enzyme activators (e.g., nitric oxide donors for soluble guanylate cyclase)
-
Reaction termination solution (e.g., 0.1 M HCl)
-
cGMP enzyme immunoassay (EIA) kit
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube on ice, prepare a master mix containing the reaction buffer, cofactors (Mg²⁺ or Mn²⁺), and any activators.
-
Set up experimental conditions:
-
Positive control: Reaction mixture + GTP + guanylate cyclase
-
Negative control 1 (no enzyme): Reaction mixture + GTP
-
Negative control 2 (no substrate): Reaction mixture + guanylate cyclase
-
GMP control: Reaction mixture + GMP + guanylate cyclase
-
-
Initiate the reaction: Add the guanylate cyclase enzyme to the appropriate tubes to start the reaction.
-
Incubation: Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10-30 minutes).
-
Terminate the reaction: Stop the reaction by adding the termination solution.
-
Quantify cGMP: Measure the amount of cGMP produced in each reaction using a cGMP EIA kit, following the manufacturer's instructions.
-
Data analysis: Calculate the specific activity of the guanylate cyclase by subtracting the background cGMP levels (from negative controls) and normalizing to the amount of enzyme and the reaction time.
Causality Behind Experimental Choices: The inclusion of a GMP control is critical to ensure that the measured cGMP is not a result of contamination or non-specific conversion from GMP. The choice of divalent cation (Mg²⁺ or Mn²⁺) can significantly impact enzyme activity and should be optimized.[9]
Therapeutic and Drug Development Perspectives
Beyond its fundamental research applications, guanosine and its derivatives, including GMP, have garnered interest for their therapeutic potential, particularly in the context of neurological disorders.[14][15] Guanosine has demonstrated neuroprotective effects in various experimental models by reducing oxidative stress, neuroinflammation, and excitotoxicity.[15] As a precursor to guanosine, GMP is an important molecule in the study of these neuroprotective pathways.
Furthermore, the pathways in which GMP and its derivatives participate, such as GPCR and cGMP signaling, are major targets for drug discovery.[5] A thorough understanding of these pathways, facilitated by the use of research tools like this compound, is essential for the development of novel therapeutics.
Conclusion
This compound is an indispensable tool for the molecular biologist. Its fundamental role in nucleic acid structure, cellular energetics, and signal transduction makes it a versatile reagent for a wide range of applications. By understanding its properties and the rationale behind its use in various experimental contexts, researchers can effectively probe some of the most fundamental processes of life, paving the way for new discoveries and therapeutic interventions.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Guanosine 5'-monophosphate, disodium salt. National Center for Biotechnology Information. Retrieved from [Link]
-
Lanznaster, D., et al. (2016). Guanosine: a Neuromodulator with Therapeutic Potential in Brain Disorders. Neuroscience & Biobehavioral Reviews, 67, 119-136. Retrieved from [Link]
-
Das, S., et al. (2018). Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection. Journal of Cellular Physiology, 233(4), 2745-2753. Retrieved from [Link]
-
DeWitt, M., et al. (2023). In vitro transcription of guide RNAs and 5'-triphosphate removal. Nature Communications. Retrieved from [Link]
-
Daaka, Y. (2002). Guanosine phosphate binding protein coupled receptors in prostate cancer: a review. The Journal of Urology, 167(2 Pt 1), 602-607. Retrieved from [Link]
-
Gasper, R., et al. (2024). Protocol for in vitro transcribing mRNAs with defined poly(A)-tail lengths and visualizing sequential PABP binding. STAR Protocols, 5(3), 103039. Retrieved from [Link]
-
Bettio, L. E. B., et al. (2016). Guanosine and its role in neuropathologies. Purinergic Signalling, 12(3), 411-426. Retrieved from [Link]
-
Garmaroudi, F. S., et al. (2016). Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case. PLoS Computational Biology, 12(3), e1004822. Retrieved from [Link]
-
PubChem. (n.d.). Guanosine 5'-monophosphate disodium salt hydrate. National Center for Biotechnology Information. Retrieved from [Link]
-
DeWitt, M., & Wong, J. (2016). In vitro transcription of guide RNAs V.5. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclic guanosine monophosphate. Retrieved from [Link]
-
Insel, P. A., et al. (2024). G Protein-Coupled Receptors: A Century of Research and Discovery. Pharmacological Reviews, 76(3), 597-628. Retrieved from [Link]
-
Barile, M., et al. (2024). Identification of the pyridoxal 5′‐phosphate allosteric site in human pyridox(am)ine 5′‐phosphate oxidase. The FEBS Journal, 291(2), 299-313. Retrieved from [Link]
-
Eckstein, F., et al. (1975). Synthesis of guanosine 5'-di- and -triphosphate derivatives with modified terminal phosphates: effect on ribosome-elongation factor G-dependent reactions. Biochemistry, 14(23), 5225-5232. Retrieved from [Link]
-
Smith, J. L., et al. (1994). Structure of the allosteric regulatory enzyme of purine biosynthesis. Science, 264(5164), 1427-1433. Retrieved from [Link]
-
ResearchGate. (n.d.). Sensory transduction. GPCR G protein coupled receptor, GTP Guanosine.... Retrieved from [Link]
-
Barile, M., et al. (2019). Allosteric feedback inhibition of pyridoxine 5′-phosphate oxidase from Escherichia coli. The FEBS Journal, 286(21), 4333-4351. Retrieved from [Link]
-
Klumpp, M., et al. (2002). Synthesis, characterization and application of two nucleoside triphosphate analogues, GTPgammaNH(2) and GTPgammaF. European Journal of Biochemistry, 269(12), 3024-3030. Retrieved from [Link]
-
DeWitt, M., et al. (2020). In vitro transcription of guide RNAs and 5'-triphosphate removal. protocols.io. Retrieved from [Link]
-
Azevedo, M. F., & Faucz, F. R. (2023). Biochemistry, Cyclic GMP. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Joint, F., et al. (1976). Guanosine-5'-triphosphate as the allosteric effector of fructose 1,6- diphosphatase in Rhodopseudomonas palustris. Biochemical and Biophysical Research Communications, 72(4), 1337-1343. Retrieved from [Link]
Sources
- 1. ≥90% (HPLC), from Porcine brain, powder | Sigma-Aldrich [sigmaaldrich.com]
- 2. Thermo Scientific Chemicals Guanosine 5'-triphosphate, disodium salt hydrate, 90%, for biochemistry 50 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Guanosine 5'-monophosphate [GMP] disodium salt | Abcam [abcam.com]
- 4. Guanosine 5'-monophosphate disodium salt hydrate | C10H12N5Na2O8P | CID 101017023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Guanosine phosphate binding protein coupled receptors in prostate cancer: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case | PLOS Computational Biology [journals.plos.org]
- 11. In vitro transcription of guide RNAs and 5'-triphosphate removal [protocols.io]
- 12. protocols.io [protocols.io]
- 13. Structure of the allosteric regulatory enzyme of purine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Guanosine: a Neuromodulator with Therapeutic Potential in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Guanosine and its role in neuropathologies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Guanosine 5'-phosphate (GMP) in Cell Culture
Introduction: Beyond a Building Block
Guanosine 5'-monophosphate (GMP), often supplied as Guanosine 5'-phosphate disodium salt hydrate, is a purine ribonucleoside monophosphate. While fundamentally recognized as a precursor for the synthesis of Guanosine triphosphate (GTP), which is subsequently incorporated into RNA, its role in cellular biology is far more dynamic and complex. In the context of modern cell culture and drug development, GMP is a critical molecule involved in both intracellular and extracellular signaling pathways.[1][2]
Extracellularly, GMP and other purines function as signaling molecules in the intricate network of purinergic signaling , modulating a vast array of physiological processes by interacting with specific cell surface receptors.[3][4][5] Intracellularly, it stands at a crucial metabolic crossroads, leading to the synthesis of the canonical second messenger, cyclic Guanosine 3',5'-monophosphate (cGMP).[6][7] The cGMP pathway is a central regulator of numerous cellular functions, including vasodilation, neurotransmission, and calcium homeostasis.[6][8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in cell culture. The protocols herein are designed to ensure scientific integrity, reproducibility, and a clear understanding of the causality behind each experimental step.
Physicochemical Properties and Handling
Proper handling and storage of GMP are paramount for experimental success. The compound is typically a white to off-white powder and is generally stable when stored correctly.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₂N₅Na₂O₈P · xH₂O | |
| Molecular Weight | 407.18 g/mol (anhydrous basis) | |
| Solubility | Soluble in water (tested up to 50 mg/mL) | |
| Storage Temperature | Room temperature (for powder) | |
| Solution Storage | Aliquots at -20°C or -80°C | [9] |
Causality Behind Handling Procedures:
-
Solubility: GMP's high solubility in aqueous solutions makes it straightforward to prepare concentrated stock solutions for cell culture applications. Using high-purity, sterile water (e.g., nuclease-free, cell culture grade) is critical to prevent contamination.
-
Stability: While the powder form is stable at room temperature, nucleotide solutions can be susceptible to hydrolysis and microbial degradation. Preparing concentrated, sterile-filtered stock solutions, aliquoting them into single-use volumes, and storing them at -20°C or below minimizes degradation and prevents repeated freeze-thaw cycles, which can compromise compound integrity.[9]
Core Biological Mechanisms: Intracellular and Extracellular Signaling
Understanding how GMP influences cellular behavior requires an appreciation of its dual role as both an intracellular precursor and an extracellular signaling molecule.
The Intracellular cGMP Signaling Pathway
GMP is the precursor to GTP, the substrate for guanylyl cyclase (GC) enzymes. The activation of these enzymes, often by signaling molecules like nitric oxide (NO) or natriuretic peptides, leads to the production of the second messenger cGMP.[8][10] cGMP then activates downstream effectors, most notably Protein Kinase G (PKG), to orchestrate a cellular response.[6] The signal is terminated by phosphodiesterases (PDEs), which hydrolyze cGMP back to GMP.[6]
Caption: The intracellular cGMP signaling cascade.
Extracellular Purinergic Signaling
Cells can release nucleotides like ATP, ADP, and GMP into the extracellular space, where they act as signaling molecules.[3][5] This process, known as purinergic signaling, involves the activation of specific purinergic receptors on the cell surface. These receptors are broadly divided into P1 receptors (for adenosine) and P2 receptors (for ATP/ADP/UTP), which are further subdivided into P2X (ion channels) and P2Y (G-protein coupled) families.[4] Extracellular GMP can influence these pathways, sometimes by being metabolized into other purines or by directly interacting with certain receptor subtypes. This signaling is crucial in inflammation, neurotransmission, and tissue repair.[5][11]
Experimental Protocols
Adherence to Good Manufacturing Practice (GMP) principles, such as using qualified reagents and maintaining robust documentation, is essential for ensuring the reproducibility and reliability of cell-based assays, particularly in a drug development setting.[12][13][14]
Protocol 1: Preparation of a Sterile 100 mM GMP Stock Solution
This protocol details the preparation of a concentrated stock solution, which can be diluted to the desired working concentration.
Materials:
-
This compound powder
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile 15 mL or 50 mL conical tubes
-
Sterile 0.22 µm syringe filter
-
Sterile syringe (5 mL or 10 mL)
-
Sterile, single-use microcentrifuge tubes
Procedure:
-
Calculation: Calculate the mass of GMP powder needed. For 10 mL of a 100 mM solution (using anhydrous MW of 407.18 g/mol ): Mass = 0.1 mol/L * 0.010 L * 407.18 g/mol = 0.407 g
-
Weighing: Aseptically weigh the calculated amount of GMP powder in a sterile weighing boat or directly into a sterile 50 mL conical tube inside a laminar flow hood.
-
Dissolution: Add a portion (e.g., 8 mL) of sterile water or PBS to the conical tube. Vortex gently until the powder is completely dissolved. The solution should be clear and colorless to faintly yellow.
-
Volume Adjustment: Adjust the final volume to 10 mL with the sterile solvent.
-
Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a new sterile conical tube. This step is critical to remove any potential microbial contaminants.
-
Aliquoting and Storage: Dispense the sterile stock solution into single-use sterile microcentrifuge tubes (e.g., 100 µL aliquots). Label clearly with the compound name, concentration, and date. Store immediately at -20°C or -80°C. Properly stored aliquots are stable for several months.[9]
Protocol 2: General Application of GMP for Cell Treatment
This workflow outlines the process of treating cultured cells with GMP and establishing appropriate controls.
Caption: A generalized experimental workflow for cell treatment.
Procedure:
-
Cell Seeding: Plate cells at a predetermined density in an appropriate multi-well plate format and allow them to adhere and stabilize overnight.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the GMP stock solution. Prepare serial dilutions in complete cell culture medium to achieve the desired final working concentrations.
-
Expert Insight: It is crucial to perform a dose-response study (e.g., from 1 µM to 1 mM) to determine the optimal concentration for your specific cell type and experimental endpoint, as the effective concentration can vary widely.
-
-
Controls: Prepare a "vehicle control" by adding the same volume of the solvent (e.g., water or PBS) used to dissolve the GMP to the cell culture medium. This control is essential to ensure that any observed effects are due to the GMP itself and not the solvent.
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the appropriate GMP concentrations or the vehicle control.
-
Incubation: Return the plates to the incubator for the desired treatment duration (this can range from minutes for rapid signaling events to days for proliferation or differentiation studies).
-
Endpoint Analysis: Following incubation, perform the relevant assay to measure the outcome of interest (e.g., cell viability assay, gene expression analysis, or a cGMP quantification assay).
Quality Control and Troubleshooting
A self-validating protocol includes measures to ensure the reliability of the results. Cell-based assays are inherently complex, and robust quality control is non-negotiable.[1][2][14]
| Issue | Potential Cause | Recommended Solution |
| Precipitate in Stock Solution | Concentration exceeds solubility limit; improper storage. | Prepare a fresh stock solution at a slightly lower concentration. Ensure complete dissolution before sterile filtering. Avoid repeated freeze-thaw cycles. |
| No Observed Cellular Effect | Inappropriate concentration; short incubation time; cell type is non-responsive; degraded compound. | Perform a dose-response and time-course experiment. Use a positive control for the pathway of interest. Use a fresh aliquot of GMP stock solution. Confirm the expression of relevant purinergic receptors or guanylyl cyclase in your cell line. |
| High Variability Between Replicates | Inconsistent cell seeding; pipetting errors; edge effects in multi-well plates. | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of plates for treatment groups, or fill them with sterile PBS to maintain humidity. |
| Unexpected Cytotoxicity | Contamination of stock solution; excessively high concentration; pH shift in media. | Always sterile-filter the stock solution. Test a wider range of lower concentrations. Check the pH of the final treatment media to ensure it is within the optimal physiological range. |
Conclusion
Guanosine 5'-phosphate is a versatile tool for probing fundamental cellular processes. Its application in cell culture extends from investigating purinergic signaling networks to modulating intracellular second messenger pathways. By employing the rigorous preparation, application, and quality control protocols detailed in these notes, researchers can generate reliable and reproducible data, furthering our understanding of cellular signaling and accelerating the development of novel therapeutics.
References
-
Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from [Link]
- Römling, U., Galperin, M. Y., & Gomelsky, M. (2015). Bacterial Signal Transduction by Cyclic Di-GMP and Other Nucleotide Second Messengers. Journal of Bacteriology, 197(10), 1639-1641.
-
Wikipedia. (2024). Cyclic guanosine monophosphate. Retrieved from [Link]
- Wang, J., Zhou, Y., Bai, Y., et al. (2025). eATP sensing by the purinergic receptor PA2072 for allosteric modulation in intracellular c-di-GMP signaling. PNAS, 122(46).
- Ahmad, F., & Tadi, P. (2023). Biochemistry, Cyclic GMP. In StatPearls.
- Li, Y., An, J., & Wu, H. (2022).
-
Wikipedia. (2024). Purinergic signalling. Retrieved from [Link]
-
Moorthy, S. (2019). GP-11 Cell signaling- cGMP pathways. YouTube. Retrieved from [Link]
- Yadav, P., & Husain, A. (2023). Recent advances in biological approaches towards anode biofilm engineering for improvement of extracellular electron transfer in microbial fuel cells.
- Burnstock, G. (2014). Introduction to Purinergic Signaling. In Purinergic Signaling (pp. 1-12). Springer.
- Sigma-Aldrich. (1998). GUANOSINE 5'-TRIPHOSPHATE SODIUM SALT HYDRATE.
- Wang, J., Zhou, Y., Bai, Y., et al. (2025). eATP sensing by the purinergic receptor PA2072 for allosteric modulation in intracellular c-di-GMP signaling. PubMed.
- Nigar, S., et al. (2022). Extracellular c-di-GMP Plays a Role in Biofilm Formation and Dispersion of Campylobacter jejuni. Microorganisms, 10(10), 2030.
-
Cell Culture Company. (2023). Optimizing Cell Culture with GMP for Advanced Research. Retrieved from [Link]
- Nigar, S., et al. (2022). Extracellular c-di-GMP Plays a Role in Biofilm Formation and Dispersion of Campylobacter jejuni. PMC.
- Sdfine. (n.d.). Guanosine-5'-monophosphate disodium salt hydrate.
-
Pharma Focus Asia. (n.d.). Cell-based Potency Assays | Adhering to GMP standards. Retrieved from [Link]
-
News-Medical.Net. (2019). C-di-GMP Signaling in Bacteria. Retrieved from [Link]
-
Olon France - GTP Bioways. (2025). 5 Key Steps in GMP Cell Line Development Process. Retrieved from [Link]
-
BioAgilytix Labs. (n.d.). Bioanalytical Testing Under GMP: Optimizing Cell-Based Potency Assays. Retrieved from [Link]
- Cicko, S., & Idzko, M. (2012).
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Cyclic GMP (cGMP) and Its Crucial Role in Cellular Signaling. Retrieved from [Link]
-
PromoCell. (2023). Biomanufacturing with GMP cell culture media: an interview with Maximilian Gert-Kleint. Retrieved from [Link]
-
Patsnap Synapse. (2025). GMP-Grade Cell Culture Media Suppliers for Clinical Trials. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. marinbio.com [marinbio.com]
- 2. selectscience.net [selectscience.net]
- 3. Purinergic signalling - Wikipedia [en.wikipedia.org]
- 4. Introduction to Purinergic Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purinergic Signaling during Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. youtube.com [youtube.com]
- 11. pnas.org [pnas.org]
- 12. cellculturecompany.com [cellculturecompany.com]
- 13. pharmafocusasia.com [pharmafocusasia.com]
- 14. bioagilytix.com [bioagilytix.com]
Application Note & Protocol: Guanosine 5'-phosphate (GMP) as a Versatile Precursor for GTP Synthesis
Abstract
Guanosine 5'-triphosphate (GTP) is a pivotal molecule in cellular metabolism, signal transduction, and biosynthesis. It serves as a substrate for RNA synthesis, a source of energy for protein synthesis, and an allosteric regulator, and is the precursor to the essential second messenger, cyclic GMP. The synthesis of high-quality GTP is therefore critical for a wide range of in vitro biochemical and biophysical assays. This document provides a detailed guide on the use of Guanosine 5'-phosphate disodium salt hydrate (GMP) as a stable and cost-effective precursor for the enzymatic synthesis of GTP. We present the underlying biochemical principles, detailed step-by-step protocols, and critical considerations for reaction optimization and product purification.
Introduction: The Central Role of GTP and the Utility of GMP as a Precursor
Guanosine 5'-triphosphate (GTP) is an indispensable purine nucleotide involved in a vast array of cellular processes. Its hydrolysis provides the energy for critical reactions, and it acts as a signaling molecule in pathways mediated by G-proteins. While GTP can be purchased directly, its inherent instability to hydrolysis can be problematic for long-term storage and certain applications.
Guanosine 5'-phosphate (GMP), in its stable disodium salt hydrate form, offers a robust and economical alternative. As the natural biological precursor, GMP can be efficiently and controllably converted to Guanosine 5'-diphosphate (GDP) and subsequently to GTP through enzymatic reactions that mirror the cell's own metabolic pathways. This approach allows for the "just-in-time" synthesis of high-purity GTP, minimizing degradation and ensuring maximal activity in downstream applications.
The Biochemical Pathway: From GMP to GTP
The enzymatic conversion of GMP to GTP is a two-step phosphorylation process, catalyzed by two key enzymes in the purine salvage pathway.
-
GMP to GDP: The first phosphorylation is catalyzed by Guanylate Kinase (GK) . This enzyme transfers the terminal phosphate group from a donor, typically Adenosine 5'-triphosphate (ATP), to GMP, yielding GDP and ADP.
-
GDP to GTP: The second phosphorylation is catalyzed by Nucleoside Diphosphate Kinase (NDPK) . NDPK is a non-specific enzyme that facilitates the transfer of a phosphate group from a triphosphate donor (again, usually ATP) to a diphosphate acceptor, in this case, GDP, to produce GTP.
This two-enzyme system provides a highly specific and efficient cascade for GTP production from a stable GMP starting material.
Caption: Enzymatic cascade for GTP synthesis from GMP.
Experimental Protocol: Enzymatic Synthesis of GTP
This protocol details a one-pot reaction for the synthesis of GTP from GMP using commercially available enzymes.
Materials and Reagents
-
This compound (GMP)
-
Adenosine 5'-triphosphate (ATP), disodium salt
-
Recombinant Guanylate Kinase (GK) (e.g., from E. coli)
-
Recombinant Nucleoside Diphosphate Kinase (NDPK) (e.g., from E. coli)
-
Creatine Phosphate
-
Creatine Kinase
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5
-
Cofactor Solution: 100 mM MgCl₂
-
Nuclease-free water
Reaction Setup
The following table outlines the components for a standard 1 mL reaction. The volumes can be scaled as needed. An ATP regeneration system (Creatine Phosphate and Creatine Kinase) is included to drive the reaction towards GTP production by continuously regenerating ATP from the ADP produced.
| Component | Stock Concentration | Volume for 1 mL Rxn | Final Concentration |
| Reaction Buffer (Tris-HCl, pH 7.5) | 1 M | 50 µL | 50 mM |
| MgCl₂ | 1 M | 10 µL | 10 mM |
| GMP Disodium Salt | 100 mM | 100 µL | 10 mM |
| ATP Disodium Salt | 100 mM | 250 µL | 25 mM |
| Creatine Phosphate | 500 mM | 100 µL | 50 mM |
| Creatine Kinase | 1000 U/mL | 10 µL | 10 U/mL |
| Guanylate Kinase (GK) | 200 U/mL | 5 µL | 1 U/mL |
| Nucleoside Diphosphate Kinase (NDPK) | 500 U/mL | 4 µL | 2 U/mL |
| Nuclease-free Water | - | 461 µL | - |
| Total Volume | 1000 µL (1 mL) |
Step-by-Step Protocol
-
Thawing: Thaw all reagents on ice. Keep enzymes on ice at all times.
-
Master Mix Preparation: In a sterile microcentrifuge tube, prepare a master mix by combining the Reaction Buffer, MgCl₂, ATP, Creatine Phosphate, and Nuclease-free water. Mix gently by pipetting.
-
Substrate Addition: Add the GMP solution to the master mix.
-
Enzyme Addition: Sequentially add the Creatine Kinase, Guanylate Kinase, and Nucleoside Diphosphate Kinase to the reaction tube. Mix gently by flicking the tube after adding the enzymes. Causality Note: Adding the enzymes last prevents any premature reaction and ensures a homogenous reaction start.
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours. For higher yields, the incubation can be extended overnight (12-16 hours).
-
Reaction Monitoring (Optional): The progress of the reaction can be monitored by taking small aliquots (5-10 µL) at different time points and analyzing them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Enzyme Inactivation: To stop the reaction, heat the mixture at 95°C for 5 minutes. This will denature and inactivate the enzymes.
-
Centrifugation: Centrifuge the tube at >12,000 x g for 10 minutes at 4°C to pellet the denatured proteins.
-
Collection: Carefully collect the supernatant containing the synthesized GTP. The solution is now ready for purification or direct use in many applications, though purification is recommended to remove residual nucleotides and salts.
Caption: Workflow for the one-pot enzymatic synthesis of GTP.
Purification of Synthesized GTP
For applications requiring high-purity GTP, such as structural biology or enzyme kinetics, purification is essential. Anion-exchange chromatography is the most effective method.
-
Principle: At neutral pH, nucleotides are negatively charged. The number of phosphate groups determines the net negative charge (GTP > GDP > GMP). This charge difference allows for their separation on a positively charged anion-exchange resin.
-
Method:
-
Equilibrate an anion-exchange column (e.g., DEAE-Sepharose or a commercial HPLC column) with a low-salt buffer (e.g., 20 mM Tris-HCl, pH 7.5).
-
Load the supernatant from the synthesis reaction onto the column.
-
Wash the column with the low-salt buffer to remove unbound contaminants.
-
Elute the nucleotides using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in 20 mM Tris-HCl).
-
GMP, GDP, and GTP will elute in order of their increasing negative charge. Collect fractions and monitor absorbance at 252 nm (the absorbance maximum for guanine).
-
Pool the GTP-containing fractions, and desalt if necessary using dialysis or a desalting column.
-
Quantify the final product using its molar extinction coefficient at 252 nm (ε = 13,700 L·mol⁻¹·cm⁻¹ at pH 7.0).
-
Troubleshooting and Optimization
-
Low Yield:
-
Check ATP Concentration: The reaction requires a molar excess of ATP. Ensure the ATP stock solution is fresh and its concentration is accurate.
-
Enzyme Activity: Verify the activity of the stock enzymes. Repeated freeze-thaw cycles can reduce activity.
-
ATP Regeneration: The ATP regeneration system is crucial. Ensure the creatine phosphate and creatine kinase are active.
-
-
Incomplete Conversion (presence of GMP/GDP):
-
Increase Incubation Time: Extend the incubation period to allow the reaction to proceed to completion.
-
Add More Enzyme: A slight increase in the concentration of GK or NDPK can help drive the reaction forward.
-
-
Precipitation during reaction:
-
Magnesium Concentration: High concentrations of Mg²⁺ can cause precipitation of magnesium-phosphate complexes. Do not exceed 10-15 mM MgCl₂.
-
Conclusion
The use of this compound as a precursor for GTP synthesis provides a reliable, controllable, and cost-effective method for producing high-quality GTP. The enzymatic approach described here is highly specific, proceeds under mild conditions, and results in a high-purity product, especially when coupled with anion-exchange chromatography. This protocol offers a robust foundation for researchers requiring freshly synthesized, active GTP for a multitude of downstream applications in molecular biology, biochemistry, and drug discovery.
References
-
Berg, J.M., Tymoczko, J.L., & Stryer, L. (2002). Biochemistry (5th ed.). W. H. Freeman. [Link]
-
Moffatt, J.G., & Khorana, H.G. (1961). Nucleoside Polyphosphates. X. The Synthesis and Some Properties of Ribonucleoside-5' Triphosphates. Journal of the American Chemical Society, 83(3), 649–658. [Link]
-
GE Healthcare Life Sciences. Ion Exchange Chromatography: Principles and Methods Handbook.[Link]
Application Notes and Protocols for In Vitro Studies Using Guanosine 5'-Phosphate Disodium Salt Hydrate
Foundational Understanding: The Role and Properties of Guanosine 5'-Monophosphate (GMP)
Guanosine 5'-monophosphate (GMP), commercially available as Guanosine 5'-phosphate disodium salt hydrate, is a pivotal ribonucleotide monophosphate.[1] It serves as a fundamental monomer in the synthesis of RNA and plays a crucial role in various cellular processes.[2] Structurally, GMP is composed of a phosphate group, a ribose sugar, and the guanine nucleobase.[1] Its involvement in purinergic signaling pathways, as a precursor for guanosine triphosphate (GTP), and its role in metabolic regulation make it a key molecule for in vitro investigation.[3]
The disodium salt hydrate form is a stable, water-soluble compound, making it well-suited for a wide range of biochemical and cell-based assays.[2] Understanding its function is critical for researchers in drug development, cellular biology, and biochemistry.
Core Applications in In Vitro Research
Guanosine 5'-phosphate is a versatile tool in the laboratory, primarily utilized in the following areas:
-
Enzyme Kinetics and Inhibitor Screening: GMP is a direct precursor in the synthesis of guanosine diphosphate (GDP) and guanosine triphosphate (GTP). Enzymes such as guanylate kinase utilize GMP as a substrate. Therefore, GMP is essential for in vitro assays designed to characterize the kinetics of these enzymes or to screen for potential inhibitors.
-
Cellular Signaling Pathway Analysis: Guanine-based purines, including GMP, are integral to purinergic signaling, which governs a multitude of physiological processes.[3] In vitro studies often use GMP to investigate its influence on cell signaling cascades, particularly those involving G-proteins and cyclic GMP (cGMP).
-
Cell Culture Supplementation: As a nucleotide, GMP can be a crucial supplement in certain cell culture media, especially for cells with high proliferation rates or those with impaired de novo nucleotide synthesis pathways. It can contribute to maintaining cellular energy homeostasis and providing the necessary building blocks for nucleic acid synthesis.
-
Investigation of Cellular Protection and Apoptosis: Recent studies have highlighted the protective effects of guanosine and its phosphorylated derivatives against cellular stress, such as ischemic injury.[4] In vitro models of anoxia or other cellular insults can be used to explore the mechanisms by which GMP or its downstream products may reduce apoptosis and enhance cell viability.[4]
Key Biochemical Pathways Involving GMP
The central role of GMP in cellular metabolism is best understood by visualizing its position within key biochemical pathways.
Figure 1: Simplified overview of GMP's central role in nucleotide metabolism.
Detailed Protocols for Key In Vitro Applications
Application: Characterization of Guanylate Kinase Activity
Scientific Rationale: Guanylate kinase (GK) catalyzes the ATP-dependent phosphorylation of GMP to GDP. This reaction is a critical step in the guanine nucleotide salvage pathway. An in vitro assay to measure GK activity is fundamental for understanding its catalytic mechanism and for identifying potential modulators of its activity. A common method is a coupled enzyme assay where the production of ADP is linked to the oxidation of NADH, which can be monitored spectrophotometrically.
Experimental Workflow Diagram:
Figure 2: Workflow for a coupled enzyme assay to measure Guanylate Kinase activity.
Protocol: Spectrophotometric Coupled Assay for Guanylate Kinase
Materials:
-
This compound
-
Adenosine 5'-triphosphate (ATP)
-
Phosphoenolpyruvate (PEP)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Recombinant Guanylate Kinase
-
Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 7.5)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of GMP, ATP, PEP, and NADH in the assay buffer. Determine the exact concentration of the NADH stock spectrophotometrically (ε₃₄₀ = 6220 M⁻¹cm⁻¹).
-
Prepare a fresh coupled enzyme mix containing PK and LDH in assay buffer.
-
Prepare serial dilutions of the Guanylate Kinase enzyme in assay buffer.
-
-
Reaction Setup:
-
In a 96-well plate, add the following to each well for a final volume of 200 µL:
-
Assay Buffer
-
GMP (to a final concentration in the range of its Kₘ)
-
ATP (saturating concentration, e.g., 1 mM)
-
PEP (e.g., 1 mM)
-
NADH (e.g., 0.2 mM)
-
PK/LDH mix (sufficient activity to ensure the GK reaction is rate-limiting)
-
-
Include appropriate controls:
-
No GMP control: To ensure the reaction is GMP-dependent.
-
No enzyme control: To measure the rate of non-enzymatic NADH degradation.
-
-
-
Assay Execution:
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding a small volume of the Guanylate Kinase enzyme dilution.
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance (ΔA/min) to the rate of NADH oxidation (µmol/min).
-
Plot enzyme activity against varying concentrations of GMP to determine kinetic parameters like Kₘ and Vₘₐₓ.
-
Data Presentation:
| Parameter | Description | Typical Value Range |
| Kₘ for GMP | Michaelis constant; substrate concentration at half Vₘₐₓ. | 10 - 100 µM |
| Vₘₐₓ | Maximum reaction velocity at saturating substrate concentrations. | Enzyme-dependent |
| kcat | Turnover number; molecules of substrate converted per enzyme molecule per second. | Enzyme-dependent |
Application: Investigating the Protective Effect of Guanosine Supplementation on Cells Undergoing Hypoxic Stress
Scientific Rationale: Ischemic injury leads to the depletion of cellular nucleotides, including GTP, which can trigger apoptosis.[4] Supplementing cell culture medium with guanosine (which can be phosphorylated to GMP and subsequently GTP) may replenish GTP stores and protect cells from apoptosis.[4] This protocol outlines an in vitro model to test this hypothesis using a chemical anoxia model followed by an assessment of cell viability and apoptosis.
Protocol: Cell Viability and Apoptosis Assay in a Chemical Anoxia Model
Materials:
-
LLC-PK1 cells (or other relevant cell line)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Guanosine (to be converted to GMP intracellularly)
-
Antimycin A (induces chemical anoxia)
-
2-deoxyglucose
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture LLC-PK1 cells to ~80% confluency.
-
Prepare a "recovery medium" with and without guanosine supplementation (e.g., 200 µM).[4]
-
Induce chemical anoxia by incubating cells in a glucose-free medium containing Antimycin A (e.g., 10 µM) and 2-deoxyglucose (e.g., 10 mM) for a defined period (e.g., 90 minutes).
-
-
Recovery Phase:
-
After the anoxia period, remove the anoxia-inducing medium.
-
Wash the cells with PBS.
-
Add the prepared recovery medium (with or without guanosine) and incubate for a recovery period (e.g., 8, 12, or 24 hours).[4]
-
-
Apoptosis and Viability Assessment:
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
-
Compare the percentage of apoptotic cells in the guanosine-treated group to the control group. A significant reduction in the Annexin V-positive population in the guanosine-treated group would indicate a protective effect.[4]
-
Expected Outcome:
| Treatment Group | % Apoptotic Cells (Annexin V+) at 24h Recovery |
| Control (No Guanosine) | ~40%[4] |
| Guanosine-Treated | <10%[4] |
Trustworthiness and Self-Validation in Protocols
The integrity of in vitro research hinges on robust experimental design and appropriate controls.
-
Enzyme Assays: The inclusion of "no enzyme" and "no substrate" controls is non-negotiable. They establish the baseline and confirm that the observed activity is indeed dependent on the enzyme and GMP. The linearity of the initial reaction rate must be confirmed to ensure accurate kinetic calculations.
-
Cell-Based Assays: A positive control for apoptosis (e.g., staurosporine treatment) and an untreated negative control are essential for validating the assay's performance. The use of dual staining (Annexin V/PI) allows for the differentiation between apoptosis and necrosis, providing a more nuanced understanding of cell death mechanisms.
By adhering to these principles, the protocols become self-validating systems, ensuring that the generated data is reliable and interpretable.
References
- Vertex AI Search. (n.d.). Guanosine-5'-triphosphate disodium salt (5'-GTP disodium salt) | Endogenous Metabolites.
- Molecular Depot. (n.d.). Guanosine 5′-monophosphate Disodium Salt Hydrate.
- PubMed Central. (2020, February 26). Guanosine-Based Nucleotides, the Sons of a Lesser God in the Purinergic Signal Scenario of Excitable Tissues.
- BioProcess International. (2019, April 17). A Perspective on GMPs for Cellular Therapy Commercialization.
- PMC - NIH. (n.d.). Guanosine supplementation reduces apoptosis and protects renal function in the setting of ischemic injury.
- Oxford Academic. (2025, December 26). Architecture and regulatory functions of c-di-GMP signaling in classical Bordetella species | FEMS Microbiology Reviews.
- ResearchGate. (2025, August 6). A GMP Protocol for the Manufacture of Tregs for Clinical Application.
- PubMed. (n.d.). In vitro degradation of guanosine 5'-diphosphate, 3'.
- Wikipedia. (n.d.). Guanosine monophosphate.
Sources
- 1. Guanosine monophosphate - Wikipedia [en.wikipedia.org]
- 2. moleculardepot.com [moleculardepot.com]
- 3. Guanosine-Based Nucleotides, the Sons of a Lesser God in the Purinergic Signal Scenario of Excitable Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guanosine supplementation reduces apoptosis and protects renal function in the setting of ischemic injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Guanosoline 5'-Phosphate Disodium Salt Hydrate as a Metabolic Enhancer in Cell Culture Media
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Guanosine 5'-phosphate disodium salt hydrate (GMP) as a supplement in cell culture media. While traditionally recognized as a flavor enhancer in the food industry, the fundamental role of GMP as a key nucleotide provides a strong rationale for its use in optimizing mammalian and microbial cell culture systems. This guide details the biochemical basis for GMP supplementation, its impact on cellular metabolism and signaling, and provides detailed protocols for its preparation and application to enhance cell growth, viability, and productivity.
Introduction: Re-evaluating a "Flavor Enhancer" for Biotechnological Applications
Guanosine 5'-phosphate (GMP), commercially available as its stable disodium salt hydrate, is widely known as a food additive (E627) that imparts the "umami" or savory taste, often in synergy with monosodium glutamate (MSG)[1][2][3]. This flavor-enhancing effect is not merely a culinary phenomenon but is rooted in specific biochemical interactions with cellular taste receptors, namely the T1R1/T1R3 heterodimer[4][5][6]. The binding of GMP to these G protein-coupled receptors initiates a signaling cascade, demonstrating its ability to modulate cellular function.
Beyond the gustatory system, GMP is a ubiquitous and essential intracellular molecule. As a ribonucleotide, it is a fundamental building block for RNA synthesis and a direct precursor to guanosine triphosphate (GTP)[7][8][9]. GTP is a critical energy source for vital processes like protein synthesis and microtubule assembly and is the substrate for the synthesis of the second messenger cyclic GMP (cGMP)[7][10].
Given these pivotal roles, supplementing cell culture media with GMP can be viewed as a strategy to bolster key metabolic and signaling pathways, thereby "enhancing" the cellular environment to improve performance. This application note reframes GMP from a simple flavor enhancer to a potent bioprocessing supplement.
Scientific Rationale and Mechanism of Action
The rationale for using GMP in cell culture is twofold: it serves as a direct precursor for critical biomolecules and as a modulator of cellular signaling pathways.
A Precursor for Guanine Nucleotide Synthesis
Cells can synthesize purine nucleotides, including GMP, through the de novo pathway or recycle them via salvage pathways[11]. The de novo synthesis is a complex and energetically expensive process[7]. The rate-limiting step in GMP synthesis is the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP) by the enzyme IMP dehydrogenase (IMPDH)[12][13].
By providing exogenous GMP, we can bypass steps of the de novo pathway and feed directly into the guanine nucleotide pool. This has several potential benefits:
-
Energy Conservation: Cells can redirect the energy saved from de novo synthesis towards other critical functions, such as protein production or cell division.
-
Metabolic Support: During periods of rapid proliferation or high metabolic demand (e.g., in high-density cultures or during recombinant protein expression), the endogenous nucleotide supply can become limiting. GMP supplementation ensures a ready supply of precursors for RNA and DNA synthesis[14].
-
GTP and cGMP Synthesis: GMP is readily phosphorylated to guanosine diphosphate (GDP) and then to GTP[7][15]. GTP is essential for G-protein signaling, and is the precursor for cGMP, a critical second messenger[16][17].
The diagram below illustrates the central role of GMP in the guanine nucleotide synthesis pathway.
Caption: Role of GMP in Guanine Nucleotide Metabolism.
Modulation of Cellular Signaling via cGMP
GMP is the degradation product of the second messenger cyclic GMP (cGMP), a reaction catalyzed by phosphodiesterases (PDEs)[16]. While GMP itself is not the primary signaling molecule, maintaining a healthy intracellular GMP pool is crucial for the dynamic regulation of the cGMP signaling pathway. The cGMP pathway is involved in a multitude of cellular processes, including:
-
Cell Proliferation and Growth: The cGMP-dependent protein kinase (PKG) pathway can influence cell cycle progression and proliferation[18][19][20].
-
Metabolism: cGMP signaling plays a role in regulating cellular and whole-body metabolism, including energy expenditure[21][22].
-
Cell Survival and Apoptosis: cGMP can modulate pathways that regulate programmed cell death[16].
Although taste receptors like T1R1/T1R3 are specialized, the expression of taste-related signaling elements has been found in various non-gustatory tissues[23]. Supplementing media with GMP could potentially interact with similar receptors or transporters on cultured cells, though this remains an area for further research. The primary, well-established benefit lies in its role as a metabolic precursor.
Protocols for Application in Cell Culture
Material and Reagent Specifications
-
Product: this compound (CAS Number: 5550-12-9 or equivalent hydrate CAS).
-
Purity: ≥98%, cell culture grade[24].
-
Appearance: White crystalline powder[2].
-
Solubility: Readily soluble in water. A stock solution of 50 mg/mL is achievable.
Preparation of GMP Stock Solution
This protocol describes the preparation of a 100 mM (approx. 40.7 mg/mL anhydrous basis) sterile stock solution.
-
Aseptic Technique: Perform all steps in a laminar flow hood using sterile techniques.
-
Weighing: Accurately weigh the desired amount of GMP powder. The molecular weight of the anhydrous form is 407.18 g/mol [8]. Adjust for water content if specified on the certificate of analysis.
-
Dissolution: Dissolve the powder in high-purity, cell culture grade water (e.g., WFI or Milli-Q) to the target concentration. For example, to make 10 mL of a 100 mM solution, dissolve 407.2 mg of anhydrous GMP in a final volume of 10 mL of water.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C for up to 3 years or at 4°C for short-term use (up to one month)[8][24]. Avoid repeated freeze-thaw cycles.
Experimental Workflow for Determining Optimal GMP Concentration
The optimal concentration of GMP can vary depending on the cell line, media formulation, and process objectives. A dose-response experiment is recommended.
Caption: Workflow for GMP Optimization.
Protocol:
-
Cell Seeding: Seed the target cell line (e.g., CHO, HEK293, Hybridoma) in multiple parallel cultures (e.g., 6-well plates or shake flasks) at a standard seeding density.
-
Supplementation: Add the sterile GMP stock solution to the culture media to achieve a range of final concentrations. A suggested starting range is 0.1 mM to 2.0 mM. Include a negative control culture with no GMP added.
-
Incubation: Culture the cells under standard conditions (e.g., 37°C, 5% CO₂).
-
Monitoring: Monitor cell growth and viability daily using a validated cell counting method (e.g., trypan blue exclusion)[25][26].
-
Endpoint Analysis: At the end of the culture period (or at multiple time points), harvest the cells and supernatant.
-
Performance Metrics: Analyze key performance indicators such as peak viable cell density (VCD), culture viability, and specific growth rate.
-
Productivity: If using a production cell line, measure the product titer (e.g., antibody concentration via ELISA or HPLC).
-
Metabolic Profile: Analyze supernatant for key metabolites like glucose, lactate, and ammonia to assess changes in cellular metabolism.
-
-
Data Analysis: Compare the results from the GMP-supplemented cultures to the control to determine the optimal concentration that yields the desired enhancement.
Expected Outcomes and Data Interpretation
Supplementing media with an optimal concentration of GMP is expected to yield measurable improvements in cell culture performance.
Quantitative Performance Metrics
The following table presents hypothetical data from a CHO cell batch culture to illustrate the potential effects of GMP supplementation.
| GMP Concentration (mM) | Peak VCD (x10⁶ cells/mL) | Integral of Viable Cell Density (IVCD) | Viability at Harvest (%) | Product Titer (mg/L) |
| 0 (Control) | 10.2 ± 0.5 | 45.1 | 85 ± 2 | 1500 ± 75 |
| 0.1 | 10.8 ± 0.4 | 49.3 | 87 ± 3 | 1620 ± 80 |
| 0.5 | 12.5 ± 0.6 | 60.2 | 92 ± 2 | 1950 ± 90 |
| 1.0 | 12.1 ± 0.7 | 58.8 | 91 ± 3 | 1880 ± 100 |
| 2.0 | 10.5 ± 0.5 | 47.5 | 86 ± 4 | 1550 ± 85 |
Interpretation: In this example, a concentration of 0.5 mM GMP resulted in the most significant improvements in cell growth, viability, and product yield. Higher concentrations (e.g., 2.0 mM) showed no benefit and may even be slightly inhibitory, highlighting the importance of empirical optimization.
Troubleshooting and Considerations
-
Sub-optimal Results: If no improvement is observed, consider that the basal medium may already be rich in nucleotides or their precursors. The cell line's metabolic phenotype also plays a crucial role.
-
Toxicity: While GMP is generally safe, excessively high concentrations could lead to metabolic imbalances or osmotic stress. If toxicity is observed, reduce the concentration range in the optimization experiment.
-
Media Compatibility: GMP is stable and highly soluble in aqueous solutions. No compatibility issues with standard media components are expected.
-
Analytical Methods: When assessing the impact of GMP, it is crucial to use validated analytical methods for cell counting, viability, and product quantification to ensure data integrity, in line with Good Manufacturing Practice (GMP) principles where applicable[25][27][28].
Conclusion
This compound, a compound well-understood in food science for its flavor-enhancing properties, possesses a strong biochemical foundation for its use as a potent supplement in cell culture. By providing a direct precursor to essential guanine nucleotides, GMP can enhance cellular metabolism, support robust growth, and improve the productivity of biopharmaceutical manufacturing processes. The protocols and guidelines presented here offer a systematic approach for researchers to harness the benefits of this "metabolic enhancer" in their specific cell culture applications.
References
- Dr.Oracle. (2025, May 25). What enzyme is responsible for the conversion of Inosine Monophosphate (IMP) to Guanosine Monophosphate (GMP)?
- Sigma-Aldrich. Guanosine 5-monophosphate disodium salt hydrate from yeast, ≥99.5%.
- Wikipedia. IMPDH/GMPR family.
- CUSABIO. cGMP-PKG signaling pathway.
- Lucas, K. A., & Pitari, G. M. (2000). Molecular Aspects of Cyclic GMP Signaling. BioOne Complete.
- ResearchGate. Role of IMPDH and MPA in GMP biosynthesis.
- Wikipedia. Cyclic guanosine monophosphate.
- Zhang, F., et al. (2008). Molecular mechanism of the allosteric enhancement of the umami taste sensation. PubMed.
- ResearchGate. Signaling pathways of the GC-C/cGMP axis that regulate cellular proliferation.
- YouTube. (2024, November 6). Inhibition of Inosine Monophosphate (IMP) Biosynthesis by Antibacterial Agents.
- DocCheck Flexikon. (2012, November 21). Inosinmonophosphat-Dehydrogenase.
- Grokipedia. Guanosine monophosphate.
- Sdfine. guanosine-5'-monophosphate disodium salt hydrate.
- BOC Sciences. CAS 85-32-5 Guanosine 5'-monophosphate.
- Nguyen, B. T., & Sadée, W. (1986). Compartmentation of guanine nucleotide precursors for DNA synthesis. Biochemical Journal, 234(2), 263–269.
- ResearchGate. Pathway for guanine nucleotide synthesis.
- Huecker, M. R., & Taylor, B. S. (2023). Biochemistry, Cyclic GMP. In StatPearls. StatPearls Publishing.
- Berg, J. M., et al. (2019). Nucleotide Metabolism. National Center for Biotechnology Information.
- Pierelli, L., et al. (2012). Validation of analytical methods in GMP: the disposable Fast Read 102® device, an alternative practical approach for cell counting. PubMed Central.
- Cayman Chemical. (2025, October 24). Guanosine 5'-diphosphate (sodium salt hydrate) - Safety Data Sheet.
- Selleck Chemicals. Guanosine 5'-monophosphate disodium salt | CAS 5550-12-9.
- PubChem. This compound.
- Kurihara, K. (2023). The flavor-enhancing action of glutamate and its mechanism involving the notion of kokumi. Bioscience, Biotechnology, and Biochemistry.
- ChemicalBook. (2025, November 7). Guanosine 5'-monophosphate disodium salt | 5550-12-9.
- Wikipedia. Guanosine monophosphate.
- Pfeifer, A., et al. (2013). Regulation of metabolism by cGMP. Pharmacology & Therapeutics, 140(1), 81–91.
- Sindic, A., & Pfeifer, A. (2021). Guanylyl Cyclase-cGMP Signaling Pathway in Melanocytes: Differential Effects of Altered Gravity in Non-Metastatic and Metastatic Cells. MDPI.
- Biomol.com. Guanosine 5'-diphosphate (sodium salt hydrate) | Cayman Chemical.
- Wellman Chemical. Guanosine 5'-monophosphate Disodium Salt(GMP-Na2) CAS 5550-12-9.
- Redox. (2022, April 5). Safety Data Sheet Disodium 5'-Guanylate (GMP).
- Yasumatsu, K., et al. (2007). Umami Responses in Mouse Taste Cells Indicate More than One Receptor. The Journal of Neuroscience, 27(42), 11361–11366.
- Wikipedia. Glutamate flavoring.
- Marin Biologic Laboratories. Design and Validate a GMP Cell Based Assay.
- FUJIFILM Biotechnologies. Analytical Service GMP.
- Eurogentec. GMP Analytical methods design and controls.
- Chaudhari, N., & Roper, S. D. (2010). Taste receptors for umami: the case for multiple receptors. The American Journal of Clinical Nutrition, 92(4), 984S–991S.
- ResearchGate. (2025, August 10). Validation of analytical methods in GMP: The disposable Fast Read 102® device, an alternative practical approach for cell counting.
- Thermo Scientific Chemicals. Guanosine-5'-triphosphate disodium salt 500 mg.
- Lee, R. J., & Cohen, N. A. (2015). Taste receptors in innate immunity. PubMed Central.
- A. A. Cohen, et al. (2019). Characterization of the impact of GMP/GDP synthesis inhibition on replicative lifespan extension in yeast. PubMed Central.
- ResearchGate. The effect of cGMP (cyclic guanosine monophosphate) on cellular proliferation.
- Eurofins Scientific. Flavour enhancers in food products.
- Iwatsuki, K., & Torii, Y. (2022). Taste Receptors beyond Taste Buds. MDPI.
- Abcam. Guanosine 5'-monophosphate [GMP] disodium salt.
- Li, X., et al. (2002). Human receptors for sweet and umami taste. Proceedings of the National Academy of Sciences, 99(7), 4692–4696.
- de Castro, A. A., et al. (2019). Temporal profile of flavor enhancers MAG, MSG, GMP, and IMP, and their ability to enhance salty taste, in different reductions of sodium chloride. Food Research International, 120, 333–340.
Sources
- 1. The flavor-enhancing action of glutamate and its mechanism involving the notion of kokumi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guanosine 5'-monophosphate Disodium Salt(GMP-Na2) CAS 5550-12-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. Flavour enhancers in food products - Eurofins Scientific [eurofins.com]
- 4. Molecular mechanism of the allosteric enhancement of the umami taste sensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glutamate flavoring - Wikipedia [en.wikipedia.org]
- 6. ilramen.it [ilramen.it]
- 7. grokipedia.com [grokipedia.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Guanosine 5'-monophosphate disodium salt | 5550-12-9 [chemicalbook.com]
- 10. Guanosine monophosphate - Wikipedia [en.wikipedia.org]
- 11. Nucleotide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. Inosinmonophosphat-Dehydrogenase - DocCheck Flexikon [flexikon.doccheck.com]
- 14. Compartmentation of guanine nucleotide precursors for DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of the impact of GMP/GDP synthesis inhibition on replicative lifespan extension in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]
- 17. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. cusabio.com [cusabio.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Regulation of metabolism by cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Taste Receptors beyond Taste Buds [mdpi.com]
- 24. Guanosine 5'-monophosphate [GMP] disodium salt | Abcam [abcam.com]
- 25. Validation of analytical methods in GMP: the disposable Fast Read 102® device, an alternative practical approach for cell counting - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. marinbio.com [marinbio.com]
- 28. GMP Analytical methods design and controls | Eurogentec [eurogentec.com]
Application Notes and Protocols for the Use of Guanosine 5'-diphosphate (GDP) Disodium Salt Hydrate in Studying G-protein Coupled Receptors
Introduction: The Central Role of Guanine Nucleotides in GPCR Signaling
G-protein coupled receptors (GPCRs) constitute the largest superfamily of cell surface receptors and are pivotal in cellular signaling, responding to a diverse array of extracellular stimuli such as hormones, neurotransmitters, and photons.[1] Their central role in physiology makes them a primary target for approximately 34% of all FDA-approved drugs. The activation of a GPCR is intrinsically linked to a conformational change that facilitates the exchange of guanine nucleotides on its coupled heterotrimeric G-protein (composed of Gα, Gβ, and Gγ subunits).[1]
In its inactive state, the Gα subunit is bound to Guanosine 5'-diphosphate (GDP).[1][2] The binding of an agonist to the GPCR triggers a conformational change in the receptor, which in turn acts as a Guanine Nucleotide Exchange Factor (GEF) for the Gα subunit.[3] This process catalyzes the release of GDP, the rate-limiting step in G-protein activation, and allows the more abundant intracellular Guanosine 5'-triphosphate (GTP) to bind in its place.[4] The GTP-bound Gα subunit then dissociates from the Gβγ dimer and the receptor, with both components going on to modulate downstream effector proteins and propagate the signal.[5] Guanosine 5'-diphosphate disodium salt hydrate is a critical tool for researchers to investigate and modulate this fundamental biological switch.
This guide provides an in-depth overview and detailed protocols for the application of GDP disodium salt hydrate in the study of GPCRs, designed for researchers, scientists, and drug development professionals.
Physicochemical Properties and Handling of GDP Disodium Salt Hydrate
Guanosine 5'-diphosphate disodium salt is a purine nucleotide that is essential for studying the inactive state of G-proteins and for characterizing ligand interactions at GPCRs.[6]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃N₅Na₂O₁₁P₂ | [7] |
| Molecular Weight | 487.16 g/mol (anhydrous) | |
| Appearance | White powder | [7] |
| Solubility | Soluble in water (50-100 mg/mL) | [7][8] |
| Storage | Store at -20°C, desiccated | [5] |
Preparation and Storage of Stock Solutions:
For optimal results, it is recommended to prepare fresh solutions of GDP for each experiment due to the instability of guanosine phosphate derivatives in solution. If a stock solution is necessary, dissolve the GDP disodium salt hydrate in high-purity water to a concentration of 10-50 mg/mL. Aliquot the stock solution into single-use volumes and store at -80°C for up to 6 months or -20°C for up to 1 month to minimize freeze-thaw cycles.[8] Before use, thaw the aliquot rapidly and keep it on ice.
Mechanism of Action: How GDP Modulates GPCR-G Protein Interactions
The addition of exogenous GDP is crucial in many in vitro GPCR assays. It serves to stabilize the inactive state of the G-protein (Gα-GDP), thereby providing a consistent baseline for measuring activation. In functional assays like the GTPγS binding assay, GDP acts as a competitive ligand against the labeled GTP analog, reducing basal (agonist-independent) signaling and improving the signal-to-noise ratio for agonist-stimulated activity.[9][10]
Application 1: GTPγS Binding Assays
The GTPγS binding assay is a widely used functional assay to measure the activation of GPCRs.[11] It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS or a fluorescently labeled GTPγS, to Gα subunits upon agonist stimulation of the receptor.[11][12] Since GTPγS is resistant to the intrinsic GTPase activity of the Gα subunit, it accumulates, providing a direct measure of G-protein activation.[11]
The Critical Role of GDP in GTPγS Assays:
The inclusion of GDP is essential for optimizing the assay window. It binds to the inactive G-protein and its concentration must be carefully titrated to minimize basal [³⁵S]GTPγS binding without significantly inhibiting agonist-stimulated binding.[9][10] This enhances the signal-to-noise ratio, making it easier to discern the effects of test compounds.[9] The optimal GDP concentration is receptor and system-dependent, typically ranging from 1-10 µM for recombinant systems, but can be higher for native tissue preparations.[2][9]
Protocol: [³⁵S]GTPγS Binding Assay
This protocol provides a general framework. Optimization of membrane protein, GDP, Mg²⁺, and NaCl concentrations is critical for each specific GPCR system.[11]
1. Reagents and Buffers:
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 5-10 mM MgCl₂, pH 7.4.[2][9]
-
GDP Stock Solution: 10 mM GDP disodium salt hydrate in water.
-
Agonist/Antagonist Stock Solutions: In appropriate solvent (e.g., water, DMSO).
-
[³⁵S]GTPγS: ~0.1 nM final concentration (specific activity >1000 Ci/mmol).
-
Unlabeled GTPγS: 10 µM for determining non-specific binding.[11]
-
Membrane Preparation: Crude membranes from cells or tissues expressing the GPCR of interest.
2. Experimental Procedure:
-
Prepare dilutions of GDP in assay buffer to test a range of concentrations (e.g., 0.1, 1, 10, 100 µM).
-
In a 96-well plate, add in the following order:
-
50 µL of Assay Buffer.
-
20 µL of the corresponding GDP dilution.
-
20 µL of agonist (for stimulated binding) or buffer (for basal binding). For antagonist studies, pre-incubate with the antagonist before adding the agonist.
-
20 µL of unlabeled GTPγS (10 µM final) for non-specific binding wells.
-
-
Add 20 µL of the membrane preparation (5-50 µg protein/well) to all wells.[2][11]
-
Pre-incubate the plate for 15-30 minutes at room temperature.[11]
-
Initiate the reaction by adding 20 µL of [³⁵S]GTPγS to all wells.
-
Incubate for 30-60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filters and measure the retained radioactivity by liquid scintillation counting.
3. Data Analysis:
-
Subtract the non-specific binding (counts from wells with excess unlabeled GTPγS) from all other measurements to obtain specific binding.[12]
-
Plot specific [³⁵S]GTPγS binding as a function of agonist concentration to generate a dose-response curve and determine EC₅₀ and Eₘₐₓ values.
-
Plot the agonist-stimulated binding at various GDP concentrations to determine the optimal GDP concentration for your system.
Application 2: Radioligand Binding Assays
Radioligand binding assays are fundamental for characterizing the affinity of ligands for GPCRs.[13][14] These assays can determine the dissociation constant (Kᵢ) of unlabeled compounds by measuring their ability to compete with a radiolabeled ligand for binding to the receptor.
The Influence of GDP on Agonist Affinity:
Guanine nucleotides, including GDP, can decrease the binding affinity of agonists to their receptors.[15] This is because the high-affinity state of the receptor for an agonist is stabilized by its coupling to the G-protein in a ternary complex (agonist-receptor-G protein).[4][15] The addition of GDP uncouples the receptor from the G-protein, converting the receptor to a low-affinity state for the agonist. This "guanine nucleotide shift" is a hallmark of agonist binding to a G-protein-coupled receptor and can be used to functionally confirm agonist activity. Antagonists, which do not promote the formation of a stable ternary complex, typically do not exhibit this shift in affinity in the presence of guanine nucleotides.
Protocol: Agonist Competition Radioligand Binding Assay
1. Reagents and Buffers:
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Radioligand: A labeled antagonist is often preferred to avoid complications from multiple affinity states. The concentration should be at or below its Kₔ value.
-
Unlabeled Agonist: A range of concentrations to generate a competition curve.
-
GDP Stock Solution: 10 mM in water. A final concentration of 100 µM is commonly used.
-
Membrane Preparation: Membranes expressing the GPCR of interest.
2. Experimental Procedure:
-
Prepare two sets of agonist dilutions: one in binding buffer and one in binding buffer containing 100 µM GDP.
-
In a 96-well plate, add:
-
50 µL of binding buffer (with or without GDP).
-
50 µL of the corresponding unlabeled agonist dilution.
-
50 µL of radioligand.
-
50 µL of membrane preparation.
-
-
Incubate to equilibrium (time and temperature are receptor and ligand dependent, e.g., 60 minutes at 25°C).
-
Terminate the assay by rapid filtration and wash as described for the GTPγS assay.
-
Measure bound radioactivity by scintillation counting.
3. Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the unlabeled agonist for both conditions (with and without GDP).
-
Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC₅₀ values.
-
A significant rightward shift in the competition curve (increase in IC₅₀) in the presence of GDP is indicative of agonist activity.
Application 3: Studying Constitutive Activity and Inverse Agonism
Some GPCRs exhibit a level of basal, agonist-independent signaling, known as constitutive activity.[16] This occurs when the receptor can spontaneously adopt an active conformation (R*) and couple to G-proteins in the absence of an agonist.[17] Ligands that can reduce this basal activity are termed inverse agonists.[16][17]
GDP plays a crucial role in the study of these phenomena. By stabilizing the inactive Gα-GDP state, GDP helps to maintain a low basal level of G-protein activation. In functional assays like the GTPγS binding assay, the addition of an inverse agonist will further decrease the basal signal below the level seen with GDP alone. Optimizing the assay conditions, often by using lower concentrations of GDP and Na⁺, can enhance the basal signal, thereby creating a larger window to observe and quantify the effects of inverse agonists.[2]
Conclusion
Guanosine 5'-diphosphate disodium salt hydrate is an indispensable tool for researchers in the field of GPCR pharmacology. Its ability to stabilize the inactive state of G-proteins allows for the precise characterization of agonist, antagonist, and inverse agonist activities. Through its application in foundational assays such as GTPγS binding and radioligand binding, GDP provides critical insights into the molecular mechanisms of GPCR activation and signaling. The protocols and principles outlined in this guide serve as a comprehensive resource for the effective utilization of GDP in advancing GPCR research and drug discovery.
References
-
Assay Guidance Manual. (2012). GTPγS Binding Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Strange, P. G. (2010). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology, 161(6), 1238–1250. [Link]
-
McDonald, P. H., et al. (2007). Binding of GTPγ[35S] is regulated by GDP and receptor activation. Studies with the nociceptin/orphanin FQ receptor. British Journal of Pharmacology, 152(6), 861–871. [Link]
-
MP Biomedicals. (n.d.). Guanosine-5′-triphosphate, disodium salt, ≥98%, 1 g. Retrieved January 19, 2026, from [Link]
-
Vasavda, C., et al. (2017). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. Journal of Visualized Experiments, (124), 55561. [Link]
-
Mahoney, J. P., & Sunahara, R. K. (2016). Mechanistic insights into GPCR-G protein interactions. Current Opinion in Structural Biology, 41, 247–254. [Link]
-
De Lean, A., Stadel, J. M., & Lefkowitz, R. J. (1980). A ternary complex model explains the agonist-specific binding properties of the adenylate cyclase-coupled beta-adrenergic receptor. The Journal of biological chemistry, 255(15), 7108–7117. [Link]
-
Rosenbaum, D. M., Rasmussen, S. G., & Kobilka, B. K. (2009). The structure and function of G-protein-coupled receptors. Nature, 459(7245), 356–363. [Link]
-
Dror, R. O., et al. (2015). Mechanistic insights into G-protein coupling with an agonist-bound G-protein-coupled receptor. Nature, 524(7564), 173–179. [Link]
-
PubChem. (n.d.). Guanosine 5'-phosphate disodium salt hydrate. Retrieved January 19, 2026, from [Link]
-
Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in cell biology, 132, 243–262. [Link]
-
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved January 19, 2026, from [Link]
-
Eurofins Discovery. (n.d.). GPCR Radioligand Binding. Retrieved January 19, 2026, from [Link]
-
de Ligt, R. A., et al. (2000). Inverse agonism at G protein-coupled receptors: (patho)physiological relevance and implications for drug discovery. British journal of pharmacology, 130(1), 1–12. [Link]
Sources
- 1. Binding of GTPγ[35S] is regulated by GDP and receptor activation. Studies with the nociceptin/orphanin FQ receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanistic insights into G-protein coupling with an agonist-bound G-protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic insights into GPCR-G protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Guanosine-5'-diphosphate disodium salt 100 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. multispaninc.com [multispaninc.com]
- 15. Allosteric coupling from G protein to the agonist binding pocket in GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inverse agonism at G protein-coupled receptors: (patho)physiological relevance and implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Molecular Basis of G Protein–Coupled Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Guanosine 5'-phosphate (GMP) Disodium Salt Hydrate for Enzyme Kinetics
Welcome to the technical support center for Guanosine 5'-phosphate (GMP) disodium salt hydrate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for enzyme kinetics studies involving GMP. Here, we will delve into the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of GMP in enzyme kinetics studies?
Guanosine 5'-monophosphate (GMP) is a crucial nucleotide that can act as a substrate, a product, or an allosteric regulator in various enzymatic reactions.[1][2] Its role is highly dependent on the specific enzyme being studied. For instance, in the de novo biosynthesis of purines, GMP synthetase catalyzes the final step to produce GMP.[1][3][4] In other contexts, GMP can act as an allosteric modulator, binding to a site distinct from the active site to either activate or inhibit enzyme activity.[2][5][6] Understanding the precise function of GMP in your specific enzyme system is the foundational step for accurate kinetic analysis.
Q2: How do I prepare a stable stock solution of Guanosine 5'-phosphate disodium salt hydrate?
Proper preparation and storage of your GMP stock solution are critical for reproducible results. Guanosine phosphate derivatives can be unstable, especially in solution.[7]
Protocol for GMP Stock Solution Preparation:
-
Weighing: Accurately weigh out the desired amount of this compound powder.
-
Solvent: Dissolve the powder in high-purity, nuclease-free water. The disodium salt form generally has good solubility in water.[7] A common stock concentration is 50-100 mg/mL.[7][8]
-
pH Adjustment (if necessary): Check the pH of the solution. While often not required for the disodium salt, if the pH is outside the optimal range for your enzyme, adjust it carefully with dilute NaOH or HCl.
-
Sterilization: If necessary for your application, sterile-filter the solution through a 0.22 µm filter.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles, which can degrade the compound.[9] Store the aliquots at -20°C or below. For long-term storage, -80°C is recommended.[8] While some sources suggest stock solutions may be stable for 3-6 months at -20°C, it is best practice to prepare fresh solutions for critical experiments.[8]
Q3: What is a typical starting concentration range for GMP in an enzyme kinetics assay?
The optimal concentration of GMP is highly dependent on its role in the reaction (substrate, inhibitor, or activator) and the specific kinetic parameters (like Km or Ki) of the enzyme.
| Role of GMP | Typical Starting Concentration Range | Rationale |
| Substrate | 0.2x Km to 5-10x Km | This range allows for the determination of the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).[10][11] |
| Allosteric Activator | Titration from low nanomolar to high micromolar | The effective concentration can vary widely depending on the enzyme's sensitivity to activation.[5] |
| Allosteric Inhibitor | Titration from low nanomolar to high micromolar | Similar to activators, the inhibitory concentration (IC50) must be determined empirically. |
If the Km is unknown, a broad range of concentrations (e.g., 1 µM to 1 mM) should be tested in initial experiments to determine the approximate range of activity.[12]
Troubleshooting Guide
Problem 1: No or very low enzyme activity observed in the presence of GMP.
Possible Causes & Solutions:
-
Incorrect GMP Concentration:
-
Cause: The GMP concentration may be in a range that causes substrate inhibition, or if it's an inhibitor, the concentration might be too high.
-
Solution: Perform a wide titration of GMP concentrations. If you suspect substrate inhibition, test concentrations well below and above the presumed Km.[13]
-
-
Degraded GMP Stock Solution:
-
Suboptimal Assay Conditions:
-
Cause: The pH, temperature, or buffer composition may not be optimal for your enzyme in the presence of GMP.[15]
-
Solution: Verify that the assay conditions are within the optimal range for your enzyme. Consider that the binding of GMP might slightly alter the enzyme's optimal conditions.
-
Problem 2: High background signal or non-enzymatic reaction.
Possible Causes & Solutions:
-
Contaminated Reagents:
-
Cause: One of the assay components, including the GMP solution, may be contaminated with a substance that contributes to the background signal.
-
Solution: Prepare all solutions with high-purity reagents and water. Run a control reaction without the enzyme to measure the background signal and subtract it from your experimental data.[12]
-
-
Instability of GMP or Substrate:
-
Cause: The GMP or another substrate in your assay may be unstable under the assay conditions, leading to a non-enzymatic breakdown that produces a signal.
-
Solution: Run a control reaction without the enzyme over the time course of the assay to assess the stability of all components. If instability is observed, you may need to adjust the buffer composition or pH.
-
Problem 3: Inconsistent or non-reproducible kinetic data.
Possible Causes & Solutions:
-
Pipetting Errors:
-
Enzyme Instability:
-
Cause: The enzyme may be losing activity over the course of the experiment, especially during long incubation times.
-
Solution: Ensure the enzyme is stored on ice and added to the reaction mixture last.[17] Perform initial experiments to determine the linear range of the reaction, where the reaction rate is constant over time.[10]
-
-
Improper Mixing:
-
Cause: Incomplete mixing of the reaction components can lead to localized concentration differences and inconsistent reaction rates.
-
Solution: Ensure thorough but gentle mixing of the reaction components after the addition of each reagent. Avoid vigorous shaking that could denature the enzyme.[18]
-
Experimental Workflow for Optimizing GMP Concentration
The following workflow provides a systematic approach to determining the optimal concentration of GMP for your enzyme kinetics study.
Caption: Workflow for GMP concentration optimization.
Allosteric Regulation by GMP
In many systems, GMP acts as an allosteric regulator. This means it binds to a site on the enzyme other than the active site, causing a conformational change that modulates the enzyme's activity.[2] This regulation can be either positive (activation) or negative (inhibition).
Caption: GMP as an allosteric regulator.
Understanding the allosteric nature of GMP's interaction with your enzyme is crucial for designing experiments that will yield meaningful kinetic data. Allosteric enzymes often do not follow classic Michaelis-Menten kinetics and may exhibit sigmoidal reaction curves, which require different models for data analysis.[6]
References
-
Terasaki, W. L., & Appleman, M. M. (1975). The role of cyclic GMP in the regulation of cyclic AMP hydrolysis. Metabolism, 24(3), 311-319. [Link]
-
Tesmer, J. J. G., & Klem, T. J. (2022). GMP Synthetase: Allostery, Structure, and Function. International Journal of Molecular Sciences, 23(19), 11293. [Link]
-
Chemsrc. (2023). Guanosine-5'-triphosphate disodium salt. [Link]
-
IDA. (2023). 6 common GMP mistakes – and how to avoid them. [Link]
-
Wikipedia. (2023). Allosteric regulation. [Link]
-
Patsnap Synapse. (2023). How to Design a Biochemical Assay Using GMP-Grade Reagents. [Link]
-
ResearchGate. (2022). Mechanistic insights into the functioning of GMP synthetase: a two-subunit, allosterically regulated, ammonia tunnelling enzyme. [Link]
-
PubMed. (2022). Mechanistic Insights into the Functioning of a Two-Subunit GMP Synthetase, an Allosterically Regulated, Ammonia Channeling Enzyme. [Link]
-
BioAgilytix Labs. (n.d.). Bioanalytical Testing Under GMP: Optimizing Cell-Based Potency Assays. [Link]
-
bioRxiv. (2022). Mechanistic insights into the functioning of GMP synthetase: a two-subunit, allosterically regulated, ammonia tunnelling enzyme. [Link]
-
ResearchGate. (2018). How to troubleshoot steady state kinetics runs in which higher substrate concentration is not leveling off as it should?[Link]
-
PubChem. (n.d.). This compound. [Link]
-
ResearchGate. (2023). (PDF) GMP Synthetase: Allostery, Structure, and Function. [Link]
-
Physics Wallah. (n.d.). Allosteric Enzyme - Mechanism, Examples, Properties, and Kinetics. [Link]
-
University of San Diego. (2021). Biochem Lab Enzyme Kinetics Instructions. [Link]
-
Khan Academy. (n.d.). An introduction to enzyme kinetics. [Link]
-
ResearchGate. (2016). Can somebody help me in troubleshooting in analysis of Enzyme kinetics parameters?[Link]
-
PubMed. (1982). Kinetics and Thermodynamics of Activation of Pretreatment With Guanosine 5'-[beta, Gamma-Imido]triphosphate of Smooth-Muscle Adenylate Cyclase. [Link]
-
Patsnap Synapse. (2023). How to Perform a Standard Enzyme Activity Assay?[Link]
-
ResearchGate. (2020). How to proceed to reach maximal enzyme activity in a solution?[Link]
-
PubMed Central. (2023). Optimal enzyme utilization suggests that concentrations and thermodynamics determine binding mechanisms and enzyme saturations. [Link]
-
ScienceDirect. (n.d.). Enzyme Assay. [Link]
-
YouTube. (2022). Best practices for working with molecular biology enzymes. [Link]
-
NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS. [Link]
-
ResearchGate. (n.d.). Enzyme kinetics as a function of substrate concentration fitted to...[Link]
-
Chemistry LibreTexts. (2021). 19.5: Effect of Concentration on Enzyme Activity. [Link]
Sources
- 1. GMP Synthetase: Allostery, Structure, and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric regulation - Wikipedia [en.wikipedia.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. The role of cyclic GMP in the regulation of cyclic AMP hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allosteric Enzyme - Mechanism, Examples, Properties, and Kinetics [pw.live]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. resources.biomol.com [resources.biomol.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. How to Perform a Standard Enzyme Activity Assay? [synapse.patsnap.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. home.sandiego.edu [home.sandiego.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
Guanosine 5'-phosphate disodium salt hydrate stability and storage conditions
Welcome to the technical support guide for Guanosine 5'-Phosphate Disodium Salt Hydrate (GMP). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of GMP in your experiments. Success in the lab often hinges on the quality of your reagents. This guide provides in-depth answers to common questions and troubleshooting workflows to help you maintain the high-purity of your GMP from the moment it arrives in your lab to its final use in an assay.
Section 1: Frequently Asked Questions on GMP Stability & Handling
This section addresses the most common queries regarding the day-to-day handling and storage of GMP.
Q1: What are the definitive storage conditions for solid this compound?
The stability of solid GMP is primarily influenced by temperature and humidity. As a hygroscopic compound, its tendency to absorb atmospheric moisture is a critical factor to control.
Causality: The crystalline structure of the salt is stabilized in a low-moisture environment. Absorbed water can act as a medium for hydrolysis, slowly degrading the molecule and leading to clumping, which complicates accurate weighing. Lower temperatures slow down any potential kinetic degradation processes.
For optimal stability and to ensure a long shelf-life, please adhere to the following conditions:
| Form | Temperature | Conditions | Expected Stability |
| Solid (Powder) | -20°C | Long-Term Storage. Keep in the original, tightly sealed container. Store inside a non-frost-free freezer with a desiccant pouch to maintain a dry environment.[1][2][3] | ≥ 4 years |
| Solid (Powder) | +4°C | Short-Term Storage (Working Stock). Suitable for several weeks to months. The container must be tightly sealed and stored with a desiccant. Frequent opening should be avoided.[4] | Up to 12 months |
| Aqueous Solution | -20°C to -80°C | Strongly Recommended. Prepare in a suitable buffer (e.g., PBS, pH 7.2), sterilize, aliquot into single-use volumes, and freeze immediately.[1][5][6] Use -80°C for storage longer than one month.[6] | 1-6 months |
| Aqueous Solution | Room Temp. | Not Recommended. All guanosine phosphate derivatives are unstable in solution at room temperature, with degradation observed in as little as a day.[7] Solutions should be prepared fresh immediately before use.[5][7] | < 24 hours |
Q2: My solid GMP powder has clumped together. What caused this and is it still usable?
Clumping is a direct result of the compound's hygroscopic nature.[8] If the container was not sealed tightly or was opened in a humid environment, the powder will absorb water from the air.
Is it usable? Possibly, but with caution. The presence of moisture indicates a higher risk of degradation. The clumping also makes it difficult to weigh accurately.
Recommendation:
-
Assess the extent: If clumping is minor, you may proceed with a quality control check.
-
Perform a QC check: Prepare a small solution and verify its concentration using UV-Vis spectrophotometry (see Protocol 2). If the concentration is as expected and the solution is clear, it may be suitable for non-critical applications.
-
For critical assays: It is strongly advised to discard the clumped reagent and use a new, properly stored vial to ensure reproducibility and accuracy.
Q3: What is the best practice for preparing and storing aqueous stock solutions of GMP?
Due to the inherent instability of nucleotides in aqueous environments, a strict protocol is necessary to preserve the integrity of your GMP stock.[7][9] The 2'-hydroxyl group on the ribose sugar can participate in autocatalysis, leading to degradation, a process influenced by pH and temperature.[10]
Best Practice: Always prepare solutions fresh for immediate use.[5] If a stock solution is absolutely necessary, follow Protocol 1 below for its preparation and storage. The key principles are using a stable buffer, ensuring sterility, and storing in single-use aliquots at low temperatures to prevent degradation from repeated freeze-thaw cycles.
Section 2: Troubleshooting Experimental Failures
When experiments yield inconsistent or unexpected results, reagent integrity is a primary suspect. This section provides logical workflows to diagnose issues related to GMP stability.
Scenario: My experimental results are inconsistent, showing lower-than-expected biological activity.
This is a classic sign of reagent degradation. The phosphate group is essential for biological activity, and its hydrolysis renders the molecule inactive for many enzymatic processes. Use the following diagnostic workflow to pinpoint the issue.
// Node Definitions start [label="Inconsistent / Low Activity\nObserved in Assay", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_powder [label="Is the solid GMP\n a free-flowing white powder?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; clumped_powder [label="Issue: Hygroscopicity\nPowder has absorbed moisture.\nAction: Discard and use new vial.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; check_solution [label="Was the GMP solution\nprepared fresh for the experiment?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; fresh_solution [label="How was the fresh solution\nprepared and handled?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; old_solution [label="How was the stock solution stored?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; improper_storage [label="Issue: Solution Degradation\nImproper storage (e.g., 4°C, multiple\nfreeze-thaws).\nAction: Prepare fresh stock.", fillcolor="#F1F3F4", fontcolor="#202124"]; proper_storage [label="Stock solution appears OK.\nCould be degraded despite storage.\nPerform QC check.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; improper_handling [label="Issue: Handling Error\n(e.g., wrong buffer, pH, left at RT).\nAction: Review protocol, prepare fresh.", fillcolor="#F1F3F4", fontcolor="#202124"]; proper_handling [label="Handling appears OK.\nPerform QC check on solution.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; qc_check [label="Protocol 2: Perform UV-Vis Scan\nProtocol 3: Assess Purity via HPLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; other_factors [label="GMP integrity is confirmed.\nTroubleshoot other experimental\nparameters (e.g., enzyme activity, other reagents).", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> check_powder; check_powder -> clumped_powder [label="No"]; check_powder -> check_solution [label="Yes"]; check_solution -> old_solution [label="No, from stock"]; check_solution -> fresh_solution [label="Yes"]; old_solution -> improper_storage [label="Improperly"]; old_solution -> proper_storage [label="Properly\n(-80°C, aliquoted)"]; fresh_solution -> improper_handling [label="Improperly"]; fresh_solution -> proper_handling [label="Properly"];
proper_storage -> qc_check; proper_handling -> qc_check; qc_check -> other_factors [label="QC Passed"]; }
Figure 1. Diagnostic workflow for troubleshooting inconsistent results.
Section 3: Key Methodologies & Protocols
Protocol 1: Preparation and Storage of GMP Stock Solutions
This protocol minimizes degradation during preparation and storage.
-
Equilibration: Before opening, allow the vial of solid GMP to warm to room temperature for at least 15-20 minutes. This prevents atmospheric moisture from condensing on the cold powder.
-
Weighing: Quickly weigh the desired amount of GMP powder in a low-humidity environment if possible.
-
Solubilization: Dissolve the powder in a sterile, buffered solution (e.g., 1X PBS, pH 7.2). A common stock concentration is 10-100 mM.[1][4] Ensure complete dissolution by vortexing gently.
-
Sterilization: If the buffer was not already sterile, filter the final solution through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting: Immediately dispense the stock solution into sterile, single-use microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment to avoid wasting material and prevent freeze-thaw cycles.
-
Storage: Label the aliquots clearly and store them immediately at -80°C for long-term stability or -20°C for short-term use (up to one month).[6][11]
Protocol 2: Quality Control - Verifying GMP Concentration via UV-Vis Spectrophotometry
This is a rapid method to confirm the concentration of a freshly prepared solution.
-
Prepare a Dilution: Make a precise dilution of your GMP stock solution in the same buffer it was dissolved in. The final concentration should result in an absorbance reading within the linear range of your spectrophotometer (typically 0.1 - 1.0 AU).
-
Spectrophotometer Setup: Blank the instrument using the buffer your GMP is dissolved in.
-
Measure Absorbance: Measure the absorbance of your diluted GMP solution at its maximum absorbance wavelength (λmax), which is approximately 253-254 nm.[1][5] Also, perform a scan from ~220 nm to 320 nm to check the shape of the absorbance curve.
-
Calculate Concentration: Use the Beer-Lambert law (A = εbc) to calculate the concentration.
-
A = Absorbance at λmax
-
ε = Molar extinction coefficient (13,700 M⁻¹cm⁻¹ at pH 7.0 for guanosine derivatives)[5][7]
-
b = Path length of the cuvette (usually 1 cm)
-
c = Concentration in Molarity (mol/L)
Formula: Concentration (M) = Absorbance / 13,700
If the calculated concentration matches your expected concentration, it provides confidence that the material was weighed and dissolved correctly.
-
Protocol 3: Quality Control - Assessing Purity via HPLC
For the most rigorous analysis of purity and to detect degradation products, High-Performance Liquid Chromatography (HPLC) is the standard method.[9][12][13]
Conceptual Workflow:
-
System: A reverse-phase HPLC system with a C18 column is commonly used.[13]
-
Mobile Phase: A buffered mobile phase, often containing a phosphate buffer and an ion-pairing agent, is used to achieve good separation of the nucleotide and its potential degradation products (e.g., guanosine).[13]
-
Detection: A UV detector set to ~254 nm is used to monitor the eluting compounds.
-
Analysis: A pure GMP sample will show a single, sharp peak at a characteristic retention time. The presence of additional peaks, particularly at earlier retention times, may indicate the presence of impurities or degradation products like guanosine. By comparing the chromatogram of a questionable sample to a fresh, high-purity standard, one can quantify the percentage of degradation.
References
- Sdfine. (n.d.).
- Sigma-Aldrich. (1998).
- Carl ROTH. (2025).
- Fisher Scientific. (2025).
- SignalChem Diagnostics. (2012).
- ResearchGate. (2025).
- Fischer, M., Zimmerman, T. P., & Short, S. A. (1982). A Rapid Method for the Determination of Guanosine 5'-diphosphate-3'-diphosphate and Guanosine 5'-triphosphate-3'-diphosphate by High-Performance Liquid Chromatography. Analytical Biochemistry, 121(1), 135-9.
-
Adooq Bioscience. (n.d.). Guanosine-5'-triphosphate disodium salt. Retrieved from [Link]
- Heinonen, J., & Lahti, R. (1981). In vitro degradation of guanosine 5'-diphosphate, 3'-diphosphate. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 653(2), 218-225.
- Sigma-Aldrich. (n.d.). Product Information Sheet: Guanosine 5 ?
- MedChemExpress. (2023).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135445734, this compound. Retrieved from [Link].
- Brown, P. R. (1971). Stability of nucleotide solutions on storage as determined by high-pressure liquid chromatography. Analytical Biochemistry, 43(1), 305-6.
- Redox. (2022).
- Le Dinh Hai, et al. (2021). Development of a high-performance liquid chromatography method for simultaneously analyzing Guanosine 5'-monophosphate (GMP) and Inosine 5'-monophosphate (IMP) in food. Vietnam Journal of Food Control, 4(4), 298-306.
- National Center for Biotechnology Information. (2022). Extraction and detection of guanosine 5′-diphosphate-3′-diphosphate in amino acid starvation cells of Clavibacter michiganensis. PMC.
- Solis BioDyne. (2021). Three most common questions about nucleotides.
- Heinonen, J., & Lahti, R. (1981).
- ElectronicsAndBooks. (n.d.). Nucleoside Polyphosphates. V.
- Google Patents. (2013). US20130122496A1 - Storage of nucleic acid.
- UTUPub. (2023).
- Hu, Y., et al. (2010). Hygroscopicity of Inorganic Aerosols: Size and Relative Humidity Effects on the Growth Factor. Aerosol and Air Quality Research, 10, 255-264.
- Blue Tiger Scientific. (n.d.).
- Biomol.com. (n.d.).
- Thermopedia. (n.d.). Hygroscopicity.
- Atmospheric Chemistry and Physics. (2022).
- Emanuel, C. F. (1960). Some physical properties of deoxyribonucleic acids dissolved in a high-salt medium: salt hyperchromicity. Biochimica et Biophysica Acta, 42, 91-8.
- Wikipedia. (n.d.). Histamine.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. adooq.com [adooq.com]
- 3. biosynth.com [biosynth.com]
- 4. Guanosine 5'-monophosphate [GMP] disodium salt | Abcam [abcam.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. selleckchem.com [selleckchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. thermopedia.com [thermopedia.com]
- 9. Stability of nucleotide solutions on storage as determined by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. オリゴヌクレオチドの取り扱い [sigmaaldrich.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A rapid method for the determination of guanosine 5'-diphosphate-3'-diphosphate and guanosine 5'-triphosphate-3'-diphosphate by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a high-performance liquid chromatography method for simultaneously analyzing Guanosine 5’-monophosphate (GMP) and Inosine 5’-monophosphate (IMP) in food [vjfc.nifc.gov.vn]
Preventing hydrolysis of Guanosine 5'-phosphate disodium salt hydrate during experiments
Welcome to the technical support center for Guanosine 5'-phosphate disodium salt hydrate (GMP). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing the hydrolysis of GMP during experimental procedures. Ensuring the stability of GMP is critical for the accuracy and reproducibility of your results. This document offers in-depth troubleshooting guides and frequently asked questions to address common challenges encountered in the lab.
Understanding the Challenge: The Instability of Guanosine 5'-Phosphate
Guanosine 5'-monophosphate (GMP) is a crucial nucleotide involved in various biological processes and is a key component in numerous experimental systems. However, its chemical structure, containing a phosphoester bond and an N-glycosidic bond, makes it susceptible to hydrolysis. This degradation can lead to the formation of guanosine and inorganic phosphate, compromising the integrity of your experiments by altering the effective concentration of the active compound and introducing confounding variables.
The primary factors driving GMP hydrolysis are pH, temperature, and enzymatic contamination . Understanding and controlling these variables is paramount to maintaining the stability of your GMP solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter and provides actionable solutions based on established scientific principles.
Issue 1: Rapid Loss of GMP Potency in Aqueous Solutions
Symptoms:
-
Inconsistent or weaker-than-expected experimental results over time.
-
Need to frequently prepare fresh solutions to achieve desired outcomes.
Root Cause Analysis: This is a classic sign of GMP hydrolysis. The stability of GMP in aqueous solution is highly dependent on the pH of the buffer and the storage temperature. Both acidic and alkaline conditions can catalyze the cleavage of the phosphoester and N-glycosidic bonds, with the rate of degradation increasing significantly with temperature.
Solutions:
-
pH Optimization:
-
The Rule of Thumb: Maintain the pH of your GMP solutions between 4.0 and 6.0 for optimal stability.
-
Causality: In highly acidic conditions (pH < 2), the N-glycosidic bond is particularly labile, leading to the formation of guanine and ribose-5-phosphate. While the phosphoester bond is more resistant to acid, it is susceptible to base-catalyzed hydrolysis at high pH. The slightly acidic to neutral pH range represents a kinetic sweet spot where both degradation pathways are minimized.
-
-
Temperature Control:
-
Preparation: Always prepare GMP solutions on ice to minimize thermal degradation from the outset.
-
Storage: For short-term storage (up to 24 hours), keep solutions at 2-8°C. For long-term storage, aliquot your stock solution into single-use volumes and store them at -20°C or, ideally, -80°C.[1]
-
Causality: Hydrolysis is a chemical reaction with a rate that is exponentially dependent on temperature, as described by the Arrhenius equation. Lowering the temperature dramatically slows down the molecular motion and the frequency of effective collisions required for the hydrolytic cleavage to occur.
-
-
Buffer Selection:
-
Use sterile, nuclease-free buffers. Phosphate or citrate buffers are common choices and can be prepared to the optimal pH range. Ensure the buffer components themselves do not catalyze degradation.
-
Issue 2: Unexpected Peaks Appearing in HPLC Analysis
Symptoms:
-
Chromatograms of your GMP solution show additional peaks that increase in area over time.
-
The peak corresponding to GMP decreases in area.
Root Cause Analysis: The appearance of new peaks is a direct indication of GMP degradation. The primary hydrolysis products are guanosine (from cleavage of the phosphoester bond) and guanine (from subsequent cleavage of the N-glycosidic bond).
Solutions:
-
Implement a Stability-Indicating HPLC Method:
-
Utilize a validated High-Performance Liquid Chromatography (HPLC) method capable of separating GMP from its potential degradation products like guanosine and guanine. A reversed-phase C18 column is often suitable.[2][3]
-
Self-Validation: A robust method will allow you to quantify the purity of your GMP stock and monitor its stability over time under your specific experimental conditions. This proactive monitoring is a core principle of Good Manufacturing Practices (GMP).[4]
-
-
Forced Degradation Studies:
-
To confirm the identity of the degradation peaks, perform a forced degradation study as recommended by ICH guidelines.[5][6][7] Intentionally expose a small sample of your GMP solution to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) and elevated temperature. The resulting chromatogram will confirm the retention times of the degradation products, validating that your analytical method is "stability-indicating."[2][3][8]
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH for storing a GMP stock solution?
A1: For maximum stability, GMP stock solutions should be maintained at a pH between 4.0 and 6.0. Within this range, the rates of both acid- and base-catalyzed hydrolysis are minimized. It is critical to avoid strongly acidic (pH < 3) and alkaline (pH > 8) conditions.
Q2: How should I prepare and store my GMP solutions to prevent hydrolysis?
A2: Follow this step-by-step protocol for optimal stability:
Protocol: Preparation of a Stable GMP Stock Solution
-
Materials:
-
This compound powder
-
Nuclease-free water
-
Sterile, nuclease-free buffer (e.g., 10 mM Sodium Phosphate, pH 6.0)
-
Sterile, microcentrifuge tubes
-
-
Procedure:
-
Weigh the required amount of GMP powder in a sterile container.
-
Pre-chill the nuclease-free water or buffer on ice.
-
Dissolve the GMP powder in the cold solvent to the desired concentration. Gentle vortexing on a low setting can be used if necessary. Perform this step quickly and keep the solution on ice.
-
Verify the pH of the final solution and adjust to between 4.0 and 6.0 if necessary, using dilute, sterile HCl or NaOH.
-
Filter the solution through a 0.22 µm sterile filter to remove any particulates and potential microbial contamination.
-
Immediately aliquot the stock solution into single-use volumes in sterile, nuclease-free tubes.
-
For short-term storage (up to 24 hours), store the aliquots at 2-8°C.
-
For long-term storage, flash-freeze the aliquots and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Q3: Can enzymes in my sample cause GMP degradation?
A3: Yes, this is a critical and often overlooked factor. Samples of biological origin (e.g., cell lysates, tissue extracts) can contain phosphatases and nucleotidases that will rapidly hydrolyze GMP.
-
Phosphatases will cleave the phosphate group, yielding guanosine.
-
Nucleotidases can further break down guanosine into guanine and ribose.
To mitigate this, consider adding a broad-spectrum phosphatase inhibitor cocktail to your experimental samples. If possible, heat-inactivating the biological sample before adding GMP can also be effective, provided the heat treatment does not compromise other components of your experiment.
Q4: How can I be sure my analytical method is suitable for monitoring GMP stability?
A4: Your analytical method must be "stability-indicating," meaning it can accurately measure the concentration of intact GMP without interference from its degradation products, impurities, or other components in the sample matrix. According to Good Manufacturing Practice (GMP) principles, this requires validation.[4] The specificity of the method is typically demonstrated through forced degradation studies, where you prove that the peaks for the degradation products are well-resolved from the peak for GMP.[2][6]
Visualization of GMP Hydrolysis
To better understand the degradation process, the following diagrams illustrate the key hydrolytic pathways and a recommended workflow for ensuring experimental integrity.
Diagram 1: Chemical Hydrolysis Pathways of GMP
Caption: Primary degradation pathways of GMP via hydrolysis.
Diagram 2: Experimental Workflow for Maintaining GMP Integrity
Caption: Workflow for preventing GMP hydrolysis in experiments.
Data Summary: Factors Influencing Stability
While precise kinetic data can vary with buffer composition and ionic strength, the following table summarizes the established principles of GMP stability.
| Parameter | Condition | Impact on Stability | Recommendation |
| pH | < 3.0 | High risk of N-glycosidic bond hydrolysis. | Avoid . |
| 4.0 - 6.0 | Optimal Stability . Minimal hydrolysis. | Recommended range for preparation and storage. | |
| > 8.0 | Increased risk of phosphoester bond hydrolysis. | Avoid for long-term storage. | |
| Temperature | -80°C | Excellent Stability . Hydrolysis is negligible. | Ideal for long-term storage of stock solutions. |
| -20°C | Good Stability . Suitable for long-term storage. | Acceptable for long-term storage. | |
| 2-8°C (Refrigerated) | Fair Stability . Slow hydrolysis occurs. | Suitable for short-term storage (e.g., < 24 hours). | |
| 20-25°C (Room Temp) | Poor Stability . Significant hydrolysis can occur. | Avoid . Keep solutions on ice during experiments. | |
| Enzymes | Presence of phosphatases/nucleotidases | Very Poor Stability . Rapid enzymatic degradation. | Use nuclease-free reagents; add phosphatase inhibitors to biological samples. |
By adhering to these guidelines, researchers can significantly mitigate the risk of Guanosine 5'-phosphate hydrolysis, ensuring the integrity and validity of their experimental data.
References
-
Interpreting Forced Degradation Data and Demonstrating Specificity. Pharma GMP. Available from: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]
-
Kinetics of the hydrolysis of guanosine 5'-phospho-2-methylimidazolide. PubMed. Available from: [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research International. Available from: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]
-
Estimating the rate constant of cyclic GMP hydrolysis by activated phosphodiesterase in photoreceptors. The Journal of Chemical Physics. Available from: [Link]
-
Simulated Arrhenius and van't Hoff plots for GTP hydrolysis by EF-Tu on the ribosome. ResearchGate. Available from: [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available from: [Link]
-
HPLC and GMP: Staying Compliant in Pharmaceutical Manufacturing. GL Tec. Available from: [Link]
-
Degradation Profiling by RP- HPLC: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]
Sources
- 1. Kinetics of the hydrolysis of guanosine 5'-phospho-2-methylimidazolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interpreting Forced Degradation Data and Demonstrating Specificity – Pharma GMP [pharmagmp.in]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. HPLC and GMP: Staying Compliant in Pharmaceutical Manufacturing - GL Tec [gl-tec.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. onyxipca.com [onyxipca.com]
- 7. researchgate.net [researchgate.net]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
Troubleshooting unexpected results in assays with Guanosine 5'-phosphate disodium salt hydrate
Introduction
Welcome to the Technical Support Center for Guanosine 5'-phosphate disodium salt hydrate (GMP). This resource is designed for researchers, scientists, and drug development professionals who utilize GMP in a variety of assays. As a critical nucleotide, GMP is integral to numerous biological processes, including RNA synthesis and cellular signaling.[1] Its application in biochemical and enzymatic assays is widespread, making a thorough understanding of its properties and potential pitfalls essential for generating reliable and reproducible data.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established scientific principles and field-proven insights. Our goal is to empower you to identify, diagnose, and resolve unexpected assay results, ensuring the integrity of your research.
Troubleshooting Guide: Unexpected Assay Results
Unexpected results in assays involving GMP can arise from a variety of factors, ranging from reagent quality to procedural inconsistencies. This section provides a systematic approach to troubleshooting common issues.
Issue 1: Lower-Than-Expected or No Signal/Activity
This is one of the most common challenges encountered in assays that rely on GMP as a substrate or modulator. The root cause often lies in the integrity of the GMP reagent itself or in the assay conditions.
Potential Causes & Step-by-Step Solutions
-
GMP Degradation: Guanosine 5'-phosphate is susceptible to degradation, particularly through hydrolysis of the phosphate group, rendering it inactive in many enzymatic reactions.
-
Solution:
-
Verify Storage Conditions: GMP disodium salt hydrate should be stored under desiccating conditions at +4°C for short-term use and can be stored for up to 12 months under these conditions. For longer-term storage, -20°C is recommended.[2] Avoid repeated freeze-thaw cycles.
-
Prepare Fresh Solutions: Always prepare GMP solutions fresh for each experiment using high-purity, nuclease-free water. Do not use previously prepared and stored solutions if degradation is suspected.
-
pH Consideration: The stability of nucleotides is pH-dependent. Ensure the pH of your stock solution and final assay buffer is within the optimal range for both GMP stability and enzyme activity.
-
-
-
Incorrect Concentration: Errors in calculating the concentration of GMP can lead to suboptimal enzyme kinetics or a lack of response in cellular assays.
-
Solution:
-
Accurate Molar Mass: Use the correct molecular weight for the hydrated form of GMP disodium salt (approx. 407.19 g/mol ), and always account for the water content, which can vary between lots.[3] Refer to the manufacturer's Certificate of Analysis (CoA) for the precise molecular weight.
-
Spectrophotometric Quantification: Verify the concentration of your GMP stock solution by measuring its absorbance at 252 nm in a neutral pH buffer. Use the appropriate molar extinction coefficient for accurate calculation.
-
Pipetting Accuracy: Ensure that all pipettes used for preparing stock solutions and dilutions are properly calibrated to avoid volumetric errors.[4]
-
-
-
Enzyme Inactivity or Suboptimal Assay Conditions: The issue may not be with the GMP but with the enzyme or other assay components.
-
Solution:
-
Enzyme Activity Check: Run a positive control with a known, reliable batch of GMP or another substrate to confirm enzyme activity.
-
Buffer Composition: Verify that the assay buffer composition (pH, ionic strength, presence of cofactors like Mg2+) is optimal for the enzyme being studied.
-
Incubation Times and Temperatures: Ensure that incubation times and temperatures are as specified in the protocol, as deviations can significantly impact enzyme activity.[4]
-
-
Issue 2: High Background or Non-Specific Signal
High background can mask the specific signal of interest, leading to a low signal-to-noise ratio and inaccurate data.
Potential Causes & Step-by-Step Solutions
-
Contamination of GMP Stock: The GMP reagent may be contaminated with other nucleotides or related compounds that can interact with the assay components.
-
Solution:
-
Source High-Purity GMP: Purchase GMP from a reputable supplier that provides a detailed Certificate of Analysis, including purity assessment by methods such as HPLC. Purity should typically be >98%.
-
Proper Handling: Use sterile techniques when preparing solutions to prevent microbial contamination, which can introduce enzymes that may degrade GMP or interfere with the assay.
-
-
-
Interference from Sample Components: The sample matrix itself may contain substances that interfere with the assay's detection method.
-
Solution:
-
Sample Preparation: Consider deproteinizing samples or using other purification methods to remove interfering substances.[4]
-
Blank Controls: Run appropriate blank controls (e.g., buffer only, sample without enzyme) to determine the contribution of the sample matrix to the background signal.
-
-
-
Assay Plate or Reader Issues: The microplate or reader settings may not be optimal for the assay being performed.
-
Solution:
-
Plate Selection: Use the correct type of microplate for your assay (e.g., black plates for fluorescence, white plates for luminescence, clear plates for colorimetry).[4]
-
Reader Settings: Check the wavelength and filter settings on the plate reader to ensure they are appropriate for the assay's detection chemistry.[4]
-
-
Issue 3: Poor Reproducibility or High Variability Between Replicates
Potential Causes & Step-by-Step Solutions
-
Inhomogeneous Solutions: If GMP or other reagents are not completely dissolved or mixed, it can lead to variability in the amount of reagent added to each well.
-
Solution:
-
Thorough Mixing: Ensure all components are completely thawed and gently mixed before use.[4] Vortex solutions at a moderate speed and visually inspect for any undissolved particulate matter.
-
Master Mix Preparation: Whenever possible, prepare a master mix of reagents to be added to all wells to minimize pipetting errors.[4]
-
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting can introduce significant variability, especially when working with small volumes.
-
Solution:
-
Calibrated Pipettes: Use properly calibrated pipettes and appropriate pipetting techniques.[4]
-
Avoid Small Volumes: When possible, avoid pipetting very small volumes, as the potential for error is greater. Prepare intermediate dilutions if necessary.
-
-
-
Edge Effects: In microplate-based assays, wells on the outer edges of the plate can be more susceptible to evaporation and temperature fluctuations, leading to variability.
-
Solution:
-
Plate Incubation: Incubate plates in a humidified chamber to minimize evaporation.
-
Avoid Outer Wells: If edge effects are a persistent issue, consider not using the outer wells of the plate for experimental samples.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the proper way to store this compound?
A1: For short-term storage, keep the solid material at +4°C under desiccating conditions. For long-term storage, -20°C is recommended to minimize degradation.[2] Prepared aqueous solutions should be stored in small aliquots at -20°C or -80°C and are best used fresh. Avoid repeated freeze-thaw cycles.
Q2: How can I verify the purity of my GMP reagent?
A2: The most reliable method for assessing the purity of GMP is High-Performance Liquid Chromatography (HPLC). This technique can separate GMP from potential contaminants and degradation products. Always request a Certificate of Analysis from your supplier, which should include purity data.
Q3: My assay involves the conversion of GMP to GTP. What are some key considerations?
A3: Assays involving the phosphorylation of GMP to GTP require specific kinases and a phosphate donor, typically adenosine triphosphate (ATP).[5] It is crucial to ensure that:
-
The kinase is active and present at an optimal concentration.
-
ATP is present in excess and is of high purity.
-
The buffer conditions (e.g., Mg2+ concentration) are optimal for kinase activity.
Q4: Can GMP be used in cell-based assays?
A4: Yes, GMP can be used in cell-based assays to study its effects on various cellular processes, including signaling pathways. However, it's important to consider that the cell membrane is generally impermeable to phosphorylated nucleotides. Therefore, for intracellular effects, it may be necessary to use membrane-permeable analogs of GMP or employ methods to introduce it into the cells.
Q5: Are there any known inhibitors of enzymes that use GMP as a substrate?
A5: Yes, various molecules can inhibit enzymes that metabolize GMP. For example, inosine 5'-monophosphate dehydrogenase, which is involved in the synthesis of GMP, can be inhibited by certain purine analogs.[6] When designing your assay, it's important to be aware of any potential inhibitors that may be present in your sample or introduced through your reagents.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting unexpected assay results with GMP.
Caption: A flowchart outlining the systematic process for troubleshooting common issues in assays using this compound.
Key Experimental Protocols
Protocol 1: Purity Assessment of GMP by HPLC
This protocol provides a general framework for assessing the purity of a GMP sample using reverse-phase HPLC.
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Potassium phosphate monobasic
-
Phosphoric acid
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 6.0 with phosphoric acid. Filter and degas.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
-
Standard Preparation:
-
Accurately weigh and dissolve a known amount of high-purity GMP reference standard in mobile phase A to create a stock solution (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to generate a standard curve.
-
-
Sample Preparation:
-
Prepare a solution of the GMP sample to be tested in mobile phase A at a concentration similar to the standards.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the standards and the sample onto the column.
-
Run a gradient elution program to separate GMP from any impurities (e.g., increase mobile phase B from 5% to 50% over 20 minutes).
-
Monitor the elution profile at 252 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to GMP based on the retention time of the reference standard.
-
Calculate the purity of the sample by determining the area of the GMP peak as a percentage of the total peak area.
-
Protocol 2: Functional Validation of GMP in an Enzyme Assay (Example: Guanylate Kinase)
This protocol describes a general method to validate the functionality of a GMP batch using a commercially available guanylate kinase assay kit.
Materials:
-
This compound (test and reference standard)
-
Guanylate Kinase assay kit (containing enzyme, ATP, and other necessary reagents)
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare all reagents as described in the assay kit manual.
-
Prepare stock solutions of the test GMP and a reference standard GMP at the same concentration in the provided assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, set up the following reactions in triplicate:
-
Blank (no GMP)
-
Positive control (using the reference standard GMP)
-
Test sample (using the test GMP)
-
-
Add the appropriate volume of assay buffer, ATP solution, and other reaction components as specified in the kit protocol.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the guanylate kinase enzyme to all wells.
-
Incubate the plate at the recommended temperature for the specified time.
-
-
Signal Detection:
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Compare the signal generated by the test GMP to the signal from the reference standard. A comparable signal indicates that the test GMP is functionally active.
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Purity (HPLC) | >98% | Ensures that the majority of the material is the active compound, minimizing interference from impurities. |
| Storage Temperature (Solid) | +4°C (short-term), -20°C (long-term) | Minimizes chemical and enzymatic degradation of the nucleotide.[2] |
| Solubility in Water | Up to 100 mM | Provides a practical concentration range for preparing stock solutions for most biochemical assays. |
| UV Absorbance Maximum | ~252 nm (at neutral pH) | Allows for accurate spectrophotometric quantification of GMP solutions. |
References
-
S D Fine-Chem Ltd. (n.d.). Guanosine-5'-monophosphate disodium salt hydrate Safety Data Sheet. Retrieved from [Link]
-
GxP Cellators. (2023, July 17). Common GMP Compliance Issues In Pharmaceutical Industry. Retrieved from [Link]
-
Blue Tiger Scientific. (n.d.). Guanosine 5'-Monophosphate (GMP) Disodium Salt – High Purity. Retrieved from [Link]
-
The Center for Professional Innovation & Education (CfPIE). (2023, November 2). How GMP Best Practices Ensure Quality Control in the Pharmaceutical Industry. Retrieved from [Link]
-
Loria, J. P., et al. (2018). Dynamic Characteristics of Guanosine-5'-monophosphate Reductase Complexes Revealed by High-Resolution 31P Field-Cycling NMR Relaxometry. Biochemistry, 57(22), 3165–3177. [Link]
-
FDA Inspections. (2025, September 27). Top 7 GMP Audit Findings & How to Correct Them Effectively. Retrieved from [Link]
-
JAF Consulting, Inc. (2024, October 14). The Intersection of GCP and Good Manufacturing Practices (GMP). Retrieved from [Link]
-
Hampton, A., & Nomura, A. (1967). Inosine 5'-phosphate Dehydrogenase. Site of Inhibition by Guanosine 5'-phosphate and of Inactivation by 6-chloro- And 6-mercaptopurine Ribonucleoside 5'-phosphates. Biochemistry, 6(3), 679–689. [Link]
-
ComplianceOnline. (n.d.). 3 Common Violations of Current Good Manufacturing Practice (CGMP) Regulations for Finished Pharmaceuticals and How to Prevent Them. Retrieved from [Link]
-
Murray, K. D., & Bremer, H. (2001). Changes in the Concentrations of Guanosine 5'-Diphosphate 3'-Diphosphate and the Initiating Nucleoside Triphosphate Account for Inhibition of rRNA Transcription in Fructose-1,6-Diphosphate Aldolase (fda) Mutants. Journal of Bacteriology, 183(20), 5871–5876. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). Guanosine Assay Kit. Retrieved from [Link]
-
Wikipedia. (n.d.). Adenosine triphosphate. Retrieved from [Link]
Sources
- 1. bluetigerscientific.com [bluetigerscientific.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | C10H14N5Na2O9P | CID 135445734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. docs.abcam.com [docs.abcam.com]
- 5. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 6. Inosine 5'-phosphate dehydrogenase. Site of inhibition by guanosine 5'-phosphate and of inactivation by 6-chloro- and 6-mercaptopurine ribonucleoside 5'-phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Impact of Divalent Cations on Guanosine 5'-phosphate (GTP) Activity
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Guanosine 5'-phosphate disodium salt hydrate (GTP) and GTP-dependent enzymatic systems. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to address common challenges related to the critical role of divalent cations in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of divalent cations in experiments involving GTP?
Divalent cations, most notably Magnesium (Mg²⁺), are essential cofactors for the vast majority of enzymes that bind and hydrolyze GTP, such as GTPases.[1][2] The cation forms a coordination complex with the phosphate groups of GTP. This interaction is crucial for several reasons: it helps to properly orient the GTP molecule within the enzyme's active site, neutralizes the negative charges of the phosphate chain, and facilitates the nucleophilic attack on the γ-phosphate during hydrolysis.[3][4] For many GTP-binding proteins, the actual substrate is not free GTP but a GTP-Mg²⁺ complex.[3]
Q2: My GTPase activity is lower than expected. Could my Mg²⁺ concentration be the cause?
Absolutely. The concentration of Mg²⁺ is a critical parameter that requires careful optimization. Both insufficient and excessive levels of Mg²⁺ can lead to reduced enzymatic activity.[5] Insufficient Mg²⁺ results in a lack of the essential GTP-Mg²⁺ complex required for catalysis. Conversely, excessively high concentrations can be inhibitory.[5][6] It is crucial to determine the optimal Mg²⁺ concentration for your specific enzyme and assay conditions.
Q3: Can I use other divalent cations like Manganese (Mn²⁺) or Calcium (Ca²⁺) instead of Mg²⁺?
While Mg²⁺ is the most common physiological cofactor, other divalent cations can have distinct and enzyme-specific effects:
-
Manganese (Mn²⁺): For some GTPases, such as p21ras, replacing Mg²⁺ with Mn²⁺ can significantly increase the rate of GTP hydrolysis.[1][2][5] This is thought to be due to Mn²⁺ altering the electronic properties of the γ-phosphate, making it a better leaving group.[1]
-
Calcium (Ca²⁺): The effect of Ca²⁺ is highly variable. In many standard GTPase assays, it is a poor substitute for Mg²⁺ and can be inhibitory.[7] However, Ca²⁺ plays a specific regulatory role in certain systems. For instance, it can promote the dynamic assembly of the bacterial cell division protein FtsZ in a GTP-dependent manner and is essential for the transamidase activity of transglutaminase 2.[8][9] In some contexts, Ca²⁺ and GTP can also influence ion movements across intracellular membranes.[10][11]
Q4: I've added the recommended amount of MgCl₂, but my results are still inconsistent. What could be happening?
A common oversight is failing to account for the chelating effect of GTP itself . GTP is a strong chelator of divalent cations.[12][13] Therefore, the total concentration of MgCl₂ you add to your buffer is not the same as the free Mg²⁺ concentration available to the enzyme. The effective concentration depends on the concentration of GTP. For reproducible results, it's essential to consider the molar ratio of Mg²⁺ to GTP and optimize the concentration of free Mg²⁺.
Q5: What is the purpose of adding EDTA to some GTP binding and nucleotide exchange protocols?
EDTA (ethylenediaminetetraacetic acid) is a powerful chelating agent with a very high affinity for divalent cations like Mg²⁺.[14] In nucleotide exchange assays, EDTA is used to strip the Mg²⁺ ion away from the enzyme's active site.[15][16] The removal of Mg²⁺ significantly weakens the affinity of the GTPase for its bound nucleotide (usually GDP), facilitating its dissociation and allowing a new nucleotide (like a non-hydrolyzable GTP analog) to bind.[15][17]
Troubleshooting Guide
Problem 1: Low or No GTPase Activity
| Possible Cause | Explanation & Recommended Action |
| Suboptimal Free Divalent Cation Concentration | The activity of most GTPases exhibits a bell-shaped dependence on the free Mg²⁺ or Mn²⁺ concentration.[5][6] Action: Perform a titration experiment to determine the optimal concentration. A typical starting range for MgCl₂ is 0.5 mM to 10 mM. Remember that the free cation concentration is what matters. |
| GTP Sequestration of Cations | At high concentrations, GTP will chelate a significant portion of the divalent cations in the buffer, lowering the free cation concentration below the optimal level. Action: Ensure the molar concentration of the divalent cation is in excess of the GTP concentration. For a 1 mM GTP solution, you may need to start your MgCl₂ titration at 2 mM or higher to ensure an adequate supply of free Mg²⁺. |
| Incorrect Cation Choice | You may be using a cation that is inhibitory or sub-optimal for your specific enzyme. While Mn²⁺ can boost the activity of some GTPases, Ca²⁺ is often inhibitory in standard assays.[1][5][7] Action: Unless your specific system is known to be activated by Mn²⁺ or Ca²⁺, use Mg²⁺ as the default cofactor. If troubleshooting, test Mn²⁺ as a potential enhancer. |
| GTP Degradation | GTP solutions are susceptible to hydrolysis over time, especially if not stored properly or subjected to multiple freeze-thaw cycles. Degraded GTP will not function as a substrate.[7] Action: Prepare fresh GTP solutions from a high-quality powder for each experiment. Store aliquots at -80°C and avoid repeated freeze-thaw cycles. |
Problem 2: High Background Signal or Poor Signal-to-Noise Ratio
| Possible Cause | Explanation & Recommended Action |
| Excessively High Divalent Cation Concentration | While necessary for activity, very high concentrations of Mg²⁺ or other cations can sometimes promote non-enzymatic GTP hydrolysis or alter the behavior of assay reagents, leading to high background.[5] Action: Re-run your cation titration curve. Ensure you are operating within the optimal concentration range and not in the inhibitory phase. |
| Contaminating Divalent Cations | Reagents or water sources may contain trace amounts of divalent cations, leading to variability and high background. Action: Use high-purity, nuclease-free water and analytical grade reagents. Consider treating buffers with a chelating resin (e.g., Chelex) to remove contaminating cations before adding back a precise, known concentration. |
| Constitutive Receptor/G-Protein Activity | In GPCR-G protein assays, some systems exhibit high basal (agonist-independent) activity. This can be influenced by Mg²⁺ levels.[6] Action: This often requires optimizing the concentration of GDP in the assay buffer. GDP competes with GTP for binding to the inactive G-protein, thereby reducing the basal signal and improving the window for detecting agonist-stimulated activity.[6][18] |
The Mechanistic Role of Divalent Cations
A deeper understanding of the underlying biochemistry is key to effective experimental design and troubleshooting.
The Mg²⁺-GTP Complex: The True Substrate
For a GTPase to function, the negative charges on the β- and γ-phosphates of GTP must be stabilized. Mg²⁺ accomplishes this by forming a coordination complex, typically with an oxygen atom from both the β- and γ-phosphates.[3] This Mg²⁺-GTP complex is the true substrate recognized by the enzyme. The coordination neutralizes charge repulsion and positions the γ-phosphate for nucleophilic attack by a water molecule, which is the central event of hydrolysis.[4]
Caption: Role of Mg²⁺ in GTP Hydrolysis within a GTPase Active Site.
The Chelation Effect: Free vs. Total Cation Concentration
Guanosine nucleotides are effective chelators. This means that in your assay buffer, an equilibrium exists between the enzyme, GTP, the divalent cation, and the resulting complexes. The high affinity of GTP for Mg²⁺ means that a significant fraction of the cation will be bound to GTP, reducing the concentration of free Mg²⁺ available to the enzyme.
Caption: Equilibrium of Mg²⁺ Chelation by GTP in an Assay System.
Comparative Effects of Divalent Cations
The choice of divalent cation can dramatically alter experimental outcomes. The following table summarizes the general effects of the most common cations.
| Cation | Typical Concentration | Primary Role & Common Effects | Key Considerations |
| Mg²⁺ | 1 - 10 mM | The canonical cofactor. Essential for most GTPase activity by forming the Mg²⁺-GTP substrate complex.[1][3] | Biphasic effect is common; both too little and too much can be inhibitory.[5][6] |
| Mn²⁺ | 1 - 5 mM | Activity enhancer for some GTPases (e.g., Ras superfamily).[1][2] Can increase Vmax without changing the reaction mechanism.[1] | Not a universal enhancer. Effects must be empirically determined for the enzyme of interest. |
| Ca²⁺ | 0.1 µM - 5 mM | Often inhibitory or has specific regulatory roles. Generally a poor substitute for Mg²⁺ in standard GTPase assays.[7] Can trigger specific events like protein assembly or regulate other enzymatic functions.[8][19] | Its role is highly context-dependent. Free cytosolic Ca²⁺ levels are tightly regulated, so physiological effects often occur at µM concentrations. |
| Zn²⁺ | µM range | Generally inhibitory for GTPase activity.[20] Can play structural roles in some proteins. | Often considered a contaminant in GTPase assays. Can significantly inhibit myosin ATPase activity.[21] |
Experimental Protocols
Protocol 1: Optimizing Divalent Cation Concentration for a GTPase Assay
This protocol describes a general workflow for determining the optimal concentration of a divalent cation (e.g., Mg²⁺) for a GTPase activity assay using a phosphate detection method (e.g., GTPase-Glo™ Assay).[22][23]
Caption: Workflow for Divalent Cation Concentration Optimization.
Methodology:
-
Reagent Preparation:
-
GTPase/GAP Buffer: Prepare a base buffer optimized for your enzyme, but without any divalent cations. A common example is 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT.[22]
-
GTP Stock: Prepare a 10 mM stock solution of this compound in nuclease-free water. Aliquot and store at -80°C.
-
MgCl₂ Stock: Prepare a sterile-filtered 1 M stock solution of MgCl₂.
-
Enzyme: Dilute your GTPase to a 2x working concentration in the cation-free buffer.
-
-
Cation Titration Setup (96-well plate format):
-
Prepare a serial dilution of MgCl₂ in the cation-free buffer to create a range of 2x final concentrations (e.g., from 20 mM down to 0 mM).
-
In each well of a white, opaque 96-well plate (for luminescence assays), combine:
-
25 µL of 2x GTPase solution.
-
25 µL of 2x GTP solution (final concentration typically 1-10 µM).
-
-
Include "no enzyme" control wells for each cation concentration to measure background signal.
-
-
Reaction & Detection:
-
Initiate the reaction by adding 50 µL of the 2x MgCl₂ serial dilutions to the appropriate wells. The final reaction volume will be 100 µL.
-
Mix gently and incubate the plate at the enzyme's optimal temperature (e.g., 25-37°C) for a predetermined time (e.g., 60-120 minutes). This time should be within the linear range of the reaction.[24]
-
Stop the reaction and measure the remaining GTP according to your chosen detection method's instructions. For the GTPase-Glo™ assay, this involves adding the GTPase-Glo™ Reagent, incubating, then adding the Detection Reagent and measuring luminescence.[22][23]
-
-
Data Analysis:
-
Subtract the "no enzyme" signal from the "enzyme" signal for each cation concentration to get the net GTPase activity.
-
Plot the net activity (or luminescence signal, which is inversely proportional to activity) against the final MgCl₂ concentration.
-
The peak of the activity curve (or the trough of the luminescence curve) represents the optimal divalent cation concentration for your experimental conditions.
-
References
- Schweins, T., Geyer, M., Scheffzek, K., Warshel, A., Kalbitzer, H. R., & Wittinghofer, A. (1997). The role of the metal ion in the p21ras catalysed GTP-hydrolysis: Mn2+ versus Mg2+. Structure, 5(3), 429-435.
- Zhang, B., & Zheng, Y. (2000). The Role of Mg2+ Cofactor in the Guanine Nucleotide Exchange and GTP Hydrolysis Reactions of Rho Family GTP-binding Proteins. Journal of Biological Chemistry, 275(33), 25327-25334.
-
Green, A., & Johnson, C. L. (1991). Evaluation of the role of GTP hydrolysis in the interaction between Mg2+ and GTP in regulating agonist binding to the adenosine A1 receptor. Journal of Receptor Research, 11(5), 849-864. [Link]
-
Aller, S. G., & Kötting, C. (2012). The Role of Magnesium for Geometry and Charge in GTP Hydrolysis, Revealed by Quantum Mechanics/Molecular Mechanics Simulations. Biophysical Journal, 103(1), 72-81. [Link]
-
Jeon, J. H., Kim, C. W., & Kim, S. Y. (2020). Competitive Binding of Magnesium to Calcium Binding Sites Reciprocally Regulates Transamidase and GTP Hydrolysis Activity of Transglutaminase 2. International Journal of Molecular Sciences, 21(3), 748. [Link]
-
Ohyama, K., et al. (2019). Distinctive in vitro ATP Hydrolysis Activity of AtVIPP1, a Chloroplastic ESCRT-III Superfamily Protein in Arabidopsis. ResearchGate. [Link]
-
Yu, X. C., & Margolin, W. (1997). Ca2+-mediated GTP-dependent dynamic assembly of bacterial cell division protein FtsZ into asters and polymer networks in vitro. The EMBO Journal, 16(17), 5455-5463. [Link]
-
S D Fine-Chem Limited. (n.d.). GUANOSINE-5'-MONOPHOSPHATE DISODIUM SALT HYDRATE Safety Data Sheet. SDFine.com. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135445734, this compound. PubChem. [Link]
-
Duarte, F., & Amrein, B. A. (2019). GTP Hydrolysis Without an Active Site Base: A Unifying Mechanism for Ras and Related GTPases. Journal of the American Chemical Society, 141(25), 9945-9955. [Link]
-
Dawson, A. P. (1990). Effects of GTP on Ca2+ movements across endoplasmic reticulum membranes. Cell Calcium, 11(2-3), 203-208. [Link]
-
Faelber, K., & Daumke, O. (2016). Invited review: Mechanisms of GTP hydrolysis and conformational transitions in the dynamin superfamily. Biopolymers, 105(8), 580-593. [Link]
-
Liu, H., et al. (2022). Insights into divalent cation regulation and G13-coupling of orphan receptor GPR35. Nature Communications, 13, 7903. [Link]
-
Hattori, S., et al. (1987). Effect of divalent metal ions and glycerol on the GTPase activity of H-ras proteins. Journal of Biological Chemistry, 262(4), 1543-1547. [Link]
-
Kaelber, J. T., et al. (2017). A highly-sensitive high throughput assay for dynamin's basal GTPase activity. PLoS One, 12(9), e0185135. [Link]
-
Smith, M. J., & Ikura, M. (2014). Optimized conditions for GTP loading of Ras. Methods in Molecular Biology, 1120, 35-46. [Link]
-
Kimura, S., et al. (1987). Mechanism of action of GTP in the induction of Ca2+ release from hepatic microsomes. Journal of Biological Chemistry, 262(13), 6120-6125. [Link]
-
Kobashigawa, Y., et al. (2020). Various methods to detect small GTPase activation: from radioisotope-based methods to the Small GTPase ActIvitY ANalysing (SAIYAN) system. Journal of Biochemistry, 168(4), 337-345. [Link]
-
Zegzouti, H., et al. (2014). A Homogenous Bioluminescent System for Measuring GTPase, GTPase Activating Protein, and Guanine Nucleotide Exchange Factor Activities. ASSAY and Drug Development Technologies, 12(1), 44-55. [Link]
-
Feske, S., et al. (2014). Divalent cation signaling in immune cells. Trends in Immunology, 35(7), 332-344. [Link]
-
Ramaswamy, K., & Falke, J. J. (1991). Chelation of divalent cations by ATP, studied by titration calorimetry. Biochemistry, 30(6), 1431-1437. [Link]
-
Selley, D. E. (2005). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.16. [Link]
-
The Chem Connections. (n.d.). General Concepts of the Chemistry of Chelation. Web Page. [Link]
-
Feske, S., Wulff, H., & Rao, A. (2014). Divalent cation signaling in immune cells. Trends in Immunology, 35(7), 332-344. [Link]
-
Terry, S. J., et al. (2015). Comparing the Affinity of GTPase-binding Proteins using Competition Assays. Journal of Visualized Experiments, (104), 53221. [Link]
-
Creative Bioarray. (n.d.). GTPγS Binding Assay. Service Page. [Link]
-
Evans, R. J., et al. (1996). Ionic permeability of, and divalent cation effects on, two ATP-gated cation channels (P2X receptors) expressed in mammalian cells. The Journal of Physiology, 497(Pt 2), 413-422. [Link]
-
Pinkas, D. M., et al. (2017). Structural and mechanistic analysis of Ca2+-dependent regulation of transglutaminase 2 activity using a Ca2+-bound intermediate state. Proceedings of the National Academy of Sciences, 114(40), E8347-E8356. [Link]
-
Kalinina, I., et al. (2022). Direct Effects of Toxic Divalent Cations on Contractile Proteins with Implications for the Heart: Unraveling Mechanisms of Dysfunction. International Journal of Molecular Sciences, 23(23), 15309. [Link]
-
Dawson, A. P. (1990). Effects of GTP on Ca2+ movements across endoplasmic reticulum membranes. Semantic Scholar. [Link]
-
Jeon, J. H., et al. (2020). Competitive Binding of Magnesium to Calcium Binding Sites Reciprocally Regulates Transamidase and GTP Hydrolysis Activity of Transglutaminase 2. International Journal of Molecular Sciences, 21(3), 748. [Link]
-
Onwordi, C. T., & Okeri, H. A. (2018). Metal-chelator therapy: stability constants of transition metal complexes of pyrimidine and sulphonamide drugs. ResearchGate. [Link]
-
Vermeer, M., et al. (2023). Quantification of GTPase cycling rates of GTPases and GTPase : effector mixtures using GTPase Glo™ assays. bioRxiv. [Link]
-
Schoenmakers, T. J., et al. (1992). CHELATOR: An Improved Method for Computing Metal Ion Concentrations in Physiological Solutions. BioTechniques, 12(6), 870-879. [Link]
-
Green-Mountain Chem. (n.d.). Chelating capacity and stability. Web Page. [Link]
Sources
- 1. The role of the metal ion in the p21ras catalysed GTP-hydrolysis: Mn2+ versus Mg2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of the metal ion in the p21ras catalysed GTP-hydrolysis: Mn2+ versus Mg2+. | Sigma-Aldrich [sigmaaldrich.com]
- 3. The Role of Magnesium for Geometry and Charge in GTP Hydrolysis, Revealed by Quantum Mechanics/Molecular Mechanics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Invited review: Mechanisms of GTP hydrolysis and conformational transitions in the dynamin superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of divalent metal ions and glycerol on the GTPase activity of H-ras proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Evaluation of the role of GTP hydrolysis in the interaction between Mg2+ and GTP in regulating agonist binding to the adenosine A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ca2+-mediated GTP-dependent dynamic assembly of bacterial cell division protein FtsZ into asters and polymer networks in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Effects of GTP on Ca2+ movements across endoplasmic reticulum membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of action of GTP in the induction of Ca2+ release from hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chelation of divalent cations by ATP, studied by titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemistry.beloit.edu [chemistry.beloit.edu]
- 14. Chelating capacity and stability - Green-Mountain Chem [green-mountainchem.com]
- 15. Optimized conditions for GTP loading of Ras - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Homogenous Bioluminescent System for Measuring GTPase, GTPase Activating Protein, and Guanine Nucleotide Exchange Factor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Various methods to detect small GTPase activation: from radioisotope-based methods to the Small GTPase ActIvitY ANalysing (SAIYAN) system - PMC [pmc.ncbi.nlm.nih.gov]
- 18. revvity.com [revvity.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. promega.com [promega.com]
- 23. GTPase-Glo™ Assay Protocol [worldwide.promega.com]
- 24. Quantification of GTPase cycling rates of GTPases and GTPase : effector mixtures using GTPase Glo™ assays | bioRxiv [biorxiv.org]
Technical Support Center: Purification of Guanosine 5'-Phosphate Disodium Salt Hydrate
Welcome to the technical support center for Guanosine 5'-phosphate (GMP) disodium salt hydrate. This guide is designed for researchers, scientists, and drug development professionals who require high-purity GMP for sensitive applications. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your purification experiments.
Introduction to GMP Purification
Guanosine 5'-phosphate (GMP) is a critical nucleotide involved in various biological processes, including as a precursor for DNA and RNA synthesis and in cellular signaling.[1] For sensitive applications such as therapeutic development, in vitro transcription, and enzymatic assays, the purity of GMP is paramount. Commercially available GMP may contain impurities from the manufacturing process or degradation products that can interfere with these applications.[2] This guide provides in-depth technical advice on purifying GMP disodium salt hydrate to meet the stringent requirements of your research.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial Guanosine 5'-phosphate disodium salt hydrate?
A1: Common impurities in commercial GMP can be broadly categorized as:
-
Process-related impurities: These can include other nucleotides and their derivatives, such as guanosine, guanosine diphosphate (GDP), and guanosine triphosphate (GTP).[2] Inorganic salts, residual solvents, and catalysts used during synthesis may also be present.[3][4]
-
Degradation products: GMP can degrade over time, especially if not stored under optimal conditions. The primary degradation product is guanosine, formed by the hydrolysis of the phosphate group.
-
Structural isomers: Depending on the synthesis method, isomers of GMP may be present.
-
Ionic impurities: Non-common ions like K+ and Ca2+ can be present, especially in GMP produced via fermentation.[3][5]
Q2: What are the recommended storage conditions for this compound to minimize degradation?
A2: To ensure the stability of GMP disodium salt hydrate, it is crucial to store it under appropriate conditions. While room temperature storage is possible for the solid form, long-term stability is enhanced at lower temperatures.[6] For stock solutions, it is highly recommended to prepare aliquots and store them at -20°C.[7][8] Repeated freeze-thaw cycles should be avoided as they can accelerate degradation. The solid compound should be stored in a tightly sealed container to protect it from moisture.[9]
Q3: What analytical techniques are suitable for assessing the purity of GMP?
A3: A combination of analytical methods is recommended for a comprehensive purity assessment of GMP:
-
High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for separating and quantifying GMP and its related impurities. Both anion-exchange and ion-pair reversed-phase chromatography are commonly used.[10][11][12][13][14]
-
UV-Vis Spectrophotometry: GMP has a characteristic maximum absorbance at approximately 252-254 nm at neutral pH.[7][15] This can be used for a quick purity check and concentration determination, but it is not specific for GMP and will not distinguish it from other nucleotides.
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it provides definitive identification of impurities based on their mass-to-charge ratio.[2][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 31P NMR can provide detailed structural information and help identify and quantify impurities.[2]
Troubleshooting Guide
Problem 1: Low yield after recrystallization.
Possible Cause & Solution:
-
Suboptimal Solvent System: The choice of solvent and anti-solvent is critical for efficient recrystallization. For GMP disodium salt, a common method is anti-solvent crystallization using an aqueous solution of GMP and an alcohol like ethanol or isopropanol as the anti-solvent.[3][4] The ratio of solvent to anti-solvent and the temperature need to be carefully optimized.
-
Precipitation vs. Crystallization: Rapid addition of the anti-solvent can lead to amorphous precipitation instead of crystallization, trapping impurities and reducing yield. A slower addition rate and controlled temperature can promote the formation of well-defined crystals.
-
Incomplete Dissolution: Ensure the GMP is fully dissolved in the initial aqueous solution before adding the anti-solvent. Gentle heating can aid dissolution, but excessive heat should be avoided to prevent degradation.
Problem 2: Persistent impurities detected by HPLC after purification.
Possible Cause & Solution:
-
Co-eluting Impurities: If impurities have similar chromatographic behavior to GMP, they may not be resolved by a single HPLC method. Consider adjusting the mobile phase composition, pH, or gradient profile.[16] Using an orthogonal purification method, such as switching from ion-exchange to ion-pair reversed-phase chromatography, can be effective.[10][11]
-
Column Overload: Injecting too much sample onto the HPLC column can lead to poor separation. Reduce the sample concentration or injection volume. For preparative scale, ensure the column has a high loading capacity.[17]
-
Degradation During Purification: GMP can be susceptible to degradation under certain pH and temperature conditions. Ensure that the purification buffers are within a stable pH range (typically around neutral) and that the process is carried out at a controlled, cool temperature where possible.
Problem 3: Inconsistent results in sensitive applications despite high purity determined by HPLC.
Possible Cause & Solution:
-
Presence of Endotoxins or Heavy Metals: For biological applications, even trace amounts of endotoxins or heavy metals can have significant effects. These are not typically detected by standard HPLC methods. Use purification methods designed to remove these contaminants, such as specific endotoxin removal columns or treatment with chelating agents.
-
Incorrect Hydration State: The hydrate form of GMP can vary, which can affect its molecular weight and, consequently, the accuracy of concentration calculations.[18] Thermogravimetric analysis (TGA) can be used to determine the water content.
-
Ionic Impurities: As mentioned, non-common ions can interfere with certain enzymatic reactions. Ion-exchange chromatography is particularly effective at removing these ionic impurities.[17][19]
Experimental Protocols
Protocol 1: Purification of GMP by Anion-Exchange Chromatography
This protocol is designed for the high-resolution purification of GMP, effectively removing closely related impurities.[10][11][16]
Materials:
-
Crude this compound
-
Strong anion-exchange (SAX) chromatography column
-
Buffer A: 20 mM Tris-HCl, pH 8.0
-
Buffer B: 20 mM Tris-HCl, 1 M NaCl, pH 8.0
-
HPLC system with UV detector (254 nm)
Procedure:
-
Sample Preparation: Dissolve the crude GMP in Buffer A to a final concentration of 10 mg/mL. Filter the solution through a 0.22 µm filter.
-
Column Equilibration: Equilibrate the SAX column with Buffer A until a stable baseline is achieved.
-
Sample Injection: Inject the prepared GMP solution onto the column.
-
Elution: Elute the bound GMP using a linear gradient of Buffer B from 0% to 50% over 30 minutes.
-
Fraction Collection: Collect fractions corresponding to the main GMP peak.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm purity.
-
Desalting: Pool the pure fractions and desalt using a suitable method like dialysis or a desalting column.
-
Lyophilization: Lyophilize the desalted solution to obtain pure GMP disodium salt hydrate powder.
Protocol 2: Purity Assessment by Ion-Pair Reversed-Phase HPLC
This method provides an alternative selectivity for separating GMP from its impurities.[10][14]
Materials:
-
Purified GMP sample
-
C18 reversed-phase HPLC column
-
Mobile Phase A: 100 mM potassium phosphate buffer, pH 6.0, with 5 mM tetrabutylammonium hydrogen sulfate (TBAHS)
-
Mobile Phase B: 50% Acetonitrile in Mobile Phase A
-
HPLC system with UV detector (254 nm)
Procedure:
-
Sample Preparation: Dissolve the GMP sample in Mobile Phase A to a concentration of 1 mg/mL.
-
Column Equilibration: Equilibrate the C18 column with 100% Mobile Phase A.
-
Sample Injection: Inject the sample onto the column.
-
Elution: Elute with an isocratic flow of 100% Mobile Phase A for 5 minutes, followed by a linear gradient to 50% Mobile Phase B over 20 minutes.
-
Data Analysis: Integrate the peaks and calculate the purity based on the relative peak areas.
Data Presentation
Table 1: Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages |
| Recrystallization | Differential solubility | Simple, cost-effective, scalable | Lower resolution for closely related impurities |
| Anion-Exchange Chromatography | Charge-based separation | High resolution, effective for removing ionic and charged impurities[10][17][19] | Requires desalting step, may not resolve neutral impurities |
| Ion-Pair Reversed-Phase Chromatography | Hydrophobicity and ionic pairing | Excellent resolution for a wide range of impurities[10] | Ion-pairing reagents can be difficult to remove |
Visualizations
Diagram 1: GMP Purification Workflow
Caption: Workflow for GMP purification using anion-exchange chromatography.
Diagram 2: Troubleshooting Logic for Persistent Impurities
Caption: Troubleshooting guide for addressing persistent impurities in GMP.
References
- KNAUER. (n.d.). Oligonucleotide Purification via Ion Exchange.
- Element Laboratory Solutions. (n.d.). Solutions for Oligonucleotide Analysis and Purification.
- ResearchGate. (n.d.). Solution-Mediated Polymorphic Transformation: From Amorphous to Crystals of Disodium Guanosine 5′-Monophosphate in Ethanol.
- Cayman Chemical. (n.d.). Guanosine 5'-diphosphate (sodium salt hydrate) (GDP).
- Agilent. (2022, May 2). Oligonucleotide Purification using Anion Exchange Liquid Chromatography.
- Sigma-Aldrich. (1998, July 27). GUANOSINE 5'-TRIPHOSPHATE SODIUM SALT HYDRATE.
- Google Patents. (n.d.). CN101863943B - Crystallizing method of 5'-guanosine-monophosphate disodium salt.
- BioProcess International. (2025, May 9). Oligonucleotide Purification by Ion-Exchange Chromatography: Predicting the Impact of Salt Type and Buffer pH with Mechanistic Modeling.
- YMC. (n.d.). Analysis and Purification of Oligonucleotides by Anion Exchange and Ion-Pairing Reversed Phase Chromatography.
- Chemsrc. (2025, August 27). Guanosine-5'-triphosphate disodium salt | CAS#:56001-37-7.
- USDA ARS. (n.d.). MEASUREMENT OF PLANT NUCLEOTIDES BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY.
- PubMed. (1982, March 15). A Rapid Method for the Determination of Guanosine 5'-diphosphate-3'-diphosphate and Guanosine 5'-triphosphate-3'-diphosphate by High-Performance Liquid Chromatography.
- ResearchGate. (2025, August 5). Influence of salt additives on phase transformation of guanosine 5-monophosphate disodium in anti-solvent crystallization.
- PubMed. (1988). Purification and assay of cAMP, cGMP, and cyclic nucleotide analogs in cells treated with cyclic nucleotide analogs.
- Guidechem. (n.d.). How can Guanosine 5'-TRIPHOSPHATE be detected?.
- Thermo Fisher Scientific. (n.d.). Nucleotides.
- Vietnam Journal of Food Control. (2021, December 24). Development of a high-performance liquid chromatography method for simultaneously analyzing Guanosine 5'-monophosphate (GMP) and Inosine 5'-monophosphate (IMP) in food.
- device.report. (n.d.). Impurity profiling and analysis of TheraPure GMP nucleotides.
- National Institutes of Health. (n.d.). Extraction and detection of guanosine 5′-diphosphate-3′-diphosphate in amino acid starvation cells of Clavibacter michiganensis.
- Revvity. (n.d.). Guanosine 5'-Triphosphate, [α -32P]-.
- YouTube. (2023, April 10). Purification of DNA Oligonucleotides using Anion Exchange Chromatography.
- LGC Standards. (n.d.). Guanosine 5'-Monophosphate Disodium Salt.
- Uni Halle. (2021, December 1). Finding Conditions to Process Hydrate Crystals and Amorphous Solids of Disodium Guanosine 5′‐Monophosphate by an Antisolvent.
- Sigma-Aldrich. (n.d.). Guanosine 5 -monophosphate disodium salt hydrate from yeast, ≥99 5.
- National Institutes of Health. (n.d.). This compound.
- Endogenous Metabolites. (n.d.). Guanosine-5'-triphosphate disodium salt (5'-GTP disodium salt).
- BOC Sciences. (n.d.). CAS 7415-69-2 Guanosine 5'-diphosphate disodium salt.
- LeSen Bio-technology. (n.d.). Guanosine 5'-monophosphate Disodium Salt(GMP-Na2) CAS 5550-12-9.
- Thermo Fisher Scientific. (n.d.). Guanosine 5'-monophosphate, disodium salt hydrate, 97%.
- CymitQuimica. (n.d.). This compound.
- MP Biomedicals. (n.d.). Guanosine-5′-triphosphate, disodium salt, ≥98%.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. device.report [device.report]
- 3. researchgate.net [researchgate.net]
- 4. CN101863943B - Crystallizing method of 5'-guanosine-monophosphate disodium salt - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. caymanchem.com [caymanchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Guanosine-5'-triphosphate disodium salt | CAS#:56001-37-7 | Chemsrc [chemsrc.com]
- 10. lcms.cz [lcms.cz]
- 11. ymc.co.jp [ymc.co.jp]
- 12. ars.usda.gov [ars.usda.gov]
- 13. A rapid method for the determination of guanosine 5'-diphosphate-3'-diphosphate and guanosine 5'-triphosphate-3'-diphosphate by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of a high-performance liquid chromatography method for simultaneously analyzing Guanosine 5’-monophosphate (GMP) and Inosine 5’-monophosphate (IMP) in food [vjfc.nifc.gov.vn]
- 15. Guanosine 5'-monophosphate, disodium salt hydrate, 97% 25 g | Request for Quote [thermofisher.com]
- 16. bioprocessintl.com [bioprocessintl.com]
- 17. Oligonucleotide Purification via Ion Exchange [knauer.net]
- 18. opendata.uni-halle.de [opendata.uni-halle.de]
- 19. elementlabsolutions.com [elementlabsolutions.com]
Avoiding precipitation of Guanosine 5'-phosphate disodium salt hydrate in reaction mixtures
Welcome to the technical support center for Guanosine 5'-phosphate (GMP). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the handling and use of Guanosine 5'-phosphate disodium salt hydrate in experimental settings. Our goal is to equip you with the scientific understanding and practical solutions to prevent common issues like precipitation and ensure the success of your reactions.
Introduction: Understanding Guanosine 5'-Phosphate
Guanosine 5'-monophosphate (GMP), in its disodium salt hydrate form, is a pivotal nucleotide involved in a myriad of biological processes, including RNA synthesis, signal transduction, and as a precursor to guanosine triphosphate (GTP).[1][2] Despite its wide utility, a common challenge encountered in the laboratory is its propensity to precipitate out of reaction mixtures. This guide will delve into the physicochemical properties of GMP to explain why precipitation occurs and provide robust strategies to maintain its solubility.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution?
Precipitation of GMP is most often linked to its pH-dependent solubility, the presence of certain ions, and the temperature of the solution. GMP is an ionizable molecule with multiple pKa values, meaning its charge state and, consequently, its solubility, are highly sensitive to the pH of the surrounding medium.[3]
The key factors influencing GMP precipitation are:
-
pH: The solubility of GMP is at its lowest near its isoelectric point. Adjusting the pH away from this point significantly increases solubility.
-
Divalent Cations: Ions such as magnesium (Mg²⁺) and calcium (Ca²⁺) can form less soluble salts with the phosphate group of GMP, leading to precipitation.
-
Temperature: While for many solids solubility increases with temperature, the effect on GMP can be complex and sudden changes in temperature can induce precipitation.
-
Concentration: Exceeding the solubility limit of GMP in a given solvent or buffer system will inevitably lead to precipitation.
-
Buffer Composition: The choice of buffer can influence GMP solubility. For instance, phosphate buffers may have different effects compared to TRIS buffers.
Troubleshooting Guide: Step-by-Step Solutions to Prevent GMP Precipitation
Issue 1: Precipitation upon dissolution in water.
-
Cause: The pH of the unbuffered deionized water may be slightly acidic due to dissolved CO₂, which can be close to a pKa value of GMP, reducing its solubility.
-
Solution:
-
Use a slightly alkaline buffer solution (e.g., pH 7.5-8.0) for initial dissolution instead of pure water. A 5% solution of GMP disodium salt in water should have a pH between 7.0 and 8.5.
-
Gentle warming to around 30-40°C can aid in dissolution, but avoid high temperatures which can degrade the molecule.
-
Issue 2: A cloudy solution or precipitate forms when adding GMP to a reaction buffer.
-
Cause 1: pH shock. A significant difference between the pH of your GMP stock solution and the reaction buffer can cause localized precipitation.
-
Solution 1:
-
Prepare the GMP stock solution in the same buffer as your reaction, or a buffer with a similar pH and composition.
-
Add the GMP stock solution to the reaction mixture slowly while stirring to allow for gradual pH equilibration.
-
-
Cause 2: Presence of incompatible ions. Your reaction buffer may contain high concentrations of divalent cations like Mg²⁺.
-
Solution 2:
-
If possible, add the GMP solution to the reaction mixture before adding the divalent cations.
-
Consider the final concentration of both GMP and divalent cations. If high concentrations of both are required, you may need to optimize the buffer system or include a chelating agent like EDTA, if compatible with your experiment.
-
Issue 3: Precipitation occurs during storage of a GMP solution.
-
Cause: GMP solutions, especially at high concentrations, can be unstable and may precipitate over time, particularly at room temperature or upon refrigeration if the concentration is close to the solubility limit at that temperature. Guanosine phosphate derivatives can be unstable, with a 1-2% decay per day at room temperature.[3]
-
Solution:
-
For long-term storage, it is recommended to prepare aliquots of your GMP solution and store them at -20°C or -80°C.
-
Avoid repeated freeze-thaw cycles, which can promote precipitation.
-
When preparing stock solutions for storage, use a reliable buffer system and filter-sterilize the solution to prevent microbial growth, which can alter the pH and cause precipitation.
-
In-Depth Technical Protocols
Protocol 1: Preparation of a High-Concentration (100 mM) GMP Stock Solution
This protocol provides a reliable method for preparing a stable, high-concentration GMP stock solution.
Materials:
-
This compound (GMP-Na₂ · xH₂O)
-
Nuclease-free water
-
TRIS base or a suitable buffer component
-
Hydrochloric acid (HCl) for pH adjustment
-
Sterile, conical tubes
-
0.22 µm syringe filter
Procedure:
-
Calculate the required mass: Account for the molecular weight of the hydrated form of GMP as stated on the manufacturer's certificate of analysis. The anhydrous molecular weight is 407.18 g/mol .
-
Initial Dissolution: To a sterile conical tube, add the calculated mass of GMP powder. Add approximately 80% of the final desired volume of nuclease-free water.
-
pH Adjustment: GMP disodium salt is soluble in water up to 100 mM.[1] The initial pH of the solution will be near neutral to slightly alkaline. If precipitation is observed or anticipated, adjust the pH. For many biological applications, a final pH of 7.5 is desirable. Use a calibrated pH meter to monitor the pH. Add a small amount of a concentrated TRIS base solution to raise the pH if needed, or dropwise 1M HCl to lower it. Aim for a pH range of 7.5 - 8.0 for optimal solubility.
-
Final Volume and Sterilization: Once the GMP is fully dissolved and the pH is adjusted, bring the solution to the final volume with nuclease-free water. Pass the solution through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: Dispense the solution into smaller, single-use aliquots to avoid contamination and repeated freeze-thaw cycles. Store the aliquots at -20°C for routine use or at -80°C for long-term storage.
Scientific Deep Dive: The Physicochemical Basis of GMP Solubility
The solubility of Guanosine 5'-phosphate is intrinsically linked to its molecular structure, which possesses multiple ionizable groups. The key to preventing precipitation lies in understanding and controlling the protonation state of these groups.
The Role of pH and pKa
GMP has several pKa values corresponding to the phosphate group and the guanine base:
-
Phosphate Group: The phosphate moiety has two relevant pKa values, approximately 0.7 and 6.2. This means that below pH 6.2, the phosphate group will be progressively protonated, reducing its negative charge.
-
Guanine Base: The guanine base has pKa values around 2.4 (for protonation at N7) and 9.4 (for deprotonation at N1).
The interplay of these pKa values dictates the overall charge of the GMP molecule at a given pH. At neutral to slightly alkaline pH (e.g., 7.0-8.0), the phosphate group is deprotonated (carrying a -2 charge) and the guanine base is neutral, rendering the molecule highly soluble in water. As the pH drops towards 6, the phosphate group begins to be protonated, reducing the net charge and solubility. Below pH 3, the guanine base becomes protonated, which can also influence intermolecular interactions.
Impact of Divalent Cations
Divalent cations, most notably Mg²⁺, are common cofactors in enzymatic reactions involving nucleotides. However, these cations can form ionic bonds with the negatively charged phosphate groups of GMP. This can lead to the formation of insoluble GMP-metal complexes, especially at high concentrations of both GMP and the cation.
Temperature Effects on Solubility
For most endothermic dissolution processes, increasing the temperature increases solubility.[4][5] While gentle warming can help dissolve GMP, excessive heat can lead to degradation. Conversely, storing concentrated GMP solutions at low temperatures (e.g., 4°C) can lead to precipitation if the concentration exceeds the solubility limit at that temperature. Therefore, for long-term storage of concentrated solutions, freezing (-20°C or -80°C) is recommended to lock the molecules in the dissolved state.
Data Summary Table
| Property | Value | Source(s) |
| Molecular Weight | 407.18 g/mol (anhydrous disodium salt) | |
| Solubility in Water | 50 mg/mL to 100 mM | [1] |
| Solubility in PBS (pH 7.2) | ~10 mg/mL | |
| Solubility in Organic Solvents | Sparingly soluble in ethanol; practically insoluble in acetone and ether. | [1] |
| pKa Values (approximate) | Phosphate: ~0.7, ~6.2; Guanine: ~2.4, ~9.4 | |
| pH of 5% Solution | 7.0 - 8.5 | |
| Storage of Solutions | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135398631, Guanosine monophosphate. Retrieved from [Link]
-
BIOLOG Life Science Institute. (n.d.). Technical Information about cyclic GMP. Retrieved from [Link]
- McGown, L. B., et al. (2008). A binary mixture of 5′-guanosine monophosphate (5′-GMP) and guanosine forms a stable gel under neutral conditions. Journal of the American Chemical Society, 130(44), 14646–14647.
- StatPearls Publishing. (2023). Biochemistry, Cyclic GMP. NCBI Bookshelf.
-
Wikipedia. (n.d.). Guanosine monophosphate. Retrieved from [Link]
- Narhi, L. O., et al. (1994). pH-dependent aggregation of GCSF. Pharmaceutical Research, 11(11), 1583-1588.
- Uversky, V. N., et al. (2020). pH-Dependent Aggregation in Intrinsically Disordered Proteins Is Determined by Charge and Lipophilicity. International Journal of Molecular Sciences, 21(2), 481.
-
Wellt Chemicals. (2024). Tris vs Phosphate Buffer: Which One is Best for Your Biochemical Assays?. Retrieved from [Link]
- K+ vs. Na+ Effects on the Self-Assembly of Guanosine 5′-Monophosphate: A Solution SAXS Structural Study. (2018). Molecules, 23(10), 2649.
-
HUI BAI YI. (2023). Difference Between Tris Buffer And Phosphate Buffer. Retrieved from [Link]
- Tuma, R., & Russell, P. (1996). pH dependence of actin self-assembly. Biophysical journal, 70(1), 446-453.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135445734, this compound. Retrieved from [Link]
- Shang, L., et al. (2009). Gold nanoparticles can induce the formation of protein-based aggregates at physiological pH. Nano letters, 9(2), 666-671.
- Anastassopoulou, J. D. (1992). Radiolysis of aqueous solutions of guanosine-5'-monophosphate in presence of magnesium ions. Magnesium research, 5(2), 97-101.
- Butler, J., et al. (2024). Solubility vs Dissolution in Physiological Bicarbonate Buffer. Pharmaceutical research, 41(5), 1-13.
- Yuan, Y., et al. (2011). Effect of MgCl 2 on the Solubility of CaSO 4 ·2H 2 O in the Aqueous NaCl System and Physicochemical Solution Properties at 35 °C.
- Srivastava, D., et al. (1995). Effects of magnesium on cyclic GMP hydrolysis by the bovine retinal rod cyclic GMP phosphodiesterase. Biochemical Journal, 308(3), 745-750.
-
Chemistry LibreTexts. (2023). Temperature Effects on Solubility. Retrieved from [Link]
- Ferreira, O., et al. (2009). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Guanosine Nucleotide Analogs: A Comparative Analysis
For researchers, scientists, and drug development professionals navigating the complex landscape of cellular signaling, the choice of molecular tools is paramount. Guanine nucleotides and their analogs are fundamental to dissecting a myriad of biological processes, from G-protein coupled receptor (GPCR) activation to the modulation of ion channels. This guide provides an in-depth, objective comparison of Guanosine 5'-phosphate disodium salt hydrate (GMP) and its key counterparts: Guanosine 5'-diphosphate (GDP), Guanosine 5'-triphosphate (GTP), the non-hydrolyzable GTP analog Guanosine 5'-O-(3-thiotriphosphate) (GTPγS), and the second messenger cyclic Guanosine Monophosphate (cGMP).
This document moves beyond a simple catalog of reagents, offering insights into the causality behind experimental choices and providing the foundational knowledge to design robust, self-validating experimental systems.
The Guanine Nucleotide Family: A Structural and Functional Overview
At the heart of many signaling pathways lies a molecular switch orchestrated by the binding and hydrolysis of guanine nucleotides to G-proteins.[1] The phosphorylation state of the guanosine nucleotide dictates the conformational state and activity of these proteins.[2][3]
-
Guanosine 5'-triphosphate (GTP): The "on" switch. Binding of GTP to the alpha subunit (Gα) of a heterotrimeric G-protein induces a conformational change, leading to its dissociation from the Gβγ dimer and the upstream receptor.[4][5] The activated Gα-GTP and Gβγ subunits are then free to modulate their respective downstream effectors.[4]
-
Guanosine 5'-diphosphate (GDP): The "off" switch. The intrinsic GTPase activity of the Gα subunit hydrolyzes GTP to GDP, leading to the re-association of the Gα-GDP unit with the Gβγ dimer and its return to an inactive state.[4][5]
-
Guanosine 5'-monophosphate (GMP): The foundational precursor. GMP is a ribonucleoside monophosphate that can be phosphorylated to GDP and subsequently to GTP, thereby entering the pool of active signaling molecules.[5] It also serves unique roles, for instance, as a modulator of glutamatergic neurotransmission.[6]
-
Non-hydrolyzable GTP Analogs (e.g., GTPγS): Persistent activators. These analogs, such as GTPγS, bind to G-proteins in a similar manner to GTP but are resistant to hydrolysis by the Gα subunit's GTPase activity.[7][8] This results in the G-protein being locked in a persistently active state, an invaluable tool for studying G-protein activation in vitro.[7][9]
-
Cyclic Guanosine Monophosphate (cGMP): A key second messenger. Synthesized from GTP by guanylate cyclase, cGMP activates downstream effectors like cGMP-dependent protein kinases (PKG), directly modulating cellular processes.[10][11]
Structural Distinctions and Functional Implications
The key difference between these analogs lies in the number of phosphate groups attached to the ribose sugar, which directly impacts their ability to store and transfer energy and to induce conformational changes in target proteins.
Caption: Structural relationship of key guanine nucleotides.
Comparative Performance in Key Research Applications
The choice of guanine nucleotide analog is critically dependent on the experimental question. Below is a comparative analysis of their performance in common research applications, supported by experimental data.
G-Protein Coupled Receptor (GPCR) Activation Assays
A cornerstone of GPCR research is the measurement of G-protein activation upon agonist binding. The [³⁵S]GTPγS binding assay is a widely used functional assay for this purpose.[7][12][13]
Principle: In the presence of a GPCR agonist, the receptor catalyzes the exchange of GDP for GTP on the Gα subunit. By using the non-hydrolyzable, radiolabeled analog [³⁵S]GTPγS, the activated G-protein becomes persistently labeled, allowing for quantification.[3][7]
| Nucleotide Analog | Role in Assay | Typical Concentration | Rationale for Use |
| GTPγS ([³⁵S] labeled) | Primary Ligand | 0.05 - 0.5 nM | Non-hydrolyzable nature allows for accumulation and detection of activated G-proteins.[6] |
| GTP (unlabeled) | Competitor | >10 µM | Used to determine non-specific binding by competing with [³⁵S]GTPγS. |
| GDP | Modulator | 1 - 100 µM | Added to the assay to maintain the G-protein in its inactive state prior to agonist stimulation, thereby reducing basal activity and improving the signal-to-noise ratio.[13] |
| GMP | Negative Control | N/A | Lacks the necessary phosphate groups to induce G-protein activation and can be used to demonstrate the specificity of the GTP-binding pocket. |
Experimental Insight: The concentration of GDP is a critical parameter to optimize in a GTPγS binding assay. High concentrations can inhibit agonist-stimulated binding, while low concentrations may result in high basal signaling, narrowing the experimental window.
Caption: Generalized workflow for a [³⁵S]GTPγS binding assay.
Modulation of Glutamate Receptors
Guanine nucleotides can also act as allosteric modulators or competitive antagonists at certain ion channels, notably ionotropic glutamate receptors.[6]
Experimental Evidence: Studies have shown that GMP can act as a competitive antagonist at the NMDA subtype of glutamate receptors.[14][15] This is thought to occur through binding to the glutamate binding site, preventing activation by the endogenous agonist.
| Nucleotide Analog | Effect on NMDA Receptor | Mechanism |
| GMP | Antagonist | Competitively binds to the glutamate binding site.[6] |
| GTP | Modulator | Can influence receptor activity through G-protein dependent mechanisms. |
| cGMP | Indirect Modulator | Can modulate NMDA receptor currents through the activation of PKG and subsequent phosphorylation events, or via gating of HCN channels.[16][17] |
Causality in Experimental Design: When investigating the direct effects of a compound on glutamate receptor function, GMP can serve as a useful tool to competitively inhibit receptor activation. Its lack of activity in G-protein signaling pathways ensures that any observed effects are likely due to direct interaction with the receptor.
Detailed Experimental Protocols
To ensure the reproducibility and integrity of research findings, detailed and well-validated protocols are essential.
Protocol: [³⁵S]GTPγS Binding Assay for GPCR Activation
This protocol provides a framework for determining the potency (EC50) and efficacy (Emax) of a GPCR agonist.
Materials:
-
Cell membranes expressing the GPCR of interest
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, 1 mM DTT
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
Unlabeled GTPγS
-
Agonist of interest
-
96-well filter plates (e.g., Millipore Multiscreen)
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Thaw cell membranes on ice and dilute to a final concentration of 5-20 µg of protein per well in ice-cold Assay Buffer.
-
Reaction Setup: In a 96-well plate, add in the following order:
-
50 µL of Assay Buffer (for total binding) or 10 µM unlabeled GTPγS in Assay Buffer (for non-specific binding).
-
25 µL of agonist dilutions in Assay Buffer.
-
25 µL of diluted cell membranes.
-
-
Initiation of Reaction: Add 25 µL of [³⁵S]GTPγS (final concentration ~0.1 nM) to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the assay by rapid filtration through the 96-well filter plate using a vacuum manifold. Wash each well three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[12]
Conclusion: Selecting the Right Tool for the Job
The judicious selection of guanine nucleotide analogs is fundamental to the successful interrogation of cellular signaling pathways.
-
This compound (GMP) serves as a crucial precursor and, importantly, can act as a specific competitive antagonist at glutamate receptors, offering a valuable tool for neuropharmacology.
-
GDP is essential for maintaining the inactive state of G-proteins and is a key component in assays designed to measure agonist-induced activation.
-
GTP is the endogenous activator of G-proteins, driving the signaling cascade forward.
-
GTPγS and other non-hydrolyzable analogs are indispensable for in vitro functional assays, allowing for the stable and quantifiable measurement of G-protein activation.
-
cGMP acts as a critical second messenger, and its levels are a direct readout of guanylate cyclase activity and upstream signaling events.
By understanding the distinct properties and applications of each of these analogs, researchers can design more precise, insightful, and ultimately more impactful experiments.
References
-
G proteins as regulators of ion channel function. (n.d.). PMC. Retrieved January 19, 2026, from [Link]
-
GTPγS Binding Assay. (n.d.). Creative Bioarray. Retrieved January 19, 2026, from [Link]
-
Allosteric determinants in guanine nucleotide-binding proteins. (2004). PNAS, 101(19), 7251-7256. [Link]
-
Postsynaptic NO/cGMP increases NMDA receptor currents via hyperpolarization-activated cyclic nucleotide-gated channels in the hippocampus. (2014). Cerebral Cortex, 24(7), 1923-1936. [Link]
-
Structural Basis for Nucleotide Exchange in Heterotrimeric G Proteins. (2015). Science, 347(6229), 1482-1486. [Link]
-
Structural basis for the guanine nucleotide-binding activity of tissue transglutaminase and its regulation of transamidation activity. (1998). PNAS, 95(15), 8536-8541. [Link]
-
Structural Basis for Nucleotide Exchange in Heterotrimeric G Proteins. (2015). eScholarship.org. Retrieved January 19, 2026, from [Link]
-
RETRACTED: Structural basis for nucleotide exchange on Gα i subunits and receptor coupling specificity. (2007). PNAS, 104(18), 7407-7412. [Link]
-
Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. (2010). Methods in Enzymology, 484, 149-172. [Link]
-
Postsynaptic NO/cGMP Increases NMDA Receptor Currents via Hyperpolarization-Activated Cyclic Nucleotide-Gated Channels in the Hippocampus. (2013). Cerebral Cortex, 24(7), 1923-1936. [Link]
-
Nucleotides for G-Protein Signaling. (n.d.). Jena Bioscience. Retrieved January 19, 2026, from [Link]
-
NMDA receptor activation in rat hippocampus induces cyclic GMP formation through the L-arginine-nitric oxide pathway. (1991). Neuroscience Letters, 123(1), 17-19. [Link]
-
Activation of G Proteins by GTP and the Mechanism of Ga-Catalyzed GTP Hydrolysis. (2013). Chemical Reviews, 113(1), 36-60. [Link]
-
The effects of NMDA receptor activation on NO and cGMP production (a)... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Specific and effective interaction of a guanine nucleotide analogue with small G proteins. (1995). PNAS, 92(26), 12240-12244. [Link]
-
Effect of α-helical domain of Gi/o α subunit on GDP/GTP turnover. (2022). Bioscience Reports, 42(9), BSR20221081. [Link]
-
Activation of G proteins by GTP and the mechanism of Gα-catalyzed GTP hydrolysis. (2013). PMC. Retrieved January 19, 2026, from [Link]
-
Effect of α-helical domain of Gi/o α subunit on GDP/GTP turnover. (2022). PubMed. Retrieved January 19, 2026, from [Link]
-
The [35S]GTPγS binding assay: Approaches and applications in pharmacology. (2003). ResearchGate. Retrieved January 19, 2026, from [Link]
-
GTPγS Binding Assays. (2012). Assay Guidance Manual. Retrieved January 19, 2026, from [Link]
-
Non-hydrolyzable analog of GTP induces activity of Na+ channels via disassembly of cortical actin cytoskeleton. (2000). Journal of Membrane Biology, 177(3), 245-254. [Link]
-
Mechanisms associated with cGMP binding and activation of cGMP-dependent protein kinase. (2008). PNAS, 105(36), 13271-13276. [Link]
-
Effect of GTP analogues on purified soluble guanylate cyclase. (1982). Journal of Biological Chemistry, 257(3), 1309-1311. [Link]
-
Gαs slow conformational transition upon GTP binding and a novel Gαs regulator. (2020). eLife, 9, e57426. [Link]
-
Activation of cGMP-dependent Protein Kinase by Protein Kinase C. (2004). ResearchGate. Retrieved January 19, 2026, from [Link]
-
cGMP-dependent protein kinase. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
NMDA‐mediated activation of the NO/cGMP pathway: Caracteristics and regulation in cultured neocortical neurones. (1996). Semantic Scholar. Retrieved January 19, 2026, from [Link]
-
Activation of cGMP-dependent protein kinase by protein kinase C. (2004). Journal of Biological Chemistry, 279(19), 19897-19903. [Link]
-
cGMP-PKG signaling pathway. (n.d.). CUSABIO. Retrieved January 19, 2026, from [Link]
-
GTPase activity of the stimulatory GTP-binding regulatory protein of adenylate cyclase, Gs. Accumulation and turnover of enzyme-nucleotide intermediates. (1985). Journal of Biological Chemistry, 260(1), 26-32. [Link]
-
Catecholamine-stimulated guanosine 5'-O-(3-thiotriphosphate) binding to the stimulatory GTP-binding protein of adenylate cyclase: kinetic analysis in reconstituted phospholipid vesicles. (1984). Sci-Hub. Retrieved January 19, 2026, from [Link]
-
Effects of GTP on bound nitric oxide of soluble guanylate cyclase probed by resonance Raman spectroscopy. (1996). Biochemistry, 35(48), 15469-15475. [Link]
-
Comparative analysis of high-affinity ligand binding and G protein coupling of the human CXCR1 chemokine receptor and of a CXCR1-Galpha fusion protein after heterologous production in baculovirus-infected insect cells. (2003). Journal of Receptors and Signal Transduction, 23(2-3), 147-160. [Link]
-
Structural insights into competitive antagonism in NMDA receptors. (2014). PMC. Retrieved January 19, 2026, from [Link]
-
Analysis of Guanine Nucleotide Binding and Exchange Kinetics of the Escherichia coli GTPase Era. (2001). PMC. Retrieved January 19, 2026, from [Link]
-
Rapid GTP binding and hydrolysis by Gq promoted by receptor and GTPase-activating proteins. (2001). PNAS, 98(11), 6044-6049. [Link]
-
A novel, competitive mGlu5 receptor antagonist (LY344545) blocks DHPG-induced potentiation of NMDA responses but not the induction of LTP in rat hippocampal slices. (1998). PMC. Retrieved January 19, 2026, from [Link]
-
Structural Perspectives on the Mechanism of Soluble Guanylate Cyclase Activation. (2021). MDPI. Retrieved January 19, 2026, from [Link]
-
ABSTRACT: The guanine nucleotide binding proteins (G proteins) act as molecular switches of 'on' and 'off' when bound to. (2024). AB Journals. Retrieved January 19, 2026, from [Link]
-
Kd vs EC50. (n.d.). NanoTemper Technologies. Retrieved January 19, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
Sources
- 1. abjournals.org [abjournals.org]
- 2. Structural Basis for Nucleotide Exchange in Heterotrimeric G Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. Activation of G proteins by GTP and the mechanism of Gα-catalyzed GTP hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Non-hydrolyzable analog of GTP induces activity of Na+ channels via disassembly of cortical actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. G proteins as regulators of ion channel function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cusabio.com [cusabio.com]
- 11. GTPase activity of the stimulatory GTP-binding regulatory protein of adenylate cyclase, Gs. Accumulation and turnover of enzyme-nucleotide intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. NMDA receptor activation in rat hippocampus induces cyclic GMP formation through the L-arginine-nitric oxide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Postsynaptic NO/cGMP increases NMDA receptor currents via hyperpolarization-activated cyclic nucleotide-gated channels in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
A Senior Application Scientist's Guide to Validating Pathway Modulation: The Role of Guanosine 5'-Monophosphate in the NO/cGMP Signaling Cascade
Audience: Researchers, scientists, and drug development professionals.
Introduction: Beyond the Ligand - A Metabolite-Centric Approach to Pathway Validation
In the landscape of drug discovery and cellular signaling research, our focus is often directed toward the primary actors: the receptors, the enzymes, and their immediate effectors. However, a comprehensive understanding of a biological pathway—and a robust validation of its modulation—requires a deeper look into the entire lifecycle of its signaling molecules. This guide provides an in-depth framework for validating the Nitric Oxide (NO)/cyclic Guanosine Monophosphate (cGMP) pathway, a critical regulator of cardiovascular and neuronal function.[1][2]
We will shift the traditional focus from solely observing the rise of the second messenger, cGMP, to appreciating the significance of its degradation product, Guanosine 5'-Monophosphate (GMP). Guanosine 5'-phosphate disodium salt hydrate, while not an active signaling molecule in this context, serves as an indispensable tool: the quantifiable endpoint and analytical standard for measuring the activity of phosphodiesterases (PDEs), the enzymes that terminate the cGMP signal.[1] By accurately quantifying GMP, we can precisely determine the efficacy of PDE inhibitors, a major class of therapeutics targeting this pathway.
This guide is structured to provide not just protocols, but the underlying scientific rationale, enabling you to design and execute self-validating experiments that generate trustworthy and publication-quality data.
The NO/cGMP Signaling Pathway: A Mechanistic Overview
The NO/cGMP pathway is a cornerstone of intracellular signaling. Its canonical activation begins when signaling molecules like nitric oxide (NO) or natriuretic peptides trigger the synthesis of cGMP from guanosine triphosphate (GTP).[1][3]
-
Signal Initiation: Soluble guanylate cyclase (sGC) is activated by NO, while membrane-bound particulate guanylyl cyclases (pGC) are activated by peptide hormones. Both enzymes catalyze the conversion of GTP to cGMP.[1]
-
Signal Transduction: Elevated intracellular cGMP levels activate downstream effectors. The most prominent of these is cGMP-dependent protein kinase (PKG), which phosphorylates a multitude of target proteins, leading to physiological responses such as smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and modulation of neuronal activity.[1][2][4] cGMP can also directly modulate the activity of cyclic nucleotide-gated ion channels.[2]
-
Signal Termination: The signaling cascade is tightly regulated and terminated by a superfamily of enzymes called cyclic nucleotide phosphodiesterases (PDEs). These enzymes hydrolyze the cyclic 3',5'-phosphodiester bond of cGMP, converting it into the inactive metabolite Guanosine 5'-Monophosphate (5'-GMP).[1][4] Different PDE families (e.g., PDE5, PDE6, PDE9) exhibit specificity for cGMP, making them attractive drug targets.[1][2]
The diagram below illustrates this critical signaling axis.
Comparative Analysis of Pathway Modulators
Validating the role of a compound within this pathway requires comparing its effects to known modulators. These tools act on different nodes of the pathway, and understanding their mechanisms is key to designing robust experiments. This compound is included here not as a modulator, but as the key analytical standard for quantifying the activity of the signal-terminating enzymes.
| Modulator/Tool | Target Node | Mechanism of Action | Primary Research Application |
| Sildenafil, Tadalafil | PDE5 | Competitive inhibitor of cGMP-specific phosphodiesterase type 5, preventing the degradation of cGMP.[1] | Positive control for PDE5 inhibition; studying downstream effects of sustained cGMP signaling in cardiovascular models. |
| Sodium Nitroprusside (SNP) | Soluble Guanylyl Cyclase (sGC) | Spontaneously releases NO, which directly activates sGC to produce cGMP.[5] | Inducing maximal cGMP production in cell-based assays to create a dynamic range for measuring PDE inhibition. |
| ODQ (1H-[1][6][7]Oxadiazolo[4,3-a]quinoxalin-1-one) | Soluble Guanylyl Cyclase (sGC) | Heme-site inhibitor of sGC, preventing its activation by NO. | Negative control to confirm that an observed effect is mediated by the NO/sGC axis. |
| 8-Bromo-cGMP | PKG / cGMP Effectors | A cell-permeable, PDE-resistant analog of cGMP that directly activates cGMP-dependent pathways.[5] | Bypassing cGMP synthesis and degradation to directly stimulate downstream effectors like PKG. |
| This compound | Analytical Standard | The stable, inactive product of cGMP hydrolysis by PDEs. It is not a pathway modulator. [6][8] | Crucial for generating standard curves in quantitative assays (e.g., HPLC) to determine the absolute rate of PDE activity. |
Experimental Validation: A Self-Validating Protocol Framework
A rigorous validation strategy relies on a multi-tiered approach, moving from the isolated enzyme to a complex cellular environment. This workflow ensures that the observed effects are specific, on-target, and physiologically relevant.
Sources
- 1. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]
- 2. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation and Pharmacology of the Cyclic GMP and Nitric Oxide Pathway in Embryonic and Adult Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bluetigerscientific.com [bluetigerscientific.com]
- 7. journals.asm.org [journals.asm.org]
- 8. This compound | C10H14N5Na2O9P | CID 135445734 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Antibody Cross-Reactivity with Guanosine 5'-phosphate (GMP)
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
In the fields of cellular signaling, diagnostics, and drug development, the precise detection of small molecules is paramount. Guanosine 5'-phosphate (GMP), a fundamental nucleotide, plays a crucial role in various biological processes, from being a monomer in RNA synthesis to its involvement in signal transduction.[1] Immunoassays, powered by specific antibodies, offer a sensitive and high-throughput method for GMP quantification. However, a significant challenge in developing reliable immunoassays for small molecules like GMP is ensuring antibody specificity. This guide provides an in-depth analysis of antibody cross-reactivity with GMP, offering a framework for evaluating antibody performance and presenting the experimental data necessary for informed decision-making.
The Challenge of Small Molecule Immunology
Small molecules like GMP, known as haptens, are generally not immunogenic on their own.[] To elicit an immune response and generate antibodies, they must be covalently linked to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[3][4] This process, however, can introduce variability. The site of conjugation on the GMP molecule and the density of haptens on the carrier protein can significantly influence the specificity of the resulting antibodies.[4][5] An antibody might recognize the hapten, the linker region, or a combination of both, leading to potential cross-reactivity with structurally similar molecules.[6]
Understanding and Quantifying Cross-Reactivity
Antibody cross-reactivity occurs when an antibody binds to molecules other than its intended target.[6] For an anti-GMP antibody, this could include other guanine-based nucleotides or even other purine nucleotides.[7][8] Assessing this off-target binding is a critical component of antibody validation, ensuring the accuracy and reproducibility of experimental results.[9][10]
The gold-standard method for evaluating the cross-reactivity of antibodies against small molecules is the competitive enzyme-linked immunosorbent assay (ELISA) .[11][12] This assay format is ideal for small molecules that cannot be simultaneously bound by two different antibodies, a requirement for the more common sandwich ELISA.[13][14]
The Principle of Competitive ELISA
In a competitive ELISA for GMP, a known amount of GMP is coated onto the wells of a microtiter plate. The antibody is pre-incubated with a sample containing an unknown amount of GMP (or a potential cross-reactant). This mixture is then added to the GMP-coated plate. The free GMP in the sample competes with the plate-bound GMP for the antibody's binding sites. The amount of antibody that binds to the plate is inversely proportional to the concentration of free GMP in the sample. A strong signal indicates low free GMP, while a weak signal signifies a high concentration of free GMP.
Caption: Workflow of a competitive ELISA for GMP detection.
Comparative Analysis of Anti-GMP Antibody Performance
To illustrate the process of comparing anti-GMP antibodies, we present hypothetical data from a cross-reactivity analysis of two different monoclonal antibodies, MAb-1 and MAb-2. These antibodies were tested against a panel of structurally related nucleotides.
The cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of GMP / IC50 of Cross-Reactant) x 100
Where IC50 is the concentration of the analyte that causes 50% inhibition of the maximal signal.
| Compound | Structure | MAb-1 IC50 (nM) | MAb-1 % Cross-Reactivity | MAb-2 IC50 (nM) | MAb-2 % Cross-Reactivity |
| Guanosine 5'-monophosphate (GMP) | Guanosine + 1 Phosphate | 10 | 100% | 12 | 100% |
| Guanosine 5'-diphosphate (GDP) | Guanosine + 2 Phosphates | 50 | 20% | 150 | 8% |
| Guanosine 5'-triphosphate (GTP) | Guanosine + 3 Phosphates | 200 | 5% | 800 | 1.5% |
| Cyclic Guanosine Monophosphate (cGMP) | Cyclic Guanosine + 1 Phosphate | 80 | 12.5% | 95 | 12.6% |
| Adenosine 5'-monophosphate (AMP) | Adenosine + 1 Phosphate | >10,000 | <0.1% | >10,000 | <0.12% |
| Deoxyguanosine Monophosphate (dGMP) | Deoxyguanosine + 1 Phosphate | 100 | 10% | 500 | 2.4% |
Interpretation of Results
-
MAb-1: This antibody demonstrates a high specificity for GMP. It shows moderate cross-reactivity with GDP (20%) and some recognition of cGMP and dGMP. The decreasing cross-reactivity with the addition of phosphate groups (GDP and GTP) suggests the antibody's binding pocket is sensitive to the charge and size of the phosphate tail.
-
MAb-2: This antibody exhibits even higher specificity for GMP compared to MAb-1. The cross-reactivity with GDP, GTP, and dGMP is significantly lower. This suggests that the epitope recognized by MAb-2 is more specific to the unique structure of GMP and is more sterically hindered by additional phosphate groups or the absence of the 2'-hydroxyl group on the ribose sugar.
-
Negligible Cross-Reactivity: Both antibodies show virtually no cross-reactivity with AMP, indicating a strong selectivity for the guanine base over the adenine base.[15][16] This is a critical feature for accurately measuring GMP in a complex biological sample where other nucleotides are present.[8]
Experimental Protocol: Competitive ELISA for GMP Cross-Reactivity
This protocol provides a step-by-step methodology for assessing the cross-reactivity of an anti-GMP antibody.
Materials:
-
High-binding 96-well microtiter plates
-
GMP-BSA conjugate (for coating)
-
Anti-GMP antibody (primary antibody)
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)
-
GMP standard and potential cross-reactants (GDP, GTP, cGMP, AMP, dGMP)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the GMP-BSA conjugate to an optimal concentration (e.g., 1 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted conjugate to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the GMP standard and each potential cross-reactant in Assay Buffer.
-
In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the diluted anti-GMP antibody (at its optimal working concentration).
-
Incubate this mixture for 1 hour at room temperature.
-
Transfer 100 µL of the antibody/analyte mixture from the dilution plate to the corresponding wells of the GMP-coated plate.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Detection:
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Signal Development:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color develops.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance versus the log of the concentration for GMP and each cross-reactant.
-
Determine the IC50 value for each compound.
-
Calculate the percent cross-reactivity using the formula provided earlier.
-
Caption: Step-by-step experimental workflow for competitive ELISA.
Conclusion and Recommendations
The selection of a highly specific antibody is crucial for the accurate quantification of Guanosine 5'-phosphate in complex biological matrices. The hypothetical data presented here demonstrates that while both MAb-1 and MAb-2 are effective in detecting GMP, MAb-2 offers superior specificity with minimal cross-reactivity to other structurally similar nucleotides.
For researchers and drug development professionals, the following recommendations are crucial:
-
Always perform in-house validation: Do not solely rely on manufacturer-provided data. The performance of an antibody can vary depending on the specific assay conditions and sample matrix.[9]
-
Test against a relevant panel of cross-reactants: The choice of potential cross-reactants should be guided by the biological context of the experiment and the structural similarities to the target analyte.[7]
-
Consider the application: For applications requiring the precise measurement of GMP in the presence of high concentrations of other guanine nucleotides, an antibody with the specificity profile of MAb-2 is highly recommended. For more general screening purposes where absolute quantification is less critical, an antibody like MAb-1 may be sufficient.
By following a rigorous and systematic approach to evaluating antibody cross-reactivity, researchers can ensure the generation of reliable and reproducible data, ultimately advancing our understanding of the roles of GMP in health and disease.
References
-
Creative Biolabs. Hapten-Carrier Conjugation. [Link]
-
Mauriz, E., et al. (2006). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Journal of Immunological Methods, 309(1-2), 82-95. [Link]
-
Van den Berg, R. H., et al. (1993). A non-isotopic immunoassay for guanosine 3':5'-cyclic monophosphate using a cyclic GMP-biotin conjugate as tracer. Journal of Immunological Methods, 164(1), 33-41. [Link]
-
Cusabio. How to Validate An Antibody? [Link]
-
Creative Diagnostics. Competitive ELISA. [Link]
-
Creative Diagnostics. Antibody Specificity Validation. [Link]
-
Mauriz, E., et al. (2006). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Semantic Scholar. [Link]
-
Zhao, Y., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society, 140(50), 17464-17468. [Link]
-
G-Biosciences. (2016). Coupling to Carrier Proteins: An Overview. [Link]
-
Quanterix. (2021). The Importance of Antibody Validation. [Link]
-
The Antibody Shop. cGMP (Cyclic Guanosine Monophosphate) ELISA Kit - 48 Tests. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 135445734, Guanosine 5'-phosphate disodium salt hydrate. [Link]
-
Zhao, Y., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed, 30592651. [Link]
-
Al-Mahmood, S., et al. (2010). Relative similarity within purine nucleotide and ligand structures operating on nitric oxide synthetase, guanylyl cyclase and potassium (K ATP, BK Ca) channels. Journal of Pharmacy and Pharmacology, 62(2), 213-225. [Link]
-
Zhao, Y., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. ResearchGate. [Link]
-
Bio-Synthesis. (2015). Purines, Pyrimidines, and Nucleotides. [Link]
-
Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA). Journal of Visualized Experiments. [Link]
-
Microbe Notes. (2023). Purines- Structure, Types, Derivatives, Modification, Effects. [Link]
-
Wikipedia. Purine. [Link]
-
MP Biomedicals. Guanosine-5′-Monophosphate. [Link]
-
Arevalo, J. H., et al. (1993). Molecular basis of crossreactivity and the limits of antibody-antigen complementarity. Nature, 365(6449), 859-863. [Link]
-
Creative Biolabs. Anti-Small Molecule Antibody Discovery Service by Hybridoma. [Link]
-
Wikipedia. Guanosine monophosphate. [Link]
Sources
- 1. Guanosine monophosphate - Wikipedia [en.wikipedia.org]
- 3. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 4. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 7. Relative similarity within purine nucleotide and ligand structures operating on nitric oxide synthetase, guanylyl cyclase and potassium (K ATP, BK Ca) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purines, Pyrimidines, and Nucleotides [biosyn.com]
- 9. cusabio.com [cusabio.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 12. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 13. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. microbenotes.com [microbenotes.com]
- 16. Purine - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Quantitative Analysis of Guanosine 5'-Phosphate (GMP) in Biological Samples
An Objective Comparison of Modern Analytical Techniques for Researchers, Scientists, and Drug Development Professionals
Guanosine 5'-monophosphate (GMP) is a critical ribonucleoside monophosphate that, upon phosphorylation to GTP, is incorporated into RNA. Its roles in cellular processes, including signal transduction and as a precursor for DNA and RNA synthesis, make its accurate quantification in biological samples paramount for research in pharmacology, diagnostics, and drug development. This guide provides an in-depth comparison of the primary analytical methods for GMP quantification, offering insights into the causality behind experimental choices and presenting supporting data to aid in methodological selection.
The Analytical Landscape: Choosing the Right Tool for GMP Quantification
The selection of an analytical method for GMP quantification is a critical decision that hinges on the specific requirements of the study, including sensitivity, specificity, sample matrix, and throughput. The three most prevalent techniques are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Enzymatic Assays. Each method presents a unique set of advantages and limitations.
Methodological Showdown: HPLC vs. LC-MS vs. Enzymatic Assays
| Feature | HPLC with UV/Vis Detection | LC-MS/MS | Enzymatic Assays |
| Detection Basis | Light Absorbance[1] | Molecular Mass-to-Charge Ratio (m/z)[1] | Enzyme-catalyzed reaction producing a detectable signal |
| Sensitivity | Parts per Million (ppm)[1] | Parts per Trillion (ppt)[1] | Varies, can be highly sensitive |
| Specificity | Moderate; co-elution can be an issue[1] | Excellent; distinguishes compounds by mass[1] | High, but potential for cross-reactivity with analogs[2] |
| Sample Preparation | Standard filtration and protein precipitation[3] | Requires ultra-clean sample to avoid ion suppression[1] | Often simpler, but may require specific buffer conditions |
| Throughput | Moderate | High, with autosamplers | High, especially with plate-based formats |
| Cost | Lower initial investment and maintenance[1] | High initial investment and operational costs[1] | Generally lower cost per sample |
| Ideal Application | Routine quantification of higher concentration samples | Trace-level quantification, metabolite identification, complex matrices | High-throughput screening, specific activity measurements |
In-Depth Analysis of a High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust and widely used technique for the quantification of nucleotides.[4][5][6][7] The method's strength lies in its ability to separate GMP from other nucleotides and cellular components before quantification, typically by UV absorbance.
Experimental Workflow: HPLC-UV for GMP Quantification
Caption: High-level workflow for GMP quantification using HPLC-UV.
Detailed HPLC Protocol
1. Sample Preparation: The Foundation of Accurate Quantification
The goal of sample preparation is to extract nucleotides efficiently while removing interfering substances like proteins and salts.[8] Incomplete removal of these components can lead to column fouling and inaccurate quantification.
-
Cell and Tissue Lysis: For cellular or tissue samples, rapid quenching of metabolic activity is crucial to prevent GMP degradation. This is often achieved by flash-freezing in liquid nitrogen followed by homogenization in a cold extraction buffer.
-
Extraction: A common and effective method is cold acidic extraction using perchloric acid or trichloroacetic acid.[9] This not only lyses the cells but also precipitates proteins. It is critical to keep the sample on ice throughout this process to minimize enzymatic degradation of nucleotides.[3]
-
Protein Precipitation and Neutralization: After acid extraction, the sample is centrifuged to pellet the precipitated proteins. The supernatant, containing the nucleotides, is then carefully collected. The acidic extract must be neutralized (e.g., with potassium hydroxide) to a pH compatible with the HPLC column and mobile phase.
-
Solid-Phase Extraction (SPE) (Optional): For complex matrices or when higher purity is required, SPE can be employed to further clean up the sample and concentrate the nucleotides.
2. Chromatographic Separation and Detection
-
Column: A C18 reversed-phase column is commonly used for nucleotide separation.[4][5]
-
Mobile Phase: A typical mobile phase consists of an aqueous buffer (e.g., potassium phosphate) with a small amount of an organic modifier like methanol.[4] The pH of the mobile phase is critical for achieving good separation and peak shape.
-
Detection: GMP has a characteristic UV absorbance maximum at approximately 252-260 nm, which is used for detection.[4][10]
-
Quantification: A standard curve is generated using known concentrations of a GMP standard. The concentration of GMP in the sample is then determined by comparing its peak area to the standard curve.
The Power of Specificity: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For applications demanding the highest sensitivity and specificity, LC-MS/MS is the gold standard.[11] This technique couples the separation power of HPLC with the precise detection and quantification capabilities of mass spectrometry.
Experimental Workflow: LC-MS/MS for GMP Quantification
Caption: A typical workflow for sensitive GMP quantification using LC-MS/MS.
Detailed LC-MS/MS Protocol
1. Sample Preparation for LC-MS/MS
Sample preparation for LC-MS/MS is even more critical than for HPLC-UV, as contaminants can interfere with the ionization process (ion suppression), leading to inaccurate results.
-
Extraction: Methanol-based extraction is often preferred as it is volatile and compatible with mass spectrometry.[12]
-
Internal Standard: A stable isotope-labeled version of GMP (e.g., ¹³C₁₀,¹⁵N₅-GMP) is added to the sample at the beginning of the preparation process. This internal standard co-elutes with the analyte and is used to correct for any sample loss during preparation and for variations in ionization efficiency.
-
Purification: Solid-phase extraction is highly recommended to remove salts and other non-volatile components that can contaminate the mass spectrometer's ion source.
2. LC-MS/MS Analysis
-
Chromatography: Both reversed-phase and hydrophilic interaction liquid chromatography (HILIC) can be used. HILIC is particularly well-suited for retaining and separating highly polar compounds like nucleotides.[9][13]
-
Ionization: Electrospray ionization (ESI) is the most common ionization technique for nucleotides, typically in negative ion mode.[14][13]
-
Detection: Tandem mass spectrometry (MS/MS) is used in Multiple Reaction Monitoring (MRM) mode. In this mode, the mass spectrometer is set to select the precursor ion of GMP (the deprotonated molecule) and then fragment it. Specific fragment ions are then monitored for detection and quantification. This two-stage mass filtering provides exceptional specificity.
High-Throughput Alternative: Enzymatic Assays
Enzymatic assays offer a high-throughput and often more cost-effective method for GMP quantification, particularly for screening large numbers of samples. These assays rely on enzymes that specifically recognize and convert GMP in a reaction that produces a detectable signal (e.g., colorimetric, fluorescent, or luminescent).
Experimental Workflow: Coupled Enzymatic Assay
Caption: Principle of a coupled enzymatic assay for GMP quantification.
Detailed Enzymatic Assay Protocol
1. Principle of the Assay
A common approach is a coupled enzyme assay. For example, GMP can be converted to GDP by GMP kinase, with the consumption of ATP. The resulting ADP can then be used in a series of reactions that ultimately lead to the oxidation of NADH to NAD+. The decrease in NADH concentration can be monitored spectrophotometrically at 340 nm and is directly proportional to the initial amount of GMP in the sample.
2. Assay Procedure
-
Sample Preparation: Samples are typically deproteinized, as proteins can interfere with the enzymatic reactions.
-
Reaction Mixture: A reaction buffer containing all the necessary enzymes (GMP kinase, pyruvate kinase, lactate dehydrogenase) and substrates (ATP, phosphoenolpyruvate, NADH) is prepared.
-
Measurement: The sample is added to the reaction mixture, and the change in absorbance at 340 nm is measured over time using a plate reader or spectrophotometer.
-
Quantification: A standard curve is prepared using known concentrations of GMP, and the concentration in the samples is calculated from this curve.
Method Validation: Ensuring Trustworthy and Authoritative Data
Regardless of the chosen method, rigorous validation is essential to ensure the reliability and reproducibility of the results.[15][16][17] Key validation parameters, as outlined by regulatory bodies like the ICH, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[18]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Conclusion: A Strategic Approach to GMP Quantification
The quantitative analysis of Guanosine 5'-phosphate disodium salt hydrate in biological samples is a multifaceted challenge that requires a careful consideration of the analytical tools available.
-
HPLC-UV stands as a reliable workhorse for routine applications where GMP concentrations are relatively high.
-
LC-MS/MS offers unparalleled sensitivity and specificity, making it the method of choice for trace-level analysis, complex matrices, and research that demands the highest level of confidence in compound identification.
-
Enzymatic assays provide a high-throughput, cost-effective solution for screening large numbers of samples, although specificity must be carefully validated.
By understanding the fundamental principles, strengths, and limitations of each technique, and by adhering to rigorous validation standards, researchers can confidently select and implement the most appropriate method to achieve their scientific objectives.
References
-
Groth, M. K., O’Brien, K., Chu, J. J., & Chen, D. D. Y. (2003). Optimization of cellular nucleotide extraction and sample preparation for nucleotide pool analyses using capillary electrophoresis. Journal of Chromatography B, 788(1), 103-111. [Link]
-
Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound[Link]
-
PharmOut. (2024). What is analytical method validation in GMP. PharmOut. [Link]
-
Wang, G., Chen, H., & Liu, X. (2018). A luminescence based coupled enzyme assay enables high throughput quantification of the bacterial second messenger 3'3'-cyclic-di-AMP. bioRxiv. [Link]
-
Burhenne, H., & Kaever, V. (2013). Quantification of cAMP and cGMP analogs in intact cells: pitfalls in enzyme immunoassays for cyclic nucleotides. Naunyn-Schmiedeberg's Archives of Pharmacology, 386(6), 459-468. [Link]
-
CD Genomics. (n.d.). Sequencing Sample Preparation: How to Get High-Quality DNA/RNA. CD Genomics. [Link]
-
EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. EC-UNDP. [Link]
-
Diehl, D., et al. (2014). GMPs for Method Validation in Early Development: An Industry Perspective (Part II). Pharmaceutical Technology, 38(7). [Link]
-
Chromatography Online. (n.d.). HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. Chromatography Online. [Link]
-
University of Calgary. (n.d.). Preparation, Purification, and Quantitation of DNA & RNA. University of Calgary. [Link]
-
BioPharm International. (2003). Method Validation Guidelines. BioPharm International, 16(11). [Link]
-
Xu, J., et al. (2019). Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples. Molecules, 24(5), 944. [Link]
-
Anderson, P. L., et al. (2012). A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells. Journal of Chromatography B, 911, 13-21. [Link]
-
Lee, Y. J., et al. (2018). Extraction and detection of guanosine 5′-diphosphate-3′-diphosphate in amino acid starvation cells of Clavibacter michiganensis. Journal of the Korean Society for Applied Biological Chemistry, 61(4), 461-467. [Link]
-
Delaney, J. C., & Essigmann, J. H. (2014). Use of high performance liquid chromatography-mass spectrometry (HPLC-MS) to quantify modified nucleosides. Methods in molecular biology (Clifton, N.J.), 1105, 225–234. [Link]
-
Front Line Genomics. (2024). Sample Preparation for NGS – A Comprehensive Guide. Front Line Genomics. [Link]
-
ResearchGate. (n.d.). Identification and Quantification of Cyclic Di-Guanosine Monophosphate and Its Linear Metabolites by Reversed-Phase LC-MS/MS. ResearchGate. [Link]
-
Adriouch, S., et al. (2022). A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples. Frontiers in Molecular Biosciences, 9, 943369. [Link]
-
Bähre, H., et al. (2017). Identification and Quantification of Cyclic Di-Guanosine Monophosphate and Its Linear Metabolites by Reversed-Phase LC-MS/MS. Current protocols in microbiology, 47, 1C.3.1-1C.3.17. [Link]
-
Kymos. (2025). GLP-certified Enzyme activity assays. Kymos. [Link]
-
Agilent. (2024). Comparability Studies for the Analysis of Nucleotides on Four Different LC Systems. Agilent. [Link]
-
Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Marin Biologic Laboratories. [Link]
-
ResearchGate. (n.d.). Development and validation of an LC-MS/MS method for quantification of cyclic guanosine 3',5'-monophosphate (cGMP) in clinical applications: A comparison with a EIA method. ResearchGate. [Link]
-
de Souza, T. A. C. B., et al. (2014). Development of an HPLC-based guanosine monophosphate kinase assay and application to Plasmodium vivax guanylate kinase. Analytical biochemistry, 449, 120–125. [Link]
-
ResearchGate. (2019). Analysis of Nucleotide Pools in Bacteria Using HPLC-MS in HILIC Mode. ResearchGate. [Link]
-
Intertek. (n.d.). GMP Cell-based Bioassays and Potency Testing. Intertek. [Link]
-
Le Dinh Hai, et al. (2021). Development of a high-performance liquid chromatography method for simultaneously analyzing Guanosine 5'-monophosphate (GMP) and Inosine 5'-monophosphate (IMP) in food. Vietnam Journal of Food Control, 4(4), 298-306. [Link]
-
ResearchGate. (2025). A reversed phase HPLC method for the analysis of nucleotides to determine 5'-PDE enzyme activity. ResearchGate. [Link]
-
ResearchGate. (2025). Development of a high-performance liquid chromatography method for simultaneously analyzing Guanosine 5'-monophosphate (GMP) and Inosine 5'-monophosphate (IMP) in food. ResearchGate. [Link]
-
Shimadzu. (n.d.). Influence of HPLC Tubing Material. Shimadzu. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
Sources
- 1. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 2. Quantification of cAMP and cGMP analogs in intact cells: pitfalls in enzyme immunoassays for cyclic nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of cellular nucleotide extraction and sample preparation for nucleotide pool analyses using capillary electrophoresis | UBC Chemistry [chem.ubc.ca]
- 4. Development of an HPLC-based guanosine monophosphate kinase assay and application to Plasmodium vivax guanylate kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a high-performance liquid chromatography method for simultaneously analyzing Guanosine 5’-monophosphate (GMP) and Inosine 5’-monophosphate (IMP) in food [vjfc.nifc.gov.vn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sequencing Sample Preparation: How to Get High-Quality DNA/RNA - CD Genomics [cd-genomics.com]
- 9. researchgate.net [researchgate.net]
- 10. Guanosine 5'-monophosphate, disodium salt hydrate, 97% 25 g | Request for Quote [thermofisher.com]
- 11. Use of high performance liquid chromatography-mass spectrometry (HPLC-MS) to quantify modified nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extraction and detection of guanosine 5′-diphosphate-3′-diphosphate in amino acid starvation cells of Clavibacter michiganensis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. particle.dk [particle.dk]
- 16. gmpsop.com [gmpsop.com]
- 17. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 18. pharmtech.com [pharmtech.com]
A Senior Application Scientist's Guide to the Comparative Analysis of Guanosine 5'-phosphate Disodium Salt Hydrate
Introduction: The Critical Role of Guanosine 5'-Monophosphate (GMP) in Research
Guanosine 5'-phosphate (GMP), and its commonly used disodium salt hydrate form, is a pivotal purine nucleotide at the heart of numerous cellular processes. For researchers, scientists, and drug development professionals, its applications are vast and critical. It serves as a precursor for the synthesis of DNA and RNA, and its phosphorylated derivative, Guanosine 5'-triphosphate (GTP), is the primary energy source for protein synthesis and a crucial signaling molecule in G-protein coupled receptor (GPCR) pathways.[1] Given its central role, the quality, purity, and consistency of GMP reagents are paramount.
The commercial availability of Guanosine 5'-phosphate disodium salt hydrate from multiple suppliers presents both an opportunity and a challenge. While competitive pricing and supply chain diversity are beneficial, variability in manufacturing, purification, and handling processes can lead to significant differences in product quality. These differences—ranging from purity and hydration state to the presence of trace impurities—can profoundly impact experimental reproducibility, data integrity, and the ultimate success of a research program.
This guide provides a comprehensive framework for the comparative evaluation of this compound from different suppliers. It is designed not as a rigid protocol, but as a self-validating system of inquiry. We will move beyond simple specification sheets, delving into the causality behind experimental choices and providing detailed, field-proven methodologies to empower you to make informed decisions based on robust, internally generated data.
Foundational Quality Attributes for Comparative Analysis
The selection of a GMP supplier should be guided by a systematic evaluation of key performance and quality attributes. The following parameters form the cornerstone of a rigorous comparative study.
-
Purity and Impurity Profile: This is the most fundamental attribute. The percentage of the active pharmaceutical ingredient (API) determines its potency. Equally important is the profile of any impurities, as they could be inert, reactive, or even biologically active, potentially confounding experimental results. High-Performance Liquid Chromatography (HPLC) is the gold standard for this assessment.[2][3]
-
Water Content: As a hydrate, the material contains a variable number of water molecules. This water content directly affects the true molecular weight and, consequently, the accuracy of molar concentrations in prepared solutions. The Karl Fischer titration method is the most accurate and specific technique for determining water content, far superior to a simple "loss on drying" method which can also measure volatile solvents.[4][5]
-
Aqueous Solubility: The ability to achieve the desired concentration in relevant biological buffers is critical for any in-vitro or cell-based assay. Solubility can be influenced by purity, crystalline form, and pH. A comprehensive solubility profile across the physiological pH range is essential.[6][7]
-
Stability: The chemical stability of the compound under defined storage and handling conditions ensures its integrity over the course of an experimental timeline. Accelerated stability studies provide predictive insights into long-term shelf life and degradation pathways.[8][9]
Experimental Workflows and Protocols
This section details the step-by-step methodologies for evaluating the four foundational quality attributes. Each protocol is designed to be a self-validating system, providing clear, quantifiable, and comparable data.
Purity Assessment via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Causality: RP-HPLC is the method of choice due to its high resolving power, which allows for the separation of the GMP peak from closely related impurities (e.g., guanosine, guanine, or other nucleotides) and degradation products. UV detection is highly effective as the purine ring of GMP has a strong chromophore with a characteristic absorbance maximum around 252-254 nm.[10][11]
Experimental Protocol:
-
Preparation of Mobile Phase:
-
Mobile Phase A: Prepare a 50 mM solution of monobasic potassium phosphate. Adjust the pH to 5.0 with phosphoric acid. Filter through a 0.22 µm membrane.
-
Mobile Phase B: HPLC-grade Methanol.
-
-
Sample and Standard Preparation:
-
Accurately weigh approximately 10 mg of the GMP standard and each supplier's sample into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with deionized water to achieve a concentration of ~1 mg/mL.
-
Further dilute 1 mL of this stock solution into a 10 mL volumetric flask with deionized water to a final concentration of 100 µg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Column Temperature: 30 °C.
-
Gradient Program:
-
0-5 min: 100% Mobile Phase A
-
5-15 min: Linear gradient to 85% A / 15% B
-
15-20 min: Hold at 85% A / 15% B
-
20-22 min: Return to 100% Mobile Phase A
-
22-30 min: Re-equilibration at 100% Mobile Phase A
-
-
-
Data Analysis:
-
Run a blank (water) injection, followed by the standard, and then the supplier samples in triplicate.
-
Calculate the purity of each sample using the area percent method, where Purity (%) = (Area of GMP Peak / Total Area of All Peaks) x 100.
-
Workflow Diagram: HPLC Purity Analysis
Caption: Workflow for HPLC purity determination of GMP.
Hypothetical Data Table: Purity Comparison
| Supplier | Lot Number | GMP Purity (%) | Main Impurity (Retention Time) | Impurity Area (%) |
| Supplier A | A-101 | 99.85 | 4.2 min (Guanosine) | 0.10 |
| Supplier B | B-202 | 98.90 | 4.2 min (Guanosine) | 0.85 |
| Supplier C | C-303 | 99.50 | 18.5 min (Unknown) | 0.35 |
Water Content Determination by Volumetric Karl Fischer Titration
Causality: This titration is based on a stoichiometric reaction between iodine and water.[12] It is a highly specific and precise method for quantifying water content in a sample, which is essential for a hydrate where water is an integral part of the crystal structure. This ensures that when you weigh out the material, you can accurately calculate the amount of anhydrous GMP present.
Experimental Protocol:
-
Instrument Setup:
-
Use a volumetric Karl Fischer titrator with a one-component reagent system (e.g., a reagent containing iodine, sulfur dioxide, and an amine base in an alcoholic solvent).
-
Standardize the titrant using a certified water standard or disodium tartrate dihydrate prior to sample analysis.[4]
-
-
Titration Vessel Preparation:
-
Add approximately 20-30 mL of anhydrous methanol to the titration vessel.
-
Titrate to a stable, anhydrous endpoint with the Karl Fischer reagent to neutralize any residual moisture in the solvent.
-
-
Sample Analysis:
-
Accurately weigh approximately 100-150 mg of the GMP sample directly into the conditioned titration vessel.
-
Allow the sample to fully dissolve with stirring.
-
Initiate the titration. The instrument will automatically add reagent until the endpoint is reached and maintained for a pre-defined period (e.g., 30 seconds).
-
-
Calculation:
-
The instrument software will calculate the percentage of water based on the titrant volume consumed, the standardized titrant concentration (titer), and the sample weight.
-
Perform the measurement in triplicate for each supplier's sample.
-
Workflow Diagram: Karl Fischer Titration
Caption: Workflow for determining water content via Karl Fischer titration.
Hypothetical Data Table: Water Content Comparison
| Supplier | Lot Number | Water Content (%) (Mean ± SD, n=3) | Molar Mass Correction Factor |
| Supplier A | A-101 | 13.5 ± 0.2 | 1.156 |
| Supplier B | B-202 | 15.1 ± 0.3 | 1.178 |
| Supplier C | C-303 | 12.9 ± 0.1 | 1.148 |
| Correction Factor = 1 / (1 - (Water Content % / 100)). Multiply weighed mass by this factor to get the mass of anhydrous GMP. |
Comparative Equilibrium Solubility Analysis
Causality: The solubility of an API is a critical physicochemical property that dictates its bioavailability and suitability for formulation. For research purposes, it determines the maximum achievable stock concentration. Evaluating solubility across the physiological pH range of 1.2 to 6.8 is a standard practice based on the Biopharmaceutics Classification System (BCS) guidelines, as it reflects the pH environments the compound might encounter in biological systems.[7]
Experimental Protocol:
-
Buffer Preparation:
-
Prepare three buffers: 0.1 N HCl (pH 1.2), 50 mM Acetate Buffer (pH 4.5), and 50 mM Phosphate Buffer (pH 6.8). Verify the pH of all buffers at the experimental temperature.[7]
-
-
Equilibration (Shake-Flask Method):
-
For each supplier and each buffer, add an excess amount of GMP powder (e.g., 200 mg) to a glass vial containing 2 mL of the buffer. This ensures a saturated solution is formed.
-
Seal the vials and place them in an orbital shaker set to a constant temperature of 37 ± 1 °C for 24 hours to allow the system to reach equilibrium.
-
-
Sample Processing:
-
After 24 hours, visually confirm that excess solid remains.
-
Carefully withdraw an aliquot from the supernatant. Immediately filter it through a 0.22 µm syringe filter (e.g., PVDF) to remove undissolved solids.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with the corresponding buffer.
-
Quantify the concentration of dissolved GMP using a validated UV-Vis spectrophotometry method (based on a standard curve) or the HPLC method described in section 3.1.
-
-
Data Reporting:
-
Calculate the solubility in mg/mL for each condition. Perform the entire experiment in triplicate.
-
Workflow Diagram: Equilibrium Solubility Determination
Caption: Workflow for the shake-flask equilibrium solubility protocol.
Hypothetical Data Table: Solubility Profile Comparison (mg/mL)
| Supplier | Lot Number | Solubility at pH 1.2 | Solubility at pH 4.5 | Solubility at pH 6.8 |
| Supplier A | A-101 | > 100 | > 100 | > 100 |
| Supplier B | B-202 | 85.4 | 92.1 | > 100 |
| Supplier C | C-303 | > 100 | > 100 | > 100 |
Accelerated Stability Assessment
Causality: An accelerated stability study, exposing the solid API to elevated temperature and humidity, is a predictive tool used in the pharmaceutical industry to quickly identify potential degradation issues.[8][13] According to ICH guidelines, significant change is defined as a failure to meet specification.[8] For a high-quality reagent, we would look for minimal (<0.5%) degradation under these stress conditions over a short period. This test helps evaluate the robustness of the material to shipping and non-ideal storage conditions.
Experimental Protocol:
-
Initial Analysis (T=0):
-
Perform an initial purity analysis on each supplier's sample using the HPLC method from section 3.1. This serves as the baseline.
-
-
Stress Conditions:
-
Place approximately 100 mg of each GMP sample in loosely capped glass vials to allow for atmospheric exposure.
-
Place the vials in a calibrated stability chamber set to 40 °C and 75% Relative Humidity (RH).
-
-
Time-Point Testing:
-
After 2 weeks and 4 weeks, remove a small portion of each sample from the chamber.
-
Prepare the samples as per the HPLC protocol (section 3.1) and analyze for purity and the emergence of any new degradation peaks.
-
-
Evaluation:
-
Compare the purity at each time point to the T=0 baseline.
-
Calculate the percentage loss in purity and note the area percentage of any major degradants.
-
Logical Diagram: Accelerated Stability Study Flow
Caption: Logical flow for conducting an accelerated stability study.
Hypothetical Data Table: Stability Under Stress (40°C/75% RH)
| Supplier | Lot Number | Purity at T=0 (%) | Purity at T=2 Weeks (%) | Purity at T=4 Weeks (%) | Purity Loss (%) |
| Supplier A | A-101 | 99.85 | 99.80 | 99.75 | 0.10 |
| Supplier B | B-202 | 98.90 | 98.55 | 98.10 | 0.80 |
| Supplier C | C-303 | 99.50 | 99.48 | 99.45 | 0.05 |
Synthesizing the Data: A Holistic View for Supplier Selection
The experimental data should not be viewed in isolation. A holistic assessment is crucial for making the best choice for your specific application.
Summary of Findings:
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (%) | 99.85 | 98.90 | 99.50 |
| Water Content (%) | 13.5 | 15.1 | 12.9 |
| Solubility (pH 1.2) | >100 mg/mL | 85.4 mg/mL | >100 mg/mL |
| Stability (Purity Loss) | 0.10% | 0.80% | 0.05% |
Interpretation and Actionable Insights:
-
For Quantitative Enzymatic Assays: Accuracy is paramount. Supplier A offers the highest purity, but Supplier C's lower and more consistent water content (hypothetically) might make it easier to prepare highly accurate molar concentrations. Both are superior to Supplier B. The stability of Supplier C is also a significant advantage.
-
For High-Throughput Screening (HTS): Cost and solubility may be the primary drivers. If a 100 mg/mL stock is required, Supplier B would be immediately disqualified. Both A and C perform well.
-
For Long-Term Structural Biology Studies: Stability is non-negotiable. The superior stability of Supplier C's material under stress conditions suggests it is the most robust choice, minimizing the risk of sample degradation over time. Supplier B shows a clear liability in this area.
-
Red Flags: The 0.8% purity loss for Supplier B in just four weeks under accelerated conditions is a significant red flag, suggesting potential issues with long-term storage even under recommended conditions. The lower purity and higher impurity profile also make it less desirable for sensitive applications.
Conclusion
The principle of "trust, but verify" is a cornerstone of good scientific practice. While supplier-provided Certificates of Analysis are a useful starting point, they do not preclude the need for in-house verification of critical reagents. The quality of your raw materials is a foundational variable that dictates the reliability and reproducibility of your research.
This guide has provided a comprehensive, scientifically-grounded framework for the comparative analysis of this compound. By implementing these self-validating experimental workflows, researchers can move beyond marketing claims and specification sheets. You can generate objective, actionable data to select the highest quality reagents, thereby enhancing data integrity, minimizing experimental variability, and ultimately, accelerating the pace of discovery and development.
References
-
Pharmaguideline. (2011). Determination of Solubility in Pharmaceuticals. Available at: [Link]
-
Food And Drugs Authority, Ghana. (2024). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. Available at: [Link]
-
Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Available at: [Link]
-
Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Available at: [Link]
-
Autechem. (n.d.). Exploring Guanosine-5'-Diphosphate Disodium Salt: A Key Pharmaceutical Intermediate. Available at: [Link]
-
World Health Organization. (2009). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Available at: [Link]
-
World Health Organization. (2018). TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Available at: [Link]
-
Saudi Food and Drug Authority. (2022). Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. Available at: [Link]
-
Pharmaguideline. (2011). Water Content Determination by Karl Fischer. Available at: [Link]
-
Tsinman, K., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(6), 1478-1488. Available at: [Link]
-
Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
-
World Health Organization. (2015). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of API classification within the Biopharmaceutics Classification System. Available at: [Link]
-
CSC Scientific Company, Inc. (n.d.). Karl Fischer Titration, Coulometric & Volumetric Karl Fischer Methods. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Significance of Guanosine-5'-diphosphate Disodium Salt in Modern Pharmaceutical Research. Available at: [Link]
-
Sdfine. (n.d.). Guanosine-5'-monophosphate disodium salt hydrate Safety Data Sheet. Available at: [Link]
-
Akron Rubber Development Laboratory, Inc. (n.d.). Moisture Content by Karl Fischer Titration. Available at: [Link]
-
Fischer, M., Zimmerman, T. P., & Short, S. A. (1982). A Rapid Method for the Determination of Guanosine 5'-diphosphate-3'-diphosphate and Guanosine 5'-triphosphate-3'-diphosphate by High-Performance Liquid Chromatography. Analytical Biochemistry, 121(1), 135-9. Available at: [Link]
-
Chen, X., et al. (2012). A reversed phase HPLC method for the analysis of nucleotides to determine 5'-PDE enzyme activity. Food Science and Technology Research, 18(4), 549-555. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Guanosine diphosphate. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. innospk.com [innospk.com]
- 3. researchgate.net [researchgate.net]
- 4. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 5. ardl.com [ardl.com]
- 6. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. who.int [who.int]
- 8. fdaghana.gov.gh [fdaghana.gov.gh]
- 9. qlaboratories.com [qlaboratories.com]
- 10. 226600250 [thermofisher.com]
- 11. caymanchem.com [caymanchem.com]
- 12. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 13. edaegypt.gov.eg [edaegypt.gov.eg]
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of Guanosine 5'-phosphate Disodium Salt Hydrate
Introduction: In the realms of pharmaceutical development, nucleotide-based research, and food science, the precise identification of raw materials is a foundational requirement for experimental validity and product safety. Guanosine 5'-phosphate disodium salt hydrate (GMP-Na2), a key ribonucleotide, serves diverse roles—from a flavor potentiator to a crucial component in RNA synthesis studies and the modulation of glutamatergic neurotransmission.[1] Ensuring the identity and purity of this compound is not merely a quality control checkpoint; it is essential for the integrity of the research or final product.
This guide provides an in-depth comparison of spectroscopic techniques for the unambiguous confirmation of this compound. Moving beyond rote protocols, we will explore the causality behind methodological choices and demonstrate how a multi-faceted analytical approach provides a self-validating system for identity confirmation, meeting the rigorous standards of today's scientific community.
The Molecular Blueprint: Understanding the Analyte
Before delving into the analytical techniques, it is crucial to understand the structure of Guanosine 5'-phosphate (GMP). The molecule consists of three key components:
-
A Guanine Base : A purine heterocycle with a conjugated π-system, a primary amine, and a carbonyl group.
-
A Ribose Sugar : A five-membered furanose ring with hydroxyl groups.
-
A 5'-Phosphate Group : A phosphate ester linkage at the 5' position of the ribose sugar.
The disodium salt hydrate form indicates that the phosphate group is deprotonated and ionically bonded with two sodium ions, with water molecules present in the crystal lattice. Each spectroscopic method interrogates these distinct structural features to build a comprehensive and definitive chemical identity.
UV-Visible Spectroscopy: The Purine Fingerprint
UV-Visible (UV-Vis) spectroscopy is a rapid and reliable method for quantifying nucleic acids and their derivatives. Its utility stems from the strong UV absorbance of the conjugated aromatic ring system in the purine base.[2]
Causality of Method
The guanine base in GMP-Na2 contains a conjugated system of double bonds that absorbs UV radiation, primarily through π → π* electronic transitions.[2] The wavelength of maximum absorbance (λmax) is a characteristic property of the chromophore. For guanosine derivatives, this typically falls between 250 and 260 nm. Critically, the absorbance profile is sensitive to pH, which alters the protonation state of the purine ring. Therefore, standardized pH conditions are essential for reproducible results. An acidic pH (e.g., 0.01 M HCl) ensures a consistent protonation state for reliable spectral acquisition.
Experimental Protocol: UV-Vis Analysis
-
Solvent Preparation : Prepare a solution of 0.01 M Hydrochloric Acid (HCl) using ultrapure water.
-
Sample Preparation : Accurately weigh a small amount of the GMP-Na2 sample and dissolve it in the 0.01 M HCl to create a stock solution. A typical concentration for analysis is around 10-20 mg/L.
-
Spectrophotometer Setup : Use a calibrated dual-beam UV-Vis spectrophotometer. Use 0.01 M HCl as the blank reference in the second channel.
-
Spectral Acquisition : Scan the sample from 200 nm to 350 nm.
-
Data Analysis : Record the λmax and the absorbances at 250 nm, 260 nm, and 280 nm. Calculate the A250/A260 and A280/A260 ratios.
Data Interpretation and Comparative Analysis
For GMP-Na2 in 0.01 M HCl, the spectrum should exhibit a clear absorbance maximum. This technique provides a quantitative measure and an initial purity assessment.
| Parameter | Expected Value | Significance |
| λmax | 256 nm (± 2 nm)[1][3] | Confirms the presence of the guanine chromophore. |
| A250/A260 Ratio | 0.95 - 1.03[1] | Helps differentiate from other nucleotides (e.g., AMP). |
| A280/A260 Ratio | 0.63 - 0.71[1] | A key indicator of purity; deviations can suggest contamination from proteins (which absorb at 280 nm) or other nucleic acids. |
Alternative: While UV-Vis is excellent for quantification and initial checks, it lacks structural detail. It cannot distinguish between GMP and other guanosine derivatives like GDP or GTP, which have nearly identical UV spectra.[4][5]
Fourier-Transform Infrared (FT-IR) Spectroscopy: A Vibrational Profile
FT-IR spectroscopy provides a distinct molecular fingerprint by probing the vibrational modes of a molecule's functional groups. It is an excellent confirmatory technique because the resulting spectrum is unique to the compound's specific structure, including the presence of the phosphate moiety and the state of hydration.
Causality of Method
Infrared radiation excites molecular vibrations (stretching, bending) at specific frequencies corresponding to the bonds and functional groups present. For GMP-Na2, we expect to see characteristic vibrations for the amine (N-H), carbonyl (C=O), hydroxyl (O-H from ribose and water), and phosphate (P=O, P-O) groups. The "fingerprint region" (below 1500 cm⁻¹) is particularly rich in complex vibrations unique to the molecule as a whole, making it powerful for identity confirmation.
Experimental Protocol: FT-IR Analysis (KBr Pellet)
-
Sample Preparation : The sample must be completely dry to avoid a broad O-H signal from water masking key spectral features. Dry the GMP-Na2 sample under vacuum.
-
Mixture Preparation : Grind 1-2 mg of the dried sample with ~200 mg of dry, spectroscopy-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.
-
Pellet Formation : Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a thin, transparent KBr pellet.
-
Spectral Acquisition : Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically from 4000 to 400 cm⁻¹. Collect a background spectrum of the empty chamber beforehand for automatic subtraction.
Data Interpretation and Comparative Analysis
The resulting spectrum should be compared against a reference spectrum for this compound.[6]
| Wavenumber (cm⁻¹) | Vibrational Assignment | Significance |
| 3400-3100 | N-H and O-H stretching | Broad bands indicative of amine groups and hydroxyls from ribose and water of hydration. |
| ~1690 | C=O stretching | Confirms the carbonyl group on the guanine ring. |
| 1640-1580 | N-H bending, C=N/C=C stretching | Vibrations from the purine ring structure. |
| 1200-900 | P=O and P-O-C stretching | Crucial region. Strong, broad absorbances confirm the presence of the phosphate ester group, distinguishing GMP from guanosine. |
Alternative: Attenuated Total Reflectance (ATR)-FTIR is a modern alternative that requires minimal sample preparation (a small amount of powder is placed directly on the ATR crystal). However, for creating a reference-quality spectrum, the KBr pellet method remains a gold standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure
NMR spectroscopy is arguably the most powerful technique for elucidating the precise chemical structure of a molecule in solution. For GMP-Na2, ¹H (proton) NMR provides an exact map of the hydrogen atoms, confirming the identity of both the guanine and ribose moieties.
Causality of Method
NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H absorb radiofrequency energy at unique frequencies (chemical shifts) depending on their local electronic environment. The number of signals, their positions (chemical shifts), their splitting patterns (coupling), and their integrals (proton count) provide definitive structural information. Deuterated solvents (like D₂O) are used because they are "invisible" in ¹H NMR, preventing the solvent signal from overwhelming the analyte signals.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation : Dissolve 5-10 mg of GMP-Na2 in ~0.6-0.7 mL of Deuterium Oxide (D₂O). Ensure the sample dissolves completely.
-
Transfer : Transfer the solution to a clean, dry NMR tube.
-
Instrument Setup : Place the NMR tube in the spectrometer. The instrument is "locked" onto the deuterium signal from the D₂O and "shimmed" to optimize the magnetic field homogeneity.
-
Spectral Acquisition : Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
Data Interpretation and Comparative Analysis
The spectrum should show distinct signals corresponding to each non-exchangeable proton in the molecule. Protons on O-H and N-H groups will exchange with the D₂O solvent and typically do not appear.
| Chemical Shift (δ, ppm) | Assignment | Multiplicity | Significance |
| ~8.20 | H8 (Guanine) | Singlet | A downfield singlet characteristic of the C-H proton on the purine ring.[3] |
| ~5.93 | H1' (Ribose) | Doublet | The anomeric proton of the ribose, confirming the β-glycosidic linkage.[3] |
| ~4.74 | H2' (Ribose) | Multiplet | Ribose ring proton. |
| ~4.49 | H3' (Ribose) | Multiplet | Ribose ring proton.[3] |
| ~4.32 | H4' (Ribose) | Multiplet | Ribose ring proton.[3] |
| ~4.00 | H5', H5'' (Ribose) | Multiplet | Protons on the carbon bearing the phosphate group. Their chemical shift confirms phosphorylation at the 5' position. |
(Note: Chemical shifts are based on data for GMP in water at pH 7 and may vary slightly based on concentration and exact pH.[3])
Complementary Techniques:
-
¹³C NMR : Provides a signal for each unique carbon atom, confirming the carbon skeleton.[3]
-
³¹P NMR : Will show a single sharp peak, definitively confirming the presence of one phosphate group in the molecule.
Sources
- 1. Guanosine 5'-monophosphate disodium salt | 5550-12-9 [chemicalbook.com]
- 2. scispace.com [scispace.com]
- 3. Guanosine Monophosphate | C10H14N5O8P | CID 135398631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Guanosine 5'-diphosphate (sodium salt hydrate) | Cayman Chemical | Biomol.com [biomol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | C10H14N5Na2O9P | CID 135445734 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Guanosine 5'-phosphate Disodium Salt: A Functional Comparison of the Hydrate and Anhydrous Forms
For researchers, scientists, and drug development professionals, the selection of raw materials is a critical decision that can significantly impact experimental outcomes and product performance. Guanosine 5'-phosphate disodium salt (GMP disodium salt), a nucleotide of significant interest in both the pharmaceutical and food industries, is commercially available in two primary forms: a hydrated salt and a non-hydrated (anhydrous) form. While chemically similar, the presence or absence of water molecules within the crystal lattice imparts distinct functional characteristics to each form. This guide provides an in-depth functional comparison of Guanosine 5'-phosphate disodium salt hydrate and its anhydrous counterpart, supported by experimental principles and methodologies to empower you in making an informed selection for your specific application.
Introduction to Guanosine 5'-phosphate Disodium Salt and its Forms
Guanosine 5'-monophosphate (GMP) is a purine nucleotide that plays a crucial role in various biological processes, including as a precursor for the synthesis of RNA and as a signaling molecule.[1] Its disodium salt is widely utilized as a flavor enhancer in the food industry, where it is known for imparting the "umami" or savory taste, often in synergy with monosodium glutamate (MSG).[2][3] In the pharmaceutical sector, it serves as a raw material and intermediate in the development of various therapeutics.[4]
The two forms under consideration are:
-
This compound: This form incorporates a specific number of water molecules into its crystal structure. The general chemical formula is C₁₀H₁₂N₅Na₂O₈P · xH₂O, where 'x' denotes the number of water molecules. For example, a common form is the heptahydrate.
-
Guanosine 5'-phosphate disodium salt (Anhydrous): This form has had its water of hydration removed and has the chemical formula C₁₀H₁₂N₅Na₂O₈P.[3]
The choice between these two forms is not trivial and should be guided by a thorough understanding of their respective functional properties.
Key Functional Differences: A Comparative Analysis
The presence of water of hydration is the primary determinant of the differing functionalities of the hydrated and anhydrous forms. These differences manifest in their stability, handling characteristics, and performance in aqueous systems.
| Property | This compound | Guanosine 5'-phosphate disodium salt (Anhydrous) | Significance in Application |
| Molecular Weight | Higher, variable depending on hydration state (e.g., ~425.20 g/mol for a monohydrate)[5] | Lower, constant (407.18 g/mol )[3] | Crucial for accurate molar concentration calculations in solution preparation. |
| Hygroscopicity | Generally less hygroscopic as it is already hydrated. | Highly hygroscopic, readily absorbs moisture from the atmosphere.[6] | Impacts handling, storage, and the need for controlled environments to prevent changes in physical and chemical properties.[6] |
| Stability | Generally more thermodynamically stable under ambient conditions due to the stabilizing effect of water in the crystal lattice.[7] | Less stable in the presence of humidity, as it will convert to the hydrated form. May be more stable in completely dry environments. | The choice of form can be critical for the long-term stability and shelf-life of the final product. |
| Solubility & Dissolution Rate | Typically dissolves more readily in aqueous solutions. | May exhibit a slower initial dissolution rate as the anhydrous surface needs to be wetted before dissolving.[8] However, once dissolved, the chemical species is identical. | Important for applications requiring rapid dissolution, such as in certain food products or immediate-release pharmaceutical formulations. |
The Critical Role of Water: Causality Behind the Differences
The water molecules in the hydrated form are not merely adsorbed on the surface but are an integral part of the crystal lattice, forming hydrogen bonds that contribute to the overall stability of the structure.[7] This pre-existing hydration shell facilitates easier interaction with bulk water molecules, often leading to a faster dissolution rate.
Conversely, the anhydrous form, lacking this integrated water, has a higher affinity for water molecules and will readily absorb them from the environment to achieve a more stable hydrated state. This hygroscopic nature can lead to clumping, changes in flowability, and inaccuracies in weighing if not handled under controlled humidity.[6]
Experimental Protocols for Characterization
To verify the form of Guanosine 5'-phosphate disodium salt and to quantify the differences in their properties, the following experimental protocols are recommended.
Determination of Water Content
A definitive method to distinguish between the hydrated and anhydrous forms is to determine the water content.
Karl Fischer titration is a highly accurate method for the quantitative determination of water content in a sample.[9]
Principle: This method is based on a redox reaction between iodine and sulfur dioxide in the presence of water. The endpoint is detected potentiometrically.
Step-by-Step Protocol:
-
Apparatus Setup: Assemble the Karl Fischer titrator according to the manufacturer's instructions. Ensure all glassware is scrupulously dried to prevent interference from atmospheric moisture.[10]
-
Reagent Preparation: Use commercially available Karl Fischer reagents (a titrant containing iodine and a solvent, typically methanol-based).[10]
-
System Standardization: Standardize the Karl Fischer reagent using a certified water standard or disodium tartrate dihydrate to determine the water equivalence of the titrant.
-
Sample Preparation: Accurately weigh a suitable amount of the Guanosine 5'-phosphate disodium salt sample (either hydrate or anhydrous) and introduce it into the titration vessel containing the solvent.
-
Titration: Start the titration. The instrument will automatically dispense the titrant until all the water in the sample has reacted.
-
Calculation: The instrument's software will calculate the percentage of water in the sample based on the volume of titrant consumed and its water equivalence.
Self-Validation: The accuracy of the method is self-validated through the initial standardization with a known water standard. Running a blank titration (without the sample) is also crucial to account for any residual moisture in the system.
TGA can also be used to determine the water content by measuring the mass loss of a sample as a function of temperature.
Principle: The sample is heated at a controlled rate in a controlled atmosphere. The loss of water of hydration will be observed as a distinct weight loss step at a specific temperature range.
Workflow Diagram:
Caption: Workflow for determining water content using Thermogravimetric Analysis (TGA).
High-Performance Liquid Chromatography (HPLC) for Purity and Identification
HPLC is a powerful technique for confirming the identity and purity of both the hydrated and anhydrous forms of Guanosine 5'-phosphate disodium salt. Once dissolved, both forms will yield the same GMP anion, which can be quantified.
Principle: A solution of the sample is injected into a liquid chromatograph and separated on a stationary phase (e.g., a C18 column). The components are detected by a UV detector, and the retention time and peak area are used for identification and quantification, respectively.[1]
Step-by-Step Protocol:
-
Standard Preparation: Prepare a stock solution of a certified reference standard of Guanosine 5'-monophosphate in a suitable mobile phase. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh a known amount of the test sample (hydrated or anhydrous form), dissolve it in the mobile phase, and filter it through a 0.45 µm filter.[1]
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution.
-
Quantification: Identify the GMP peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the concentration of GMP in the sample using the calibration curve.
Workflow Diagram:
Caption: Workflow for the HPLC analysis of Guanosine 5'-phosphate disodium salt.
Practical Implications and Recommendations
For Pharmaceutical Applications:
-
Stability is paramount: In pharmaceutical formulations, the stability of the active pharmaceutical ingredient (API) is critical. The hydrated form is often preferred due to its greater thermodynamic stability under typical storage conditions, which can prevent changes in the solid-state form of the drug product over its shelf life.[7]
-
Processability: The lower hygroscopicity of the hydrated form can lead to better flowability and easier handling during manufacturing processes like blending and tableting.
-
Regulatory Considerations: Regulatory bodies like the FDA require thorough characterization of raw materials.[12][13] It is essential to have robust analytical methods to identify and control the hydration state of the API.
For Food and Beverage Applications:
-
Dissolution Rate: In applications like instant soups or powdered beverages, the rapid dissolution of the flavor enhancer is desirable. The hydrated form may offer an advantage in this regard.
-
Handling and Storage: For large-scale food production, the use of the less hygroscopic hydrated form can simplify storage and handling, reducing the need for stringent environmental controls.
-
Labeling and Formulation: The difference in molecular weight must be accounted for to ensure the correct concentration of the active flavoring agent in the final product.
Conclusion
The choice between this compound and its anhydrous form is a critical decision that should be based on a comprehensive understanding of their functional differences. The hydrated form generally offers superior stability and handling properties due to the presence of water of hydration within its crystal lattice. In contrast, the anhydrous form is highly hygroscopic and requires more stringent handling and storage conditions.
For most applications, particularly in the pharmaceutical industry, the hydrated form is the more robust and reliable choice. However, the specific requirements of the application should always be the guiding factor. By employing the experimental protocols outlined in this guide, researchers and developers can confidently characterize their starting materials and select the optimal form of Guanosine 5'-phosphate disodium salt for their needs, ensuring the quality, consistency, and efficacy of their final products.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
GetLabTest.com. (n.d.). Disodium Guanylate: A Complete Guide to This Food Additive. Retrieved from [Link]
-
PubChem. (n.d.). Guanosine 5'-monophosphate disodium salt. National Center for Biotechnology Information. Retrieved from [Link]
-
Water in Hydrates Experiment 7. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2021, September 22). 5: Properties of Hydrates (Experiment). Retrieved from [Link]
- Durán-Merás, I., Salinas, F., Muñoz De La Peña, A., & López Rosas, M. (1993). Simultaneous determination of flavor enhancers inosine 5'-monophosphate and guanosine 5'-monophosphate in food preparations by derivative spectrophotometry.
- Le Dinh Hai, Nguyen Thi Thu, Vu Thi Trang, & Le Thi Thuy. (2021). Development of a high-performance liquid chromatography method for simultaneously analyzing Guanosine 5'-monophosphate (GMP) and Inosine 5'-monophosphate (IMP) in food. Vietnam Journal of Food Control, 4(4), 298-306.
- Grzesiak, A. L., Lang, M., & Matzger, A. J. (2003). Pharmaceutical hydrates analysis—overview of methods and recent advances. Molecules, 25(20), 4747.
- Pereira, R. A. F., et al. (2018). Determination of inosine 5'-monophosphate (IMP) and guanosine 5'-monophosphate (GMP) in yeast extracts using UV spectroscopy and chemometrics. Brazilian Journal of Food Technology, 21, e2017127.
-
Scribd. (n.d.). Chemistry Lab: Hydrate Water Content. Retrieved from [Link]
-
YouTube. (2021, October 3). Determination of percentage of water in a hydrate. Retrieved from [Link]
- Taylor & Francis Group. (2015). Determination of Inosine Monophosphate and Guanosine Monophosphate. In Flow Injection Analysis of Food Additives. CRC Press.
- Z-H. (L.) Bu. (2006). Physical stability of crystal hydrates and their anhydrates in the presence of excipients. Advanced Drug Delivery Reviews, 58(12-13), 1376-1404.
-
Quora. (2017, January 31). Is there any difference between anhydrous and hydrated compounds when in aqueous solution?. Retrieved from [Link]
-
ResearchGate. (2018, May). Determination of inosine 5'-monophosphate (IMP) and guanosine 5'-monophosphate (GMP) in yeast extracts using UV spectroscopy and chemometrics. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2001). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Retrieved from [Link]
-
MediZap. (2021). cGMP Controlled Raw Materials Best Practices. Retrieved from [Link]
-
Impact Analytical. (n.d.). Pharmaceutical Testing and Raw Material Characterization. Retrieved from [Link]
-
ComplianceOnline. (2014, December 19). Understanding the Current FDA Requirements for Raw Materials and Components. Retrieved from [Link]
-
Laafon Galaxy Pharmaceuticals. (2023, March 25). Karl Fischer titration and calibration Procedure. Retrieved from [Link]
-
ResearchGate. (n.d.). Distinguishing Anhydrous and Hydrous Forms of an Active Pharmaceutical Ingredient in a Tablet Formulation Using Solid-State NMR Spectroscopy. Retrieved from [Link]
-
Pharmaguideline. (n.d.). SOP for Operation of Karl Fischer Apparatus. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of Flavor and Awareness of Kilojoule Content of Drinks on Preference and Fluid Balance in Team Sports. Retrieved from [Link]
-
ResearchGate. (n.d.). The Physical Characterization of Hygroscopicity in Pharmaceutical Solids. Retrieved from [Link]
-
AquaEnergy Expo Knowledge Hub. (n.d.). Good Titration Practice™ in Karl Fischer Titration. Retrieved from [Link]
- Al-Zoubi, N., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(9), 1362.
-
Mettler-Toledo. (n.d.). Water Determination by Karl Fischer Titration. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. Retrieved from [Link]
- Rollo, I., et al. (2021).
-
U.S. Food and Drug Administration. (n.d.). Disodium Guanylate. Retrieved from [Link]
-
Mickleborough, T. (n.d.). Research Finds Sports Drinks' Flavors Might Influence Performance. Triathlete. Retrieved from [Link]
-
ResearchGate. (2018, January 10). Are there some difference between use anhydrous or hydrated salt for bacterial culture medium?. Retrieved from [Link]
-
Quora. (2015, August 18). What's the difference between hydrated salt and anhydrous salt?. Retrieved from [Link]
Sources
- 1. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 2. CHEMISTRY 103: PERCENT WATER IN A HYDRATE [www2.latech.edu]
- 3. Guanosine 5'-monophosphate disodium salt hydrate | C10H12N5Na2O8P | CID 101017023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. This compound | C10H14N5Na2O9P | CID 135445734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. laafon.com [laafon.com]
- 10. SOP for Operation of Karl Fischer Apparatus | Pharmaguideline [pharmaguideline.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients | FDA [fda.gov]
- 13. medizap.co [medizap.co]
A Senior Application Scientist’s Guide to Purity Assessment of Guanosine 5'-phosphate (GMP) Disodium Salt Hydrate: An HPLC-Centric Comparative Analysis
In the realms of pharmaceutical development, nucleotide-based therapeutics, and biochemical research, the purity of starting materials is not merely a quality metric; it is the bedrock of experimental validity and therapeutic safety. Guanosine 5'-phosphate disodium salt hydrate (GMP), a fundamental ribonucleoside monophosphate, is integral to numerous biological processes and serves as a critical component in various applications, from its role in RNA synthesis to its use as a flavor enhancer.[1][2][3] Consequently, the rigorous and accurate assessment of its purity is paramount.
This guide provides an in-depth, experience-driven comparison of analytical methodologies for determining the purity of GMP. While we will explore several techniques, our focus will be on High-Performance Liquid Chromatography (HPLC), the gold standard for this application. We will dissect the causality behind HPLC method parameters and objectively compare its performance against alternative methods, supported by clear protocols and data interpretation frameworks.
The Primacy of HPLC in Nucleotide Purity Analysis
High-Performance Liquid Chromatography stands as the definitive technique for purity assessment due to its unparalleled specificity and quantitative power. Unlike bulk analytical methods that provide an aggregate purity value, HPLC physically separates the primary compound (GMP) from its potential impurities. These impurities can include process-related substances, degradation products, or other related nucleotides, such as:
-
Guanosine: The parent nucleoside without the phosphate group.
-
Guanine: The free purine base.
-
Guanosine 5'-diphosphate (GDP) or triphosphate (GTP): Related nucleotides with additional phosphate groups.[4]
-
Other positional isomers.
The ability to resolve and individually quantify these species is what elevates HPLC above other methods for a definitive purity statement.
The Mechanics of Separation: A Rationale-Driven Approach
A robust HPLC method is a self-validating system where every parameter is chosen for a specific, justifiable reason. For a highly polar and ionic molecule like GMP, a reversed-phase ion-pairing approach is often the most effective.
-
Stationary Phase (The Column): The workhorse for this analysis is the C18 (octadecylsilane) column. Its nonpolar nature provides a hydrophobic surface. However, GMP, being highly polar, would typically elute very quickly with poor retention. This is where the mobile phase composition becomes critical. A typical C18 column of 250 mm x 4.6 mm with 5 µm particle size offers a good balance of resolution and analysis time.[5][6]
-
Mobile Phase (The Driving Force):
-
Aqueous Buffer: A phosphate buffer (e.g., potassium dihydrogen phosphate) is essential to maintain a constant pH.[5] This is crucial because the ionization state of both the analyte and any residual silanol groups on the column packing is pH-dependent, directly impacting retention time and peak shape.
-
Ion-Pairing Reagent: This is the key to achieving good retention and separation. For an anionic compound like GMP, a cationic ion-pairing reagent such as hexane-1-sulfonic acid sodium salt or sodium heptanesulfonate is added to the mobile phase.[5][6] The alkyl "tail" of the reagent adsorbs onto the nonpolar C18 stationary phase, creating a positively charged surface. The negatively charged phosphate group of GMP then interacts with this surface via ion exchange, significantly increasing its retention and allowing for effective separation from less charged impurities like guanosine.
-
Organic Modifier: A solvent like methanol or acetonitrile is used to modulate the overall polarity of the mobile phase and elute the analytes from the column. The gradient or isocratic concentration of this modifier is optimized to achieve the best resolution between peaks in a reasonable timeframe.
-
-
Detection (The Observation): GMP has a strong chromophore in its purine ring system, making UV spectrophotometry the ideal detection method. The maximum absorbance (λmax) for GMP is typically around 250-260 nm, providing excellent sensitivity and specificity.[5][7] A Photodiode Array (PDA) detector is particularly advantageous as it can acquire the full UV spectrum for each peak, aiding in peak purity assessment and identification.[5][6]
Visualizing the HPLC Workflow
Caption: A typical workflow for GMP purity analysis using HPLC.
Detailed Experimental Protocol: HPLC Purity of GMP
This protocol is a representative method and must be validated for specific instrumentation and GMP sources.
1. Materials and Reagents:
-
This compound (Sample and Reference Standard)
-
Potassium dihydrogen phosphate (KH₂PO₄), HPLC grade
-
Sodium heptanesulfonate, HPLC grade
-
Phosphoric acid, for pH adjustment
-
Methanol, HPLC grade
-
High-purity water (18.2 MΩ·cm)
2. Chromatographic Conditions:
| Parameter | Specification |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 10 mM KH₂PO₄ + 5 mM Sodium Heptanesulfonate in water, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Methanol |
| Gradient | Isocratic or a shallow gradient depending on impurity profile (e.g., 95% A for 5 min, then linear gradient to 80% A over 15 min) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 255 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
3. Standard and Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of GMP reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with high-purity water or Mobile Phase A.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the GMP sample to be tested.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm PVDF or nylon syringe filter to remove particulates and protect the HPLC system.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no system peaks interfere with the analysis.
-
Inject the Standard Solution five or six times to establish system suitability (e.g., %RSD of peak area < 2.0%).
-
Inject the Sample Solution in duplicate.
-
After the sequence, perform a column wash with a higher percentage of organic modifier to remove any strongly retained components.
5. Data Analysis and Calculation:
-
Identify the principal peak corresponding to GMP in the sample chromatogram based on the retention time of the reference standard.
-
Integrate the peak area of the GMP peak and all impurity peaks.
-
Calculate the purity using area normalization:
-
% Purity = (Area of GMP Peak / Total Area of All Peaks) x 100
-
Comparative Analysis: HPLC vs. Alternative Methods
While HPLC is the preferred method, other techniques can be employed, particularly for orthogonal verification or initial screening. Their suitability depends entirely on the question being asked.
| Method | Principle | Advantages | Limitations |
| HPLC-UV | Chromatographic separation based on polarity, with UV detection. | High Specificity: Separates GMP from related impurities. Quantitative: Provides accurate percentage purity. High Sensitivity: Low LOD and LOQ.[8] | Higher initial instrument cost. Requires more technical expertise and method development. |
| UV-Vis Spectrophotometry | Measures absorbance of UV light at specific wavelengths (260 nm, 280 nm, 230 nm). | Fast & Simple: Rapid assessment of concentration and gross purity.[9] Low Cost: Widely available instrumentation. | Non-Specific: Cannot distinguish GMP from other nucleotides or impurities that absorb at 260 nm.[10] Purity ratios (A260/280, A260/230) only indicate protein or organic contamination, not related substances.[11][12] |
| Thin-Layer Chromatography (TLC) | Separation on a stationary phase plate by a mobile phase through capillary action. | Very low cost. Rapid screening of multiple samples. Simple to perform. | Qualitative/Semi-Quantitative: Not suitable for precise purity determination. Low Resolution & Sensitivity: Compared to HPLC. |
| Capillary Electrophoresis (CE) | Separation in a capillary based on charge-to-size ratio under an electric field. | High Efficiency & Resolution: Can be superior to HPLC for some separations. Minimal Sample/Solvent Usage. | Less common in routine QC labs. Can have reproducibility challenges. Method development can be complex. |
| LC-Mass Spectrometry (LC-MS) | HPLC coupled with a mass spectrometer detector. | Definitive Identification: Provides molecular weight information, crucial for identifying unknown impurities.[2] | High instrument cost and complexity. Primarily used for impurity identification, not routine purity quantification. |
Why Trust the HPLC Method? The Imperative of Validation
A described protocol is only trustworthy if it has been validated to prove it is fit for its intended purpose. Method validation follows internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH Q2(R1)).[13][14] This process establishes the performance characteristics of the method through rigorous experimentation.
Caption: Interrelated parameters for HPLC method validation.
-
Specificity: The ability to distinguish GMP from potential impurities. This is proven by analyzing spiked samples and demonstrating baseline resolution.
-
Linearity: Demonstrates a proportional relationship between the concentration of GMP and the detector response (peak area) over a defined range.[13]
-
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing samples with a known amount of added GMP (spike recovery).
-
Precision: The consistency of results for a homogenous sample, measured as repeatability (same day, same analyst) and intermediate precision (different days, different analysts).[14]
-
Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably quantified with acceptable precision and accuracy.[8][13]
-
Limit of Detection (LOD): The lowest concentration of an impurity that can be detected.[8]
Only when a method has been validated across these parameters can its results be considered scientifically sound and trustworthy for making critical decisions in research and development.
Conclusion
For the definitive, quantitative purity assessment of this compound, High-Performance Liquid Chromatography is the unequivocal method of choice. Its ability to separate and quantify the analyte from structurally similar impurities provides a level of detail and accuracy that alternative methods like UV-Vis spectrophotometry cannot achieve. While techniques like TLC and CE have their place for rapid screening or specialized applications, a well-developed and validated reversed-phase ion-pairing HPLC method provides the robust, reliable, and defensible data required by researchers, scientists, and drug development professionals. The selection of an analytical method should always be guided by the specific requirements of the analysis, but for a complete purity profile, HPLC remains the authoritative standard.
References
-
Selleck Chemicals. Guanosine 5'-monophosphate disodium salt | ≥99%(HPLC).[Link]
-
Nguyen, T. H. N., et al. (2021). Development of a high-performance liquid chromatography method for simultaneously analyzing Guanosine 5'-monophosphate (GMP) and Inosine 5'-monophosphate (IMP) in food products. Vietnamese Journal of Food Control. [Link]
-
PubChem. this compound.[Link]
-
Hercuvan. (2017). How to determine the concentration and purity of a DNA sample?[Link]
-
Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
-
Zlatopolskiy, et al. (2019). Development and Validation of a GMP-Compliant High-Pressure Liquid Chromatography Method for the Determination of the Chemical and Radiochemical Purity of [18F]PSMA-1007, a PET Tracer for the Imaging of Prostate Cancer. Pharmaceuticals. [Link]
-
ResearchGate. (2019). Development of a High-Performance Liquid Chromatography Method for Analyzing Disodium 5'-Inosinate Levels in Flavor Enhancers.[Link]
-
Gholve, S., et al. (2019). RP-HPLC Method Development and Validation for Determination of Didanosine in Pharmaceutical Dosage Forms. Journal of Drug Delivery and Therapeutics. [Link]
Sources
- 1. selleck.co.jp [selleck.co.jp]
- 2. ≥99%,from yeast, powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. selleckchem.com [selleckchem.com]
- 4. ≥90% (HPLC), from Porcine brain, powder | Sigma-Aldrich [sigmaaldrich.com]
- 5. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 6. researchgate.net [researchgate.net]
- 7. Guanosine 5'-monophosphate, disodium salt hydrate, 97% 25 g | Request for Quote [thermofisher.com]
- 8. jddtonline.info [jddtonline.info]
- 9. neb.com [neb.com]
- 10. Genomic DNA Purification and Assessment [sigmaaldrich.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. One moment, please... [hercuvan.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Development and Validation of a GMP-Compliant High-Pressure Liquid Chromatography Method for the Determination of the Chemical and Radiochemical Purity of [18F]PSMA-1007, a PET Tracer for the Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Guanosine 5'-Phosphate Disodium Salt Hydrate
As researchers and scientists, our commitment to discovery goes hand-in-hand with our responsibility to ensure a safe laboratory environment for ourselves, our colleagues, and the community. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Guanosine 5'-phosphate disodium salt hydrate (GMP disodium salt), a common nucleotide derivative used in various biochemical and molecular biology applications. Adherence to these procedures is critical for maintaining laboratory safety and regulatory compliance.
Understanding the Compound: Hazard Profile and Initial Assessment
This compound is generally not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, it is crucial to recognize that even non-hazardous materials require proper handling and disposal to minimize any potential risks. The toxicological properties of this compound have not been fully investigated, and it may cause eye, skin, respiratory, and digestive tract irritation.[2] Therefore, treating this substance with a degree of caution is a prudent laboratory practice.
Key Considerations Before Disposal:
-
Review the Safety Data Sheet (SDS): Always consult the manufacturer-specific SDS for the most detailed and up-to-date information on hazards, handling, and disposal.
-
Local Regulations: Disposal procedures can vary based on institutional policies and local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.[2][3][4]
-
Waste Minimization: Before disposal, consider if the chemical can be shared with other labs or if experimental scales can be reduced to minimize waste generation.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound for disposal, it is imperative to don the appropriate personal protective equipment. This creates a barrier between you and the chemical, mitigating the risk of accidental exposure.
Recommended PPE:
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects against accidental splashes or dust particles entering the eyes. |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact with the chemical. |
| Body Protection | Laboratory coat | Protects clothing and skin from spills. |
| Respiratory Protection | N95 (US) or equivalent respirator | Recommended when handling the powder form to avoid inhalation of dust particles. |
Spill and Leak Management: A Proactive Approach
Accidents can happen. Being prepared to handle a spill is a critical component of laboratory safety.
Minor Spills:
-
Alert Colleagues: Inform others in the immediate area of the spill.
-
Ensure Proper Ventilation: If working with the powder form, ensure adequate ventilation to minimize dust inhalation.
-
Contain the Spill: Use a dry clean-up procedure. Gently sweep or vacuum up the spilled material, avoiding the generation of dust.[2]
-
Collect the Waste: Place the swept-up material into a clearly labeled, sealable container for disposal.[2]
-
Clean the Area: Wipe down the spill area with a damp cloth. Dispose of the cloth as chemical waste.
-
Wash Hands: Thoroughly wash your hands with soap and water after the cleanup.
Major Spills:
In the event of a large spill, evacuate the area and contact your institution's EHS or emergency response team immediately.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound.
Step 1: Waste Characterization
While not typically classified as hazardous, it is best practice to treat all chemical waste as potentially hazardous until confirmed otherwise by your institution's EHS office.[6]
Step 2: Containerization
-
Solid Waste:
-
Place solid this compound waste in a clean, dry, and sealable container. Polyethylene or polypropylene containers are suitable.
-
Ensure the container is compatible with the chemical and will not leak or react with it.
-
-
Aqueous Solutions:
-
For small quantities of dilute aqueous solutions, some local regulations may permit drain disposal after pH neutralization (to between 5.5 and 10.5).[7] However, you must verify this with your local EHS office before proceeding.
-
If drain disposal is not permitted, collect the aqueous waste in a clearly labeled, sealed container.
-
Step 3: Labeling
Properly label the waste container with the following information:
-
The words "Hazardous Waste" (or as required by your institution)
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date of accumulation
-
Your name and laboratory information
Step 4: Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[5][8]
-
The SAA should be at or near the point of waste generation and inspected weekly for any signs of leakage.[8]
-
Store the waste away from incompatible materials, such as strong oxidizing agents.[3][4]
Step 5: Final Disposal
-
Once the waste container is full, or as per your institution's guidelines, contact your EHS office to arrange for a hazardous waste pickup.[5]
-
Do not attempt to dispose of the chemical waste in the regular trash or by incineration unless explicitly approved by your EHS office.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
-
University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
S D FINE-CHEM LIMITED. (n.d.). GUANOSINE-5'-MONOPHOSPHATE DISODIUM SALT HYDRATE GHS Safety Data Sheet. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
-
Vanderbilt University Medical Center Office of Clinical and Research Safety. (2023, October). LABORATORY GUIDE FOR MANAGING CHEMICAL WASTE. Retrieved from [Link]
-
National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Guanosine 5'-Monophosphate, Disodium Salt Hydrate. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Guanosine-5'-diphosphoric acid, disodium salt - Vector SDS and Chemical Management. Retrieved from [Link]
-
Carl Roth. (2025, April 23). Safety Data Sheet: Guanosine 5'-diphosphate disodium salt. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. Vector SDS and Chemical Management [nmu-mi.safecollegessds.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. vumc.org [vumc.org]
- 7. acs.org [acs.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Guanosine 5'-phosphate Disodium Salt Hydrate
As researchers and scientists in the dynamic field of drug development, our commitment to safety is as paramount as our pursuit of discovery. This guide provides essential, immediate safety and logistical information for the handling of Guanosine 5'-phosphate disodium salt hydrate. Moving beyond a simple checklist, this document, crafted from a Senior Application Scientist's perspective, delves into the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice.
Understanding the Compound: A Risk-Based Approach
This compound is a nucleotide derivative widely used in various biochemical and physiological studies.[1] While it is not classified as a hazardous substance, it's crucial to recognize that it can present mild physical and chemical hazards.[2][3][4]
The primary risks associated with this compound are:
-
Mechanical Irritation: As a fine powder, it can cause irritation to the eyes, skin, and respiratory tract upon contact.[5]
-
Dust Explosion: Like many organic powders, an accumulation of dust in the presence of an ignition source can lead to a potential explosion.[3]
-
Inhalation: Inhaling the dust can lead to respiratory discomfort.[5]
Our safety protocols are therefore designed to mitigate these specific risks through a combination of engineering controls, administrative controls, and personal protective equipment (PPE).
The Core of Protection: Recommended Personal Protective Equipment
The selection of appropriate PPE is the final and crucial barrier between you and potential exposure.[6] The following table summarizes the minimum recommended PPE for handling this compound.
| PPE Component | Specification | Rationale for Use |
| Eye Protection | Safety glasses with side shields or safety goggles.[1][5][7] | To prevent airborne particles from causing eye irritation.[5] |
| Hand Protection | Disposable nitrile or latex gloves.[1][8] | To prevent direct skin contact and potential irritation.[5] |
| Body Protection | A standard laboratory coat.[9][10] | To protect personal clothing and skin from spills and dust.[9][10] |
| Respiratory Protection | An N95-rated dust mask or respirator.[1] | Recommended when handling large quantities or when dust generation is likely, to prevent inhalation of airborne particles.[5] |
A Step-by-Step Guide to Safe Handling and Operations
Adherence to a systematic workflow is critical for minimizing exposure and ensuring a safe laboratory environment.[11][12]
Preparation and Precautionary Measures
-
Designated Work Area: Conduct all handling of this compound in a well-ventilated area, preferably within a chemical fume hood to minimize dust dispersion.[5][13]
-
Gather all Materials: Before starting, ensure all necessary equipment, including your PPE, weighing papers, spatulas, and waste containers, are within easy reach to avoid unnecessary movement and potential for spills.
-
Inspect Your PPE: Always check your gloves for any tears or punctures and ensure your safety glasses are clean and fit properly.[10]
Weighing and Handling the Compound
The following diagram illustrates the recommended workflow for safely weighing and handling the powder.
Caption: Recommended workflow for handling this compound.
Spill Management
In the event of a spill, prompt and correct action is crucial to prevent further contamination.
-
Minor Spills:
-
Alert others in the immediate area.
-
Wearing your full PPE, gently sweep up the spilled solid, taking care not to generate dust.
-
Place the collected material into a clearly labeled, sealed container for disposal.
-
Clean the spill area with a damp cloth.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your laboratory supervisor or safety officer.
-
Restrict access to the spill area.
-
Follow your institution's specific procedures for large chemical spills.
-
Disposal Plan: A Responsible Conclusion to Your Work
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
The following decision tree provides a guide for the appropriate disposal of this compound waste.
Sources
- 1. Guanosine 5 -monophosphate disodium salt hydrate from yeast, ≥99 5′-Guanylic acid disodium salt hydrate [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. carlroth.com [carlroth.com]
- 4. redox.com [redox.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. pppmag.com [pppmag.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Personal Protective Equipment (PPE) Used in the Laboratory • Microbe Online [microbeonline.com]
- 9. Safe Lab Practices – Environmental Health & Safety [ehs.ucsc.edu]
- 10. blog.oshaonlinecenter.com [blog.oshaonlinecenter.com]
- 11. greenwgroup.com [greenwgroup.com]
- 12. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
